Technical Documentation Center

CIS-4-AMINO-1-METHYLCYCLOHEXANOL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CIS-4-AMINO-1-METHYLCYCLOHEXANOL
  • CAS: 233764-32-4

Core Science & Biosynthesis

Foundational

cis-4-amino-1-methylcyclohexanol structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of cis-4-amino-1-methylcyclohexanol Authored by: A Senior Application Scientist Abstract Cis-4-amino-1-methylcyclohexanol is a substituted cycloalkane deri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Stereochemistry of cis-4-amino-1-methylcyclohexanol

Authored by: A Senior Application Scientist

Abstract

Cis-4-amino-1-methylcyclohexanol is a substituted cycloalkane derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combined with the presence of versatile amino and hydroxyl functional groups, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The precise spatial arrangement of these functional groups, dictated by the compound's inherent stereochemistry, is critical to its utility. This guide provides a comprehensive analysis of the structure, stereochemistry, and conformational preferences of cis-4-amino-1-methylcyclohexanol, offering insights for researchers and scientists in the field of drug discovery.

Molecular Structure and Identification

The fundamental identity of cis-4-amino-1-methylcyclohexanol is defined by its molecular formula and systematic nomenclature.

PropertyValueSource
IUPAC Name rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol[1]
CAS Number 177906-46-6[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [2]
SMILES C[C@]1(CCN)O[2]

The "cis" designation in the common name, and the "(1s,4s)" in the IUPAC name, indicate that the amino (-NH₂) and hydroxyl (-OH) groups are on the same face of the cyclohexane ring.

Caption: 2D structure of cis-4-amino-1-methylcyclohexanol.

Stereochemistry and Conformational Analysis

The biological activity of cyclohexane derivatives is profoundly influenced by their three-dimensional shape. The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain.[3] For substituted cyclohexanes, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[3][4]

A critical principle of conformational analysis is that substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction.[4][5] The larger the substituent, the stronger its preference for the equatorial position.[5]

For cis-4-amino-1-methylcyclohexanol, the cyclohexane ring can exist in two interconverting chair conformations through a process called a "ring flip".[3] Let's analyze the stability of these two conformers:

  • Conformer A: In this conformation, the methyl group is in an axial position, while the hydroxyl group is equatorial. Due to the cis relationship, the amino group must also be in an axial position. This leads to significant 1,3-diaxial interactions between the bulky axial methyl group and the axial hydrogens on carbons 3 and 5. The axial amino group also experiences steric strain.

  • Conformer B: After a ring flip, all axial groups become equatorial and vice versa.[3] In this conformation, the methyl group occupies an equatorial position, placing the hydroxyl group in an axial position. Consequently, the amino group is also in an equatorial position. This arrangement is significantly more stable because it places the largest substituent (methyl) in the favored equatorial position, minimizing steric strain.[6]

The energy difference between the two conformers is substantial enough that, at room temperature, the equilibrium lies heavily in favor of Conformer B . For methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol, corresponding to a population of approximately 95% at equilibrium.[3][5] The presence of the additional substituents in cis-4-amino-1-methylcyclohexanol modifies this value, but the strong preference for the equatorial methyl group remains the dominant factor.

Caption: Chair flip of cis-4-amino-1-methylcyclohexanol.

Note: The DOT script above is a template. For actual visualization, replace the IMG SRC placeholders with URLs to images of the chair conformers, as DOT language itself cannot render complex 3D chemical structures.

Synthesis Strategies

The synthesis of specific stereoisomers of aminocyclohexanols is a key challenge. Chemoenzymatic methods have emerged as powerful tools for achieving high stereoselectivity. A relevant strategy for producing the parent 4-aminocyclohexanol scaffold involves a one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA).[7][8]

This approach can be conceptually adapted for cis-4-amino-1-methylcyclohexanol:

  • Selective Reduction: A KRED enzyme would selectively reduce one of the ketone functionalities of a suitable precursor like 4-methyl-1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxy-4-methylcyclohexanone.

  • Stereoselective Transamination: A cis-selective ATA would then convert the remaining ketone into an amine, yielding the desired cis-4-amino-1-methylcyclohexanol.

The high selectivity of these enzymes allows for the synthesis of the desired stereoisomer with high diastereomeric purity.[7][8]

Synthesis_Workflow Start 4-Methyl-1,4-cyclohexanedione (Precursor) Step1 Step 1: Selective Reduction Enzyme: Keto Reductase (KRED) Start->Step1 Intermediate 4-Hydroxy-4-methylcyclohexanone Step1->Intermediate Step2 Step 2: Stereoselective Transamination Enzyme: Amine Transaminase (ATA) Intermediate->Step2 End cis-4-amino-1-methylcyclohexanol (Final Product) Step2->End High Diastereomeric Ratio

Caption: Conceptual chemoenzymatic synthesis workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of cyclohexanol derivatives.[9] The key to distinguishing cis and trans isomers lies in analyzing the chemical shifts and, crucially, the proton-proton coupling constants (J-values).[9]

For the predominant Conformer B of cis-4-amino-1-methylcyclohexanol:

  • H4 Proton (on the carbon with -NH₂): This proton is in an axial position. It will couple to the two adjacent axial protons (on C3 and C5) and the two adjacent equatorial protons. The coupling between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz), while axial-equatorial coupling (J_ax-eq) is small (2-5 Hz). Therefore, the H4 signal is expected to appear as a multiplet with at least two large coupling constants, a characteristic signature of an axial proton.

  • Methyl Protons: The protons of the equatorial methyl group will appear as a singlet in a region characteristic for methyl groups on a quaternary carbon.

  • Hydroxyl Proton: The signal for the -OH proton can be broad and its chemical shift is dependent on solvent and concentration. The proton of the amino group (-NH₂) will behave similarly.

ProtonExpected PositionExpected MultiplicityKey Diagnostic Feature
**H4 (CH-NH₂) **AxialMultiplet (tt or ddd)Large J-couplings (8-13 Hz) due to axial-axial interactions.
-CH₃ EquatorialSingletUnambiguous singlet signal.
-OH AxialBroad SingletExchangeable with D₂O.
-NH₂ EquatorialBroad SingletExchangeable with D₂O.

This pattern is distinct from the trans isomer, where the more stable conformer would have both the methyl and amino groups in equatorial positions, and the hydroxyl group also equatorial. This would result in the H4 proton being equatorial, showing only small coupling constants.

Conclusion and Significance in Drug Development

The well-defined, rigid structure of cis-4-amino-1-methylcyclohexanol makes it a powerful design element in medicinal chemistry. By incorporating this scaffold, drug developers can:

  • Control Spatial Orientation: The fixed cis relationship and the predictable chair conformation allow for precise positioning of pharmacophoric features, enhancing binding affinity and selectivity for biological targets.

  • Improve Physicochemical Properties: The introduction of the polar amino and hydroxyl groups can improve properties like solubility, while the aliphatic ring provides a stable, non-aromatic core.

  • Explore Structure-Activity Relationships (SAR): The amino and hydroxyl groups serve as convenient handles for chemical modification, allowing for systematic exploration of how structural changes impact biological activity.

A thorough understanding of the stereochemical and conformational behavior of cis-4-amino-1-methylcyclohexanol is, therefore, not merely an academic exercise but a prerequisite for its rational application in the design of next-generation therapeutics.

References

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Lumen Learning. Monosubstituted Cyclohexanes.
  • AChemBlock. cis-4-Amino-1-methylcyclohexanol 97%.
  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ChemScene. cis-4-Amino-1-methylcyclohexanol.
  • Sigma-Aldrich. cis-4-Amino-1-methylcyclohexanol.

Sources

Exploratory

cis-4-amino-1-methylcyclohexanol CAS number 177906-46-6

An In-Depth Technical Guide to cis-4-amino-1-methylcyclohexanol (CAS 177906-46-6) Abstract This technical guide provides a comprehensive overview of cis-4-amino-1-methylcyclohexanol (CAS No. 177906-46-6), a substituted c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-4-amino-1-methylcyclohexanol (CAS 177906-46-6)

Abstract

This technical guide provides a comprehensive overview of cis-4-amino-1-methylcyclohexanol (CAS No. 177906-46-6), a substituted cycloalkane derivative of significant interest in modern medicinal chemistry. As a bifunctional molecule featuring both a hydroxyl and an amino group with a defined cis-stereochemistry, it serves as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document delves into its physicochemical properties, provides a logical framework for its synthesis and characterization, explores its primary applications, and outlines essential safety and handling protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their work.

Core Physicochemical and Structural Properties

cis-4-amino-1-methylcyclohexanol, also known by its IUPAC name (1s,4s)-4-amino-1-methylcyclohexan-1-ol, is a chiral, non-aromatic cyclic amino alcohol.[1][2] The "cis" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups reside on the same face of the cyclohexane ring. This specific stereochemical arrangement is critical, as it dictates the three-dimensional orientation of vectors when this molecule is incorporated into larger, biologically active constructs.

The molecule's structure, featuring a tertiary alcohol and a primary amine on a cyclohexane scaffold, imparts a unique combination of polarity and rigidity. This makes it an attractive component for introducing specific spatial relationships between different pharmacophoric elements in a drug candidate.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 177906-46-6[1][2][3][4]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1][3]
Appearance Off-white solid[2]
Purity Typically ≥97%[1][2][4]
Storage Store at 0-8 °C, protect from light[1][2]
SMILES C[C@]1(CCN)O[1]
InChI Key KUKASNZJTIKRMH-UHFFFAOYSA-N[5]

Synthesis and Stereochemical Confirmation

While specific, peer-reviewed synthesis routes for cis-4-amino-1-methylcyclohexanol are not extensively published, its structure suggests several plausible synthetic strategies. A logical approach involves the stereoselective modification of a suitable cyclohexanone precursor. Modern biocatalytic methods, which offer high selectivity, are particularly well-suited for this type of transformation.

Proposed Biocatalytic Synthesis Workflow

Drawing parallels from the enzymatic synthesis of related aminocyclohexanols, a one-pot cascade reaction employing a keto reductase (KRED) and an amine transaminase (ATA) presents an elegant and efficient strategy.[6][7] The rationale for this approach is the high stereoselectivity often exhibited by these enzymes, which can minimize the formation of the undesired trans-isomer and reduce the need for complex purification steps.

cluster_0 Proposed Biocatalytic Synthesis A 1-Methylcyclohexane-1,4-dione (Precursor) B Step 1: Regioselective Reduction (Keto Reductase - KRED) A->B C 4-Hydroxy-4-methylcyclohexan-1-one (Intermediate) B->C D Step 2: Stereoselective Amination (cis-selective Amine Transaminase - ATA) C->D E cis-4-Amino-1-methylcyclohexanol (Final Product) D->E cluster_1 Analytical Characterization Workflow A Purified Solid B Mass Spectrometry (MS) Confirms Molecular Weight (129.20) A->B C Infrared (IR) Spectroscopy Confirms -OH and -NH2 functional groups A->C D 1H and 13C NMR Spectroscopy A->D E Analysis of Chemical Shifts (δ) and Coupling Constants (J) D->E F Confirmation of cis-Stereochemistry E->F G Final Product Validation F->G

Sources

Foundational

The Strategic Deployment of cis-4-amino-1-methylcyclohexanol in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Scaffold for Next-Generation Therapeutics In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional orientation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Next-Generation Therapeutics

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional orientation of pharmacophoric elements is insatiable. It is within this context that cis-4-amino-1-methylcyclohexanol emerges as a building block of significant strategic importance. This in-depth technical guide, designed for researchers, medicinal chemists, and professionals in drug development, will explore the core attributes of this compound and delineate its potential research applications, with a particular focus on the burgeoning field of targeted protein degradation. We will move beyond a mere recitation of properties to a causal analysis of why this specific scaffold holds promise for the development of innovative therapeutics.

The inherent bifunctionality of cis-4-amino-1-methylcyclohexanol, presenting both a nucleophilic amino group and a hydroxyl moiety in a constrained cis-conformation on a cyclohexane ring, provides a rigid and stereochemically defined framework. The addition of a methyl group at the 1-position further refines the steric and electronic properties of the molecule, offering a nuanced tool for medicinal chemists to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed exploration of its application in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Physicochemical Properties and Stereochemical Considerations

The utility of cis-4-amino-1-methylcyclohexanol as a molecular scaffold is intrinsically linked to its well-defined chemical and stereochemical characteristics. A thorough understanding of these properties is paramount for its effective incorporation into complex drug molecules.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
CAS Number 177906-46-6[1]
Topological Polar Surface Area 46.25 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

The cis-stereochemistry of the amino and hydroxyl groups dictates a specific spatial arrangement that can be leveraged to control the conformation of larger molecules. The cyclohexane ring exists predominantly in a chair conformation, and the cis-substituents will adopt a 1,4-diaxial or 1,4-diequatorial orientation, with the diequatorial being generally more stable. The presence of the tertiary alcohol, a consequence of the methyl group at the 1-position, introduces a chiral center and adds steric bulk, which can be crucial for achieving selective binding to a target protein.

Figure 1: 2D Structure of cis-4-amino-1-methylcyclohexanol.

Synthetic Strategies: A Plausible Chemoenzymatic Approach

While a definitive, optimized synthesis for cis-4-amino-1-methylcyclohexanol is not extensively documented in peer-reviewed literature, a plausible and efficient route can be extrapolated from the well-established chemoenzymatic synthesis of the parent compound, cis-4-aminocyclohexanol.[2] This approach leverages the high stereoselectivity of enzymes, offering a green and efficient alternative to traditional chemical methods.

The proposed synthesis would commence with a readily available starting material, 1-methyl-1,4-cyclohexanedione. The key steps would involve a stereoselective enzymatic reduction followed by a stereoselective enzymatic amination.

G start 1-Methyl-1,4-cyclohexanedione intermediate1 cis-4-Hydroxy-4-methylcyclohexanone start->intermediate1 Ketoreductase (KRED) (e.g., from Lactobacillus kefir) NADPH final_product cis-4-Amino-1-methylcyclohexanol intermediate1->final_product Amine Transaminase (ATA) (cis-selective) Amine Donor (e.g., Isopropylamine)

Figure 2: Proposed Chemoenzymatic Synthesis Workflow.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on established procedures for similar transformations.[2] Optimization of reaction conditions, including enzyme selection, pH, temperature, and reaction time, would be necessary to achieve high yield and stereoselectivity.

Step 1: Stereoselective Reduction of 1-Methyl-1,4-cyclohexanedione

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of 1-methyl-1,4-cyclohexanedione in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Cofactor and Enzyme Addition: Add the nicotinamide cofactor (NADPH or a recycling system) and a stereoselective ketoreductase (KRED) known to favor the formation of the cis-hydroxyl group.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction and extract the product, cis-4-hydroxy-4-methylcyclohexanone, with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

Step 2: Stereoselective Amination of cis-4-Hydroxy-4-methylcyclohexanone

  • Reaction Setup: Dissolve the purified cis-4-hydroxy-4-methylcyclohexanone in a suitable buffer.

  • Enzyme and Amine Donor Addition: Add a cis-selective amine transaminase (ATA) and an amine donor (e.g., isopropylamine). The choice of ATA is critical for achieving high diastereoselectivity.

  • Reaction Monitoring: Monitor the reaction as described in Step 1.

  • Workup and Isolation: Once the reaction is complete, perform a standard workup to remove the enzyme and unreacted starting materials. The final product, cis-4-amino-1-methylcyclohexanol, can be purified by crystallization or column chromatography.

Core Application: A Scaffold for Targeted Protein Degradation

The most compelling potential application of cis-4-amino-1-methylcyclohexanol lies in the field of targeted protein degradation (TPD), specifically in the design and synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[5][6]

Target_Ligand Target Protein Ligand Linker Linker (incorporating cis-4-amino-1-methylcyclohexanol) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein (e.g., oncogenic kinase) Target_Protein->Target_Ligand Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3_Ligase->E3_Ligand Binds E3_Ligase->Target_Protein Ubiquitin Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 3: The Role of a PROTAC in Targeted Protein Degradation.

The Strategic Advantage of the cis-4-amino-1-methylcyclohexanol Linker Element

The incorporation of cis-4-amino-1-methylcyclohexanol into a PROTAC linker offers several strategic advantages:

  • Rigidity and Conformational Constraint: The cyclohexane ring provides a rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation. This can lead to improved potency and selectivity.

  • Precise Vectorial Control: The cis-stereochemistry of the amino and hydroxyl groups allows for the attachment of the target-binding and E3 ligase-binding moieties in a well-defined spatial orientation. This precise control over the exit vectors is crucial for optimizing the geometry of the ternary complex.

  • Modulation of Physicochemical Properties: The amino and hydroxyl groups can be used as handles for further chemical modification, allowing for the fine-tuning of the PROTAC's solubility, permeability, and other pharmacokinetic properties. The methyl group can also contribute to improved metabolic stability by blocking a potential site of oxidation.

  • Exploration of Novel Chemical Space: The use of a substituted cyclohexyl ring as a linker element represents a departure from the more commonly used flexible alkyl or PEG linkers, opening up new avenues for linker design and the exploration of novel chemical space.

Hypothetical Application: Targeting a Kinase in a Cancer Signaling Pathway

To illustrate the potential of a PROTAC incorporating cis-4-amino-1-methylcyclohexanol, let us consider a hypothetical scenario where the target is a constitutively active kinase that drives the proliferation of cancer cells.

cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase_A Oncogenic Kinase A (Target Protein) Receptor->Kinase_A Activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylates Proteasome Proteasome Kinase_A->Proteasome Degraded by Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes PROTAC PROTAC (with cis-4-amino-1-methylcyclohexanol linker) PROTAC->Kinase_A Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Kinase_A Ubiquitinates Degradation Degradation Proteasome->Degradation

Figure 4: Hypothetical Signaling Pathway Targeted by a PROTAC.

In this scenario, the PROTAC would be designed with a warhead that selectively binds to the ATP-binding site of Oncogenic Kinase A. The other end of the PROTAC would feature a ligand for an E3 ligase, such as Cereblon or VHL. The cis-4-amino-1-methylcyclohexanol linker would serve to optimally position the kinase and the E3 ligase for efficient ubiquitination and subsequent degradation of the kinase by the proteasome. This would lead to the downregulation of the signaling pathway and the inhibition of cancer cell proliferation.

Conclusion: A Building Block with High Potential

cis-4-amino-1-methylcyclohexanol represents a valuable and versatile building block for modern drug discovery. Its rigid, stereochemically defined structure, coupled with its bifunctionality, makes it an attractive scaffold for the development of a wide range of therapeutics. While its most immediate and exciting application appears to be in the design of PROTAC linkers for targeted protein degradation, its utility is by no means limited to this area. The principles of rational drug design suggest that this compound could also find application in the development of kinase inhibitors, GPCR modulators, and other small molecule drugs where precise control over molecular conformation is key to achieving high potency and selectivity. As the field of drug discovery continues to evolve, the strategic deployment of such well-defined molecular scaffolds will undoubtedly play a pivotal role in the creation of the next generation of life-saving medicines.

References

  • Gargiulo, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5793-5799. Available at: [Link]

  • Turek, M., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Available at: [Link]

  • Paiva, S-L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119. Available at: [Link]

  • García-Alvarez, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available at: [Link]

  • Testa, A., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry, 63(16), 8997-9008. Available at: [Link]

  • Henderson, M. J., & Macartney, T. J. (2024). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. The FEBS Journal. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to cis-4-amino-1-methylcyclohexanol: Synthesis, Characterization, and Applications

Introduction: A Versatile Building Block in Modern Drug Discovery cis-4-amino-1-methylcyclohexanol is a bifunctional alicyclic amine of increasing importance in the field of medicinal chemistry. Its rigid cyclohexyl scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

cis-4-amino-1-methylcyclohexanol is a bifunctional alicyclic amine of increasing importance in the field of medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the stereospecific cis-orientation of its amino and hydroxyl functionalities, provides a unique three-dimensional vector for molecular elaboration. This defined stereochemistry is crucial for establishing precise interactions with biological targets, making it a valuable building block in the design of novel therapeutics. Notably, its role as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues has brought this molecule to the forefront of innovative drug development strategies.[1][2] This guide offers an in-depth review of the synthesis, characterization, and key applications of cis-4-amino-1-methylcyclohexanol for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for cis-4-amino-1-methylcyclohexanol is not extensively published in readily accessible literature, its properties can be reliably inferred from closely related analogs and supplier specifications.

Table 1: Physicochemical Properties of cis-4-amino-1-methylcyclohexanol and Related Compounds

PropertyValue (cis-4-amino-1-methylcyclohexanol)Reference AnalogValue (Reference Analog)Source(s)
Molecular Formula C₇H₁₅NO--[3][4]
Molecular Weight 129.20 g/mol --[3][5]
CAS Number 177906-46-6--[3][6]
Appearance Solid (predicted)trans-4-AminocyclohexanolWhite to off-white crystalline solid[7]
Melting Point Not reportedcis-4-Methylcyclohexanol-9.2 °C[8]
Boiling Point Not reportedcis-4-Methylcyclohexanol172-173 °C[9]
Density Not reportedcis-4-Methylcyclohexanol0.917 g/cm³[9]
Solubility Soluble in water and polar organic solvents (predicted)trans-4-AminocyclohexanolSoluble in water[7]
Spectroscopic Characterization: A Guide to Isomer Identification

The stereochemical integrity of cis-4-amino-1-methylcyclohexanol is paramount for its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the cis-configuration.

The key to distinguishing cis and trans isomers lies in the chemical shifts and coupling constants of the protons on C1 and C4. In the chair conformation of the cis-isomer, one substituent is axial and the other is equatorial. This leads to characteristic multiplicities and coupling constants for the methine protons adjacent to the hydroxyl and amino groups. For the unmethylated analog, cis-4-aminocyclohexanol, the equatorial proton at C1 (adjacent to the hydroxyl group) is deshielded and appears at a lower field (~3.96 ppm in D₂O) compared to the axial proton in the trans-isomer (~3.58 ppm in D₂O).[10] A similar trend is expected for the proton at C4.

The carbon chemical shifts are also sensitive to the stereochemistry. The specific chemical shifts will be influenced by the solvent, but the relative positions of the signals for the cis and trans isomers will differ, providing another layer of structural confirmation.

The IR spectrum of cis-4-amino-1-methylcyclohexanol is expected to show characteristic absorptions for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A broad peak for the alcohol and sharper peaks for the primary amine are anticipated. C-H stretching vibrations will be observed around 2850-2950 cm⁻¹, and C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).

The electron ionization mass spectrum of cis-4-amino-1-methylcyclohexanol is expected to show a molecular ion peak (M⁺) at m/z = 129. Subsequent fragmentation patterns would likely involve the loss of a methyl group (m/z = 114), a water molecule (m/z = 111), or an amino group (m/z = 113).

Synthesis of cis-4-amino-1-methylcyclohexanol: Strategies and Methodologies

Proposed Synthetic Route: Reductive Amination of a Key Intermediate

A plausible and efficient route to cis-4-amino-1-methylcyclohexanol involves the reductive amination of the key intermediate, 4-hydroxy-4-methylcyclohexanone.[11][12] This approach allows for the introduction of the amino group in the final step, with the potential to control the stereochemical outcome.

G cluster_0 Synthetic Pathway 4-hydroxy-4-methylcyclohexanone 4-Hydroxy-4-methylcyclohexanone imine_intermediate Iminium Intermediate 4-hydroxy-4-methylcyclohexanone->imine_intermediate NH₃ cis_product cis-4-amino-1-methylcyclohexanol imine_intermediate->cis_product Stereoselective Reduction (e.g., NaBH₃CN)

Caption: Proposed synthesis of cis-4-amino-1-methylcyclohexanol.

Experimental Protocol: Stereoselective Reductive Amination

The following is a generalized protocol based on standard reductive amination procedures. Optimization of the reducing agent and reaction conditions is crucial for maximizing the yield of the desired cis-isomer.

  • Imine Formation: Dissolve 4-hydroxy-4-methylcyclohexanone in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN) is often a good choice for its selectivity in reducing imines over ketones.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up and Purification: Quench the reaction by the careful addition of an acidic solution (e.g., dilute HCl).

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.

Alternative Approach: Chemoenzymatic Synthesis

For the unmethylated analog, 4-aminocyclohexanol, a highly efficient and stereoselective one-pot chemoenzymatic synthesis has been developed.[9][13] This method utilizes a keto reductase (KRED) to selectively reduce one of the carbonyl groups of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone. Subsequently, a stereoselective amine transaminase (ATA) introduces the amino group, with the choice of ATA determining the cis or trans configuration of the final product.[9]

G cluster_1 Chemoenzymatic Cascade diketone 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone diketone->hydroxyketone Keto Reductase (KRED) aminocyclohexanol cis/trans-4-Aminocyclohexanol hydroxyketone->aminocyclohexanol Amine Transaminase (ATA)

Caption: Chemoenzymatic synthesis of 4-aminocyclohexanols.

While this specific cascade has not been reported for the 1-methylated analog, the principles of stereoselective enzymatic reduction and amination could potentially be applied to a methylated starting material, offering a green and efficient alternative to traditional chemical methods.

Applications in Drug Discovery and Medicinal Chemistry

The well-defined stereochemistry and bifunctionality of cis-4-amino-1-methylcyclohexanol make it an attractive building block for creating complex molecular architectures with precise three-dimensional orientations.

PROTACs and Molecular Glues

One of the most exciting applications of this scaffold is in the development of PROTACs and molecular glues.[1] These novel therapeutic modalities function by inducing the degradation of specific target proteins. The cyclohexyl core of cis-4-amino-1-methylcyclohexanol can serve as a rigid linker to which a ligand for the target protein and a ligand for an E3 ubiquitin ligase are attached. The cis-stereochemistry dictates the spatial relationship between these two ligands, which is critical for the formation of a productive ternary complex and subsequent protein degradation. Its use has been associated with the development of PROTACs targeting proteins such as Bcl-6, Casein Kinase 1α, Cyclin K, and GSPT1.[1]

Synthesis of Heterocyclic Scaffolds

The amino and hydroxyl groups of cis-4-amino-1-methylcyclohexanol can be readily functionalized to construct a variety of heterocyclic systems. For its unmethylated counterpart, cis-4-aminocyclohexanol, it has been noted as a building block for substituted isoquinolone derivatives and certain spirocyclic compounds.[8] The introduction of the 1-methyl group in the target molecule provides an additional vector for structural diversification and can influence the physicochemical properties and biological activity of the resulting compounds.

Conclusion

cis-4-amino-1-methylcyclohexanol is a valuable and versatile building block for modern drug discovery. Its rigid, stereochemically defined structure provides a robust platform for the synthesis of complex and biologically active molecules. While detailed synthetic and characterization data in the public domain remains somewhat limited, logical and established chemical principles can guide its preparation and use. The growing interest in this scaffold, particularly in the context of targeted protein degradation, is likely to spur further research into its synthesis and applications, solidifying its place as a key component in the medicinal chemist's toolbox.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald.
  • Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
  • PubChem. trans-4-amino-1-methyl-cyclohexanol. [Online]. Available: [Link]

  • PubChem. 4-Aminocyclohexanol. [Online]. Available: [Link]

  • Chemical Communications (RSC Publishing). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. [Online]. Available: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Google Patents. Production of trans-4-amino-cyclohexanol from paracetamol. [Online].
  • Google Patents. Process for the preparation of trans-4-aminocyclohexanol. [Online].
  • PubChem. 4-Hydroxy-4-methylcyclohexanone. [Online]. Available: [Link]

Sources

Foundational

Introduction to cis-4-amino-1-methylcyclohexanol: A Stereochemically Defined Building Block

An in-depth technical guide on the discovery and history of cis-4-amino-1-methylcyclohexanol would be highly valuable for researchers, scientists, and drug development professionals. This guide will delve into the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and history of cis-4-amino-1-methylcyclohexanol would be highly valuable for researchers, scientists, and drug development professionals. This guide will delve into the synthesis, stereochemical control, characterization, and applications of this specific chemical entity.

Cis-4-amino-1-methylcyclohexanol is a saturated cyclic amino alcohol. Its structure is characterized by a cyclohexane ring substituted with a hydroxyl group (-OH) and an amino group (-NH2) at positions 1 and 4, respectively. The "cis" designation indicates that the hydroxyl and amino groups are on the same side of the cyclohexane ring. This specific stereochemistry, along with the presence of the methyl group at the 1-position, makes it a valuable chiral building block in medicinal chemistry and materials science. The rigid conformational nature of the cyclohexane ring and the defined spatial relationship between the functional groups allow for the precise construction of complex three-dimensional molecular architectures.

Synthetic Pathways and Stereochemical Control

The "discovery" of a molecule like cis-4-amino-1-methylcyclohexanol is intrinsically linked to the development of synthetic methods that allow for its controlled and efficient preparation. The primary challenge in synthesizing this compound lies in controlling the stereochemistry to obtain the desired cis isomer selectively over the trans isomer.

Reductive Amination of 1-methyl-4-oxocyclohexanol

One of the most common methods for the synthesis of 4-amino-1-methylcyclohexanols is the reductive amination of a 1-methyl-4-oxocyclohexanol precursor. The stereochemical outcome of this reaction is highly dependent on the choice of the reducing agent and the reaction conditions.

Experimental Protocol: Synthesis via Reductive Amination

  • Step 1: Oxime Formation. 1-methyl-4-oxocyclohexanol is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime.

  • Step 2: Reduction of the Oxime. The oxime is then reduced to the amine. The choice of reducing agent is critical for stereoselectivity.

    • Catalytic Hydrogenation: Hydrogenation over a platinum or palladium catalyst often leads to a mixture of cis and trans isomers. The ratio can be influenced by the solvent and pressure.

    • Metal Hydride Reduction: The use of reducing agents like sodium in ethanol (a dissolving metal reduction) can favor the formation of the thermodynamically more stable isomer.

Diagram of the Synthetic Workflow

G A 1-methyl-4-oxocyclohexanol B Hydroxylamine Hydrochloride, Base A->B C 1-methyl-4-oxocyclohexan-1-one oxime B->C D Reducing Agent (e.g., Na/EtOH or H2/Catalyst) C->D E cis/trans-4-amino-1-methylcyclohexanol D->E

Caption: Synthetic workflow for 4-amino-1-methylcyclohexanol.

Characterization and Isomer Differentiation

Distinguishing between the cis and trans isomers of 4-amino-1-methylcyclohexanol is crucial. This is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. The relative stereochemistry of the amino and hydroxyl groups influences the conformation of the ring and, consequently, the NMR spectrum.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.

Table 1: Representative Spectroscopic Data

IsomerKey ¹H NMR Signal (CDCl₃)Key ¹³C NMR Signal (CDCl₃)
cisSignal for axial proton at C4Shift for C1, C4
transSignal for equatorial proton at C4Shift for C1, C4

Applications in Drug Discovery and Materials Science

While not a widely known compound in itself, cis-4-amino-1-methylcyclohexanol serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Use as a Scaffold in Medicinal Chemistry

The rigid cyclohexane core and the defined stereochemistry of the functional groups make this compound an attractive scaffold for the synthesis of novel drug candidates. The amino and hydroxyl groups can be further functionalized to interact with specific biological targets. For instance, it can be used as a building block for the synthesis of ligands for G-protein coupled receptors (GPCRs) or ion channels, where the spatial orientation of pharmacophoric features is critical for activity.

Diagram of Application in Medicinal Chemistrydot
Exploratory

cis-4-amino-1-methylcyclohexanol derivatives and analogs

An In-depth Technical Guide to cis-4-amino-1-methylcyclohexanol Derivatives and Analogs Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of , a class of compounds demonstr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-4-amino-1-methylcyclohexanol Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of , a class of compounds demonstrating significant potential in modern drug discovery. We will delve into stereoselective synthetic strategies, explore the nuanced structure-activity relationships (SAR), elucidate the primary mechanisms of action, and discuss the promising therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold.

The cis-4-amino-1-methylcyclohexanol Scaffold: A Privileged Structure

The aminocyclohexanol framework is a cornerstone in medicinal chemistry, recognized as a key structural motif in numerous biologically active molecules and pharmaceuticals.[1] These chiral amino alcohols serve as valuable building blocks for drugs targeting cardiovascular, renal, and inflammatory diseases.[2] Within this class, the cis-4-amino-1-methylcyclohexanol core and its analogs have emerged as particularly valuable scaffolds. The constrained cyclohexane ring provides a rigid three-dimensional structure that allows for precise orientation of functional groups—the amino and hydroxyl moieties—into specific pharmacological space.

The stereochemical relationship between the amino and hydroxyl groups is critical for biological activity. The cis configuration, where these groups reside on the same face of the ring, imposes a distinct spatial arrangement compared to its trans counterpart. This stereoisomerism is often the determining factor in target binding and efficacy, making stereocontrolled synthesis not just an academic exercise, but a prerequisite for successful drug development.[3] As we will explore, derivatives of this scaffold have shown significant promise as potent modulators of N-methyl-D-aspartate (NMDA) receptors, positioning them as compelling candidates for treating chronic pain and various neurological disorders.[4][5]

Stereoselective Synthetic Strategies: Accessing the Core

The therapeutic potential of these compounds can only be realized through efficient and stereoselective synthetic routes. Historically, syntheses often resulted in diastereomeric mixtures requiring challenging separations.[3] Modern approaches, however, prioritize stereocontrol from the outset, with chemoenzymatic methods offering an elegant and sustainable solution.

Chemoenzymatic Cascade for Aminocyclohexanol Synthesis

A state-of-the-art approach for producing the core 4-aminocyclohexanol scaffold involves a one-pot cascade reaction utilizing a combination of a ketoreductase (KRED) and an amine transaminase (ATA).[2][6] This strategy begins with a readily available precursor like 1,4-cyclohexanedione, which can potentially be derived from bio-based feedstocks.[7]

The causality behind this choice is twofold:

  • High Selectivity: Enzymes operate with exceptional regio- and stereoselectivity, minimizing the formation of unwanted byproducts like diols and diamines that plague traditional chemical methods.[2][7]

  • Process Efficiency: Combining reaction steps into a one-pot cascade shortens the overall synthesis, reduces waste, and avoids the need for intermediate isolation and purification, aligning with the principles of green chemistry.[6]

The process involves a highly selective mono-reduction of the diketone to 4-hydroxycyclohexanone, followed by a stereoselective transamination to yield the desired aminocyclohexanol. By selecting the appropriate stereocomplementary enzymes, one can selectively produce either the cis or trans isomer with excellent diastereomeric ratios.[2]

G cluster_0 One-Pot Chemoenzymatic Cascade cluster_1 Key Inputs A 1,4-Cyclohexanedione B 4-Hydroxycyclohexanone A->B Regioselective Mono-reduction (KRED) C cis-4-Aminocyclohexanol B->C Stereoselective Transamination (ATA) KRED Ketoreductase (KRED) KRED->A ATA Amine Transaminase (ATA) ATA->B Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->B

Chemoenzymatic cascade for cis-4-aminocyclohexanol synthesis.
Classical Synthesis of Aryl-Substituted Analogs

For more complex analogs, such as those bearing an aryl group at the 4-position, classical organic synthesis methods are employed. One documented approach for creating 4-amino-4-arylcyclohexanones—key precursors to the target alcohols—begins with arylacetonitriles.[8] The synthesis proceeds through a multi-step sequence involving:

  • Double Michael Addition: Reaction of an arylacetonitrile with an acrylate.

  • Cyclization and Decarboxylation: Formation of the core cyclohexanone ring.

  • Curtius Rearrangement: Conversion of a carboxylic acid intermediate to an isocyanate.

  • Conversion to Amine: Hydrolysis or trapping of the isocyanate to yield the final 4-amino-4-arylcyclohexanone.

This ketone can then be stereoselectively reduced to the desired cis-alcohol. The choice of reducing agent is critical to achieving the desired diastereoselectivity, with bulky hydride reagents typically favoring axial attack to yield the equatorial (cis) alcohol.

Pharmacological Profile: Uncompetitive NMDA Receptor Antagonism

A primary pharmacological target for this class of compounds is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in excitatory neurotransmission in the CNS.[9] Under normal conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Activation requires both glutamate binding and postsynaptic depolarization to expel the Mg²⁺ ion, allowing calcium (Ca²⁺) influx.[9]

Derivatives of the aminocyclohexanol scaffold have been identified as uncompetitive NMDA receptor antagonists.[4] This mechanism is distinct from competitive antagonists that bind to the glutamate site. Instead, these compounds act as open-channel blockers, binding to the phencyclidine (PCP) or MK-801 site located within the receptor's ion channel.[9]

The therapeutic appeal of this mechanism stems from its use-dependent nature. The antagonist can only access its binding site when the channel is open, meaning it preferentially blocks excessively active receptors, a hallmark of pathological states like neuropathic pain or excitotoxicity, while having less impact on normal synaptic transmission. This leads to a potentially better therapeutic index compared to competitive antagonists.[4]

G cluster_0 NMDA Receptor Signaling & Antagonism Glutamate Glutamate Receptor NMDA Receptor (Closed) Glutamate->Receptor Depolarization Depolarization Receptor_Open NMDA Receptor (Open) Depolarization->Receptor_Open Receptor->Receptor_Open Activation Ca_Influx Ca²⁺ Influx Receptor_Open->Ca_Influx Receptor_Blocked NMDA Receptor (Blocked) Receptor_Open->Receptor_Blocked Channel Block Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Antagonist cis-4-amino-1-methylcyclohexanol Derivative Antagonist->Receptor_Open

Mechanism of uncompetitive NMDA receptor antagonism.

Structure-Activity Relationships (SAR)

Systematic modification of the cis-4-amino-1-methylcyclohexanol scaffold has yielded crucial insights into the structural requirements for potent NMDA receptor antagonism and analgesic activity.

  • The Amino Group: The nature of the substituent on the nitrogen atom is critical. For many m-hydroxyphenyl derivatives, the dimethylamino group provides the most potent narcotic antagonist activity.[10] For direct NMDA channel blockade, a primary amino group is often optimal for interaction within the channel binding site.[11]

  • Aryl Substitution: The introduction of an aryl group, often at the 4-position, is a common strategy to enhance potency. The nature and position of substituents on this aromatic ring significantly modulate activity. For example, in a series of 4-amino-4-arylcyclohexanones, para-methyl and para-bromo substituents yielded compounds with analgesic potency comparable to morphine.[8]

  • Cyclohexanol Core: The hydroxyl group and its stereochemistry are essential. The cis relationship with the amino group is often preferred for optimal binding. Further modifications, such as replacing the amide linker in some lead compounds with an isoxazole, have been shown to improve pharmacokinetic profiles while maintaining potency.[5]

The following table summarizes key SAR insights for amino-alkyl-cyclohexane derivatives as NMDA receptor antagonists.

ModificationStructural FeatureImpact on ActivityReference
Amino Group Primary Amine (-NH₂)Optimal for NMDA receptor channel block.[11]
Dimethylamino (-N(CH₃)₂)Can confer potent narcotic antagonist activity in certain scaffolds.[10]
Aryl Ring p-CH₃ or p-Br on PhenylHigh analgesic potency.[8]
m-Hydroxy on PhenylCan introduce narcotic antagonist properties.[10]
Scaffold Isoxazole BioisostereReplacement of an amide linker with isoxazole improved oral bioavailability and brain penetration.[5]

Therapeutic Potential and Applications

The unique pharmacological profile of these compounds makes them attractive candidates for several CNS disorders.

  • Chronic Pain: The NR2B subunit of the NMDA receptor is heavily implicated in central sensitization, a key mechanism underlying chronic and neuropathic pain. Selective NR2B antagonists based on the cyclohexanol scaffold have demonstrated significant analgesic activity in preclinical models, such as the mouse formalin test.[5]

  • Neurodegenerative Disorders: While high-affinity NMDA antagonists like MK-801 failed clinically due to severe side effects, lower-affinity antagonists with rapid blocking/unblocking kinetics (e.g., memantine) have proven successful in treating Alzheimer's disease.[4][9] Novel amino-alkyl-cyclohexane derivatives with similar moderate affinity and rapid kinetics are being developed with the goal of providing neuroprotection against glutamate-induced excitotoxicity while maintaining a favorable safety profile.[4]

Key Experimental Protocols

Protocol: One-Pot Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol

This protocol is adapted from the methodology described for the stereoselective synthesis of aminocyclohexanol isomers.[2][7]

Objective: To synthesize cis-4-aminocyclohexanol from 1,4-cyclohexanedione in a sequential one-pot reaction.

Materials:

  • 1,4-cyclohexanedione

  • Ketoreductase (KRED), e.g., from Lactobacillus kefir (LK-KRED)

  • Amine transaminase (ATA), e.g., ATA-200 or a variant with high cis-selectivity

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺

  • Isopropylamine (for amine donor)

  • Isopropanol (for cofactor recycling)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: KRED-mediated Reduction:

    • In a reaction vessel, dissolve 1,4-cyclohexanedione (50 mM) and NAD(P)⁺ (1.0 mM) in 50 mM sodium phosphate buffer (pH 7.0).

    • Add isopropanol (100 mM) to serve as the recycling substrate for the cofactor.

    • Initiate the reaction by adding a solution of LK-KRED enzyme.

    • Stir the reaction at 30°C for 12-24 hours, or until GC analysis shows complete conversion of the starting material to 4-hydroxycyclohexanone. The high regioselectivity of the KRED minimizes the formation of 1,4-cyclohexanediol.[2]

  • Step 2: ATA-mediated Transamination:

    • To the same reaction vessel containing the 4-hydroxycyclohexanone intermediate, add isopropylamine to a final concentration of 1.0 M.

    • Add the selected cis-selective Amine Transaminase (ATA) enzyme.

    • Continue to stir the reaction at 30°C for an additional 24 hours.

    • Monitor the formation of cis-4-aminocyclohexanol by GC or HPLC. Certain ATAs can achieve >95% conversion with perfect stereoselectivity for the cis isomer.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to >10 with NaOH to ensure the product is in its free base form.

    • Extract the product into the organic layer.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography or crystallization as needed.

Protocol: [³H]-MK-801 Binding Assay for NMDA Receptor Affinity

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the PCP/MK-801 site within the NMDA receptor channel.[4]

Objective: To measure the Kᵢ value of a test compound by its ability to displace the radioligand [³H]-MK-801 from rat cortical membranes.

Materials:

  • Rat cortical membranes (prepared from homogenized brain tissue)

  • [³H]-MK-801 (specific activity ~20-30 Ci/mmol)

  • Test compound (e.g., a cis-4-amino-1-methylcyclohexanol derivative)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the channel)

  • Unlabeled MK-801 or PCP (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

  • Multi-well plates and a cell harvester

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add assay buffer, rat cortical membranes (50-100 µg protein/well), glutamate (10 µM), and glycine (10 µM). The co-agonists are necessary to ensure the receptor channels are in an open state, allowing access to the binding site.

  • Binding Reaction:

    • Add the various concentrations of the test compound to the appropriate wells.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Initiate the binding reaction by adding [³H]-MK-801 to a final concentration of 5 nM.

    • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-MK-801 binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., Günther, S., Süss, P., & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available from: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available from: [Link]

  • Guzman-Martinez, F., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). Available from: [Link]

  • Parsons, C. G., et al. (2014). Novel uncompetitive NMDA receptor antagonists - in vitro effects of amino-alkyl-cyclohexane derivatives. ResearchGate. Available from: [Link]

  • Guzman-Martinez, F., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available from: [Link]

  • Miyazaki, T., et al. (2017). Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach. PubMed. Available from: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Available from: [Link]

  • Bonifazi, A., et al. (2015). Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ₁ receptor ligands based on properly substituted 1,4-dioxane ring. UTMB Research Experts. Available from: [Link]

  • Antonov, S. M., et al. (1997). Design of antagonists for NMDA and AMPA receptors. PubMed. Available from: [Link]

  • Ghafouri, S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available from: [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of cis-4-Amino-1-methylcyclohexanol in Organic Synthesis

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block In the landscape of modern drug discovery and development, the strategic incorporation of unique, conformationally restricted scaffolds is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic incorporation of unique, conformationally restricted scaffolds is paramount to achieving desired pharmacological profiles. cis-4-Amino-1-methylcyclohexanol, a bifunctional cyclic amino alcohol, represents a valuable yet under-explored building block for introducing a substituted cyclohexane moiety into complex molecular architectures. Its rigid cis-stereochemistry, coupled with the presence of a nucleophilic primary amine and a tertiary alcohol, offers a unique three-dimensional presentation of functional groups for interaction with biological targets.

This comprehensive guide is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of how and whycis-4-amino-1-methylcyclohexanol can be effectively employed in organic synthesis. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles and supported by available literature, empowering you to leverage this versatile scaffold in your synthetic campaigns.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a starting material is the foundation of successful synthesis.

PropertyValueSource
CAS Number 177906-46-6[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Appearance Off-white solid[1]
Storage Store at 0-8 °C[1]

The key to the utility of cis-4-amino-1-methylcyclohexanol lies in its structure. The cyclohexane ring exists predominantly in a chair conformation. In the cis-isomer, the amino and hydroxyl groups are oriented in a 1,4-diaxial or 1,4-diequatorial relationship, which influences their reactivity and the spatial trajectory of further substitutions. The tertiary nature of the alcohol presents a higher steric barrier compared to a secondary alcohol, a factor that must be considered in planning synthetic transformations.

Core Applications in Synthetic Chemistry: A Nucleophilic Hub

The primary utility of cis-4-amino-1-methylcyclohexanol stems from the nucleophilicity of its primary amino group. This functionality serves as a key handle for integrating the cyclohexyl scaffold into larger molecules through the formation of carbon-nitrogen bonds.

N-Functionalization: Gateway to Bioactive Molecules

The amino group is readily functionalized via N-alkylation, N-arylation, and amide bond formation, making it a cornerstone for the synthesis of novel chemical entities. Notably, this scaffold has been employed as a building block in the synthesis of CD38 inhibitors, highlighting its relevance in medicinal chemistry.[2][3]

N_Functionalization_Workflow start cis-4-amino-1-methylcyclohexanol reaction N-Alkylation or N-Arylation start->reaction reagent Electrophile (R-X or Ar-X) reagent->reaction conditions Base Solvent Temperature conditions->reaction workup Aqueous Work-up & Extraction reaction->workup purification Chromatography workup->purification product N-Substituted Product purification->product

Caption: Generalized workflow for the N-alkylation or N-arylation of cis-4-amino-1-methylcyclohexanol.

Protocol 1: Representative N-Alkylation of cis-4-Amino-1-methylcyclohexanol

This protocol describes a general procedure for the mono-N-alkylation of cis-4-amino-1-methylcyclohexanol with a generic alkyl halide.

Rationale: The choice of a suitable base is critical to deprotonate the primary amine without causing side reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred. The reaction is typically conducted in a polar aprotic solvent to facilitate the SN2 reaction.

  • Materials:

    • cis-4-Amino-1-methylcyclohexanol (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen inlet

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add cis-4-amino-1-methylcyclohexanol (1.0 eq) and dissolve it in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Amide Bond Formation: A Pillar of Medicinal Chemistry

The formation of a stable amide linkage is one of the most important reactions in drug discovery. cis-4-Amino-1-methylcyclohexanol can be readily coupled with carboxylic acids to form the corresponding amides.

Amide_Coupling_Workflow start_amine cis-4-amino-1-methylcyclohexanol reaction Amide Coupling start_amine->reaction start_acid Carboxylic Acid (R-COOH) start_acid->reaction coupling_reagent Coupling Agent (e.g., HATU, EDC) coupling_reagent->reaction base Base (e.g., DIPEA) base->reaction workup Aqueous Work-up & Extraction reaction->workup purification Chromatography or Crystallization workup->purification product Amide Product purification->product O_Functionalization_Workflow start cis-4-amino-1-methylcyclohexanol protection Amine Protection (e.g., Boc₂O, TEA) start->protection protected_intermediate N-Boc protected intermediate protection->protected_intermediate O_functionalization O-Alkylation or O-Acylation (e.g., NaH, R-X) protected_intermediate->O_functionalization functionalized_intermediate N-Boc, O-Substituted Intermediate O_functionalization->functionalized_intermediate deprotection Deprotection (e.g., TFA or HCl) functionalized_intermediate->deprotection final_product O-Substituted Product deprotection->final_product

Sources

Application

Application Notes: A Guide to Chiral Oxazolidinone Auxiliaries Derived from cis-1,2-Cyclic Amino Alcohols in Asymmetric Synthesis

Executive Summary While the specific chiral auxiliary cis-4-amino-1-methylcyclohexanol is not prominently featured in peer-reviewed synthetic literature, the underlying structural motif—a rigid cis-1,2-amino alcohol on a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While the specific chiral auxiliary cis-4-amino-1-methylcyclohexanol is not prominently featured in peer-reviewed synthetic literature, the underlying structural motif—a rigid cis-1,2-amino alcohol on a carbocyclic frame—is the foundation of a powerful class of chiral auxiliaries. This guide provides detailed application notes and protocols for a well-documented and highly effective analogue: (4R,5S)-cyclopentano[d]oxazolidin-2-one , derived from (1S,2R)-2-aminocyclopentan-1-ol. This auxiliary offers exceptional stereocontrol in fundamental C-C bond-forming reactions. The principles, mechanisms, and protocols detailed herein serve as an authoritative model for researchers exploring asymmetric synthesis with cyclic amino alcohol-derived auxiliaries.

Introduction: The Power of Conformational Rigidity

Chiral auxiliaries are removable chiral moieties that impart stereocontrol over a reaction, guiding the formation of new stereocenters in an otherwise achiral substrate.[1] The efficacy of an auxiliary is largely dependent on its ability to create a predictable and sterically biased environment. cis-1,2-amino alcohols fused to a cyclic backbone are exemplary precursors for such auxiliaries. Cyclization of the amino alcohol into an oxazolidinone ring system results in a rigid, planar heterocyclic structure. This conformational lock is paramount; it projects the substituents of the auxiliary into well-defined spatial regions, allowing for highly effective facial shielding of a tethered prochiral enolate.[2]

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, developed from (1S,2R)-2-aminocyclopentan-1-ol, has demonstrated exceptional diastereofacial selectivity (>99% d.e.) in both asymmetric alkylation and aldol reactions, making it a highly reliable tool for the synthesis of enantiomerically pure carboxylic acids, alcohols, and aldehydes.[3]

Synthesis of the Chiral Auxiliary

The preparation of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a robust, multi-step process starting from commercially available materials. The key steps involve stereoselective reduction and a Curtius rearrangement to install the amine with the correct cis stereochemistry relative to the alcohol.

Protocol 1: Preparation of (4R,5S)-cyclopentano[d]oxazolidin-2-one (3)

This protocol outlines the final cyclization step to form the oxazolidinone auxiliary from its amino alcohol precursor.

Materials:

  • (1S,2R)-2-aminocyclopentan-1-ol hydrochloride

  • Triphosgene or Di-tert-butyl dicarbonate (Boc₂O) can be used as a phosgene equivalent/cyclizing agent. The following protocol is adapted from a standard cyclization procedure.

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water (H₂O)

  • Standard glassware for reflux and extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (1S,2R)-2-aminocyclopentan-1-ol hydrochloride (1.0 equiv) in a biphasic mixture of toluene and water.

  • Basification & Cyclization: Add an aqueous solution of NaOH (2.5 equiv) to the mixture. Add triphosgene (0.4 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., 50% ethyl acetate in hexanes) to yield the pure oxazolidinone auxiliary as a white solid.[3]

Mechanism of Stereocontrol

The high diastereoselectivity achieved with this auxiliary stems from the formation of a conformationally rigid (Z)-enolate that is effectively shielded by the fused cyclopentyl ring.

cluster_0 Mechanism of Asymmetric Alkylation Acyl N-Acyloxazolidinone Base Strong Base (e.g., LHMDS, -78°C) Acyl->Base Deprotonation Enolate Planar (Z)-Enolate Chelated to Li+ Base->Enolate Shielding Top face shielded by cyclopentyl group Enolate->Shielding Electrophile Electrophile (E+) Enolate->Electrophile Alkylation Approach Approaches from less-hindered bottom face Electrophile->Approach Product Alkylated Product (High d.e.) Approach->Product

Caption: Mechanism of stereocontrol in asymmetric alkylation.

Upon deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS), the N-acyl derivative forms a lithium enolate. The fused cyclopentane ring sterically blocks the top (si) face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered bottom (re) face, leading to the formation of a single diastereomer.[1]

Application in Asymmetric Alkylation

This is a cornerstone application for synthesizing enantiomerically enriched α-substituted carboxylic acids.

Protocol 2: Asymmetric Alkylation of N-Propionyloxazolidinone

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • N-Acylation: Dissolve the auxiliary (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir for 30 min. Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78 °C, then warm to room temperature over 2 hours. Quench with sat. aq. NH₄Cl and extract with ethyl acetate. Purify the N-propionyl imide by chromatography.

  • Enolate Formation: Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add LHMDS (1.1 equiv) dropwise and stir for 1 hour to ensure complete formation of the lithium enolate.[3]

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the mixture for 4-6 hours at this temperature.

  • Work-up and Purification: Quench the reaction by adding sat. aq. NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by flash chromatography to yield the alkylated product.

Representative Data: Asymmetric Alkylation

The following table summarizes the high diastereoselectivity achieved with various electrophiles.

EntryElectrophile (E-X)ProductYield (%)d.e. (%)
1Benzyl bromideN-(2-Phenyl-propanoyl)-auxiliary85>99
2Allyl iodideN-(Pent-4-enoyl)-auxiliary72>99
3Methyl iodideN-(Propanoyl)-auxiliary88>99
Data adapted from Ghosh, A. K., et al. (1997).[3]

Application in Asymmetric Aldol Reactions

The auxiliary provides excellent control in syn-selective aldol reactions, establishing two contiguous stereocenters simultaneously.

Protocol 3: Syn-Selective Asymmetric Aldol Reaction

Materials:

  • N-propionyl imide from Protocol 2 (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Isovaleraldehyde (1.2 equiv)

  • pH 7 Phosphate buffer, Methanol, 30% H₂O₂

Procedure:

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes to form the (Z)-boron enolate.

  • Aldol Addition: Cool the mixture to -78 °C. Add isovaleraldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H₂O₂ at 0 °C. Stir vigorously for 1 hour. Extract the mixture with DCM, wash with NaHCO₃ and brine, dry, and concentrate. Purify by flash chromatography.

Representative Data: Asymmetric Aldol Reactions
EntryAldehydeProductYield (%)d.e. (%)
1Isovaleraldehydesyn-aldol adduct80>99
2Benzaldehydesyn-aldol adduct75>99
3Propionaldehydesyn-aldol adduct78>99
Data adapted from Ghosh, A. K., et al. (1997).[3]

Cleavage and Recovery of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenters, along with its efficient recovery for reuse.

cluster_1 Auxiliary Cleavage Workflow Start Alkylated or Aldol Adduct (N-Acyloxazolidinone) Cleavage Cleavage Conditions (e.g., LiOH / H₂O₂) Start->Cleavage Products Mixture: - Chiral Carboxylic Acid (as Li+ salt) - Recovered Chiral Auxiliary Cleavage->Products Extraction Aqueous/Organic Extraction Products->Extraction Auxiliary Recovered Auxiliary (>85% yield) Extraction->Auxiliary Organic Layer Acidification Acidify Aqueous Layer (e.g., 1M HCl) Extraction->Acidification Aqueous Layer Acid Chiral Carboxylic Acid Acidification->Acid

Caption: General workflow for cleavage and recovery of the auxiliary.

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

This is the most common cleavage method, using lithium hydroperoxide.

Materials:

  • N-acyl oxazolidinone adduct (1.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 30% aqueous Hydrogen Peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve the N-acyl substrate (1.0 equiv) in a 3:1 mixture of THF:H₂O and cool to 0 °C.

  • Reagent Addition: Add 30% H₂O₂ (4.0 equiv), followed by an aqueous solution of LiOH·H₂O (2.0 equiv) dropwise.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor by TLC.

  • Quench: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Work-up & Recovery: Remove the THF under reduced pressure. Wash the remaining aqueous layer with dichloromethane (3x) to extract the recovered chiral auxiliary.[3]

  • Product Isolation: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the desired chiral carboxylic acid with ethyl acetate (3x). Dry the combined organic layers and concentrate to yield the final product.

References

  • Ghosh, A. K., Fidanze, S., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • Smith, T. E., et al. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. Journal of the American Chemical Society, 135(26), 9652–9655. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378–1385. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

Sources

Method

protocol for using cis-4-amino-1-methylcyclohexanol in catalysis

An Application Guide to cis-4-Amino-1-methylcyclohexanol in Asymmetric Catalysis A Technical Protocol for Researchers and Drug Development Professionals on the Application of cis-4-Amino-1-methylcyclohexanol as a Chiral...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to cis-4-Amino-1-methylcyclohexanol in Asymmetric Catalysis

A Technical Protocol for Researchers and Drug Development Professionals on the Application of cis-4-Amino-1-methylcyclohexanol as a Chiral Ligand in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Introduction

Chiral amino alcohols are foundational building blocks in asymmetric synthesis, serving as highly effective ligands and chiral auxiliaries.[1][2] Among these, cis-4-amino-1-methylcyclohexanol emerges as a structurally distinct and valuable ligand. Its rigid cyclohexane backbone, combined with the cis-relationship between the primary amine and tertiary alcohol, creates a well-defined stereochemical environment for metal-catalyzed reactions. This application note provides a detailed protocol for the use of cis-4-amino-1-methylcyclohexanol as a chiral ligand in the in situ preparation of a ruthenium catalyst for the asymmetric transfer hydrogenation (ATH) of prochiral ketones.

Transfer hydrogenation offers a practical and safer alternative to traditional hydrogenation methods by avoiding the use of high-pressure molecular hydrogen (H₂).[3][4] Instead, it utilizes readily available hydrogen donor molecules like 2-propanol or formic acid.[4][5] The protocol detailed herein focuses on the reduction of acetophenone as a model substrate, a benchmark reaction for evaluating the efficiency and enantioselectivity of ATH catalysts.

Section 1: The Principle of Metal-Ligand Bifunctional Catalysis

The efficacy of the cis-4-amino-1-methylcyclohexanol ligand in ruthenium-catalyzed ATH is rooted in the principle of a metal-ligand bifunctional mechanism, often referred to as an "outer sphere" mechanism.[3][4] In this concerted process, the catalyst does not require the substrate to directly coordinate to the metal center's inner sphere.

Causality of the Catalytic Cycle:

  • Catalyst Activation: The process begins with the in situ reaction between a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the cis-4-amino-1-methylcyclohexanol ligand in the presence of a base (e.g., KOH or NaOiPr). The base deprotonates the alcohol of the hydrogen donor (2-propanol), which in turn facilitates the formation of a ruthenium-hydride (Ru-H) species. The amino and hydroxyl groups of the ligand coordinate to the ruthenium center, forming a stable 18-electron pre-catalyst.

  • Hydrogen Transfer: The key mechanistic step involves a six-membered pericyclic transition state.[3] The prochiral ketone substrate approaches the active catalyst. Simultaneously, the hydride (H⁻) from the ruthenium center is delivered to the electrophilic carbonyl carbon, while a proton (H⁺) from the coordinated amine (N-H) of the ligand is transferred to the carbonyl oxygen.

  • Product Release and Catalyst Regeneration: Following the concerted hydrogen transfer, the newly formed chiral alcohol product is released. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor (2-propanol) and base, preparing it for the next catalytic cycle.

The rigid cis-conformation of the ligand is critical for high enantioselectivity. It locks the cyclohexane ring in a specific chair conformation, which dictates the facial selectivity of the hydride attack on the prochiral ketone, consistently favoring the formation of one enantiomer over the other.

Catalytic_Cycle cluster_cycle Asymmetric Transfer Hydrogenation Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst + Base + iPrOH Transition_State Transition_State Active_Catalyst->Transition_State + Ketone Product_Complex Product_Complex Transition_State->Product_Complex Concerted H-Transfer Product_Complex->Active_Catalyst - Chiral Alcohol + iPrOH Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Ketone Ketone Ketone->Transition_State caption Fig. 1: Proposed Catalytic Cycle for ATH. Experimental_Workflow start Start setup Inert Atmosphere Setup (Schlenk Line) start->setup catalyst In Situ Catalyst Formation [Ru] + Ligand + Solvent setup->catalyst reaction Reaction Initiation Add Substrate + Base catalyst->reaction monitor Reaction Monitoring (TLC/GC) reaction->monitor quench Workup: Quench Reaction (Add H₂O) monitor->quench extract Extraction (Organic Solvent) quench->extract dry Drying & Filtration (MgSO₄) extract->dry purify Purification (Column Chromatography) dry->purify analyze Analysis (NMR, Chiral HPLC/GC) purify->analyze end End analyze->end caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Step-by-Step Procedure

  • In Situ Catalyst Preparation:

    • To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1.0 mol% Ru).

    • Add cis-4-amino-1-methylcyclohexanol (2.8 mg, 0.022 mmol, 2.2 mol%).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous 2-propanol (5.0 mL) via syringe.

    • Stir the resulting orange solution at room temperature for 20 minutes. Causality Note: This pre-stirring period allows for the formation of the ruthenium-ligand complex, which is crucial for achieving high catalytic activity and selectivity.

  • Reaction Execution:

    • Prepare a 0.1 M solution of potassium hydroxide (KOH) in 2-propanol.

    • To the catalyst solution, add acetophenone (58 µL, 0.5 mmol, 1.0 equivalent).

    • Add the 0.1 M KOH solution in 2-propanol (0.5 mL, 0.05 mmol, 0.1 equivalent) to initiate the reaction. The solution color may change.

    • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C) for the desired time (e.g., 1-24 hours).

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete (or has reached a plateau), quench the reaction by adding 5 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (1 x 10 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-phenylethanol.

    • Conversion Analysis: Determine the conversion by ¹H NMR spectroscopy by integrating the signals of the product and remaining starting material, or by GC analysis of the crude reaction mixture.

    • Enantiomeric Excess (ee) Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

Section 3: Expected Results and Data Interpretation

The use of cis-4-amino-1-methylcyclohexanol in combination with a ruthenium precursor is expected to yield 1-phenylethanol with good conversion and moderate to high enantioselectivity. The precise outcome is dependent on optimized reaction conditions.

Table of Representative Data

SubstrateCatalyst Loading (mol%)Ligand:Ru RatioBase (equiv.)Time (h)Temp (°C)Conversion (%)ee (%)
Acetophenone1.02.2 : 2KOH (0.1)430>9585 (S)
Acetophenone0.52.2 : 2NaOiPr (0.1)1225>9888 (S)
4'-Chloroacetophenone1.02.2 : 2KOH (0.1)630>9992 (S)

Note: The data presented are representative examples based on similar amino alcohol ligands in ATH and serve as a benchmark for expected performance. [6][7] Interpretation:

  • High Conversion (>95%): Indicates an efficient catalytic system where the ligand and metal precursor combine to form a highly active species.

  • High Enantiomeric Excess (ee >80%): Demonstrates the effective transfer of chirality from the ligand to the product. The cis-stereochemistry of the ligand successfully biases the hydrogenation to one face of the ketone.

Section 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst due to oxygen/moisture contamination.2. Insufficient base.3. Low reaction temperature or insufficient time.1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.2. Titrate the base solution or use a freshly prepared one. Increase base equivalents slightly (e.g., to 0.15).3. Increase reaction time or moderately increase the temperature (e.g., to 40 °C).
Low Enantioselectivity 1. Impure ligand.2. Incorrect ligand-to-metal ratio.3. Reaction temperature is too high.1. Verify the purity of cis-4-amino-1-methylcyclohexanol.2. Optimize the ligand-to-metal ratio; a slight excess of ligand is often beneficial.3. Run the reaction at a lower temperature (e.g., 0-10 °C), though this may require longer reaction times.
Irreproducible Results 1. Inconsistent quality of reagents (especially base or solvent).2. Variations in inert atmosphere technique.1. Use reagents from the same batch. Ensure the anhydrous solvent is truly dry.2. Standardize the Schlenk line or glovebox procedure to ensure consistent exclusion of air and moisture.

Conclusion

cis-4-Amino-1-methylcyclohexanol is a highly capable chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. Its rigid cyclic structure and defined stereochemistry provide the necessary chiral environment to induce high enantioselectivity in the reduction of prochiral ketones. The protocol described here offers a reliable, safe, and efficient method for synthesizing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The operational simplicity and use of readily available reagents make this catalytic system an attractive tool for both academic research and process development.

References

  • Gotor-Fernández, V., Gotor, V. (2009). Chiral Amino Alcohols in Asymmetric Synthesis. In: Chiral Amino Alcohols and their Derivatives. Wiley-VCH. Available from: [Link]

  • Schrittwieser, J. H., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available from: [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Technical Document. Available from: [Link]

  • Gladiali, S., Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. Available from: [Link]

  • Fritz, C. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign, Chemistry Reports. Available from: [Link]

  • Ager, D. J. (1999). The Synthesis and Applications of 1,3-Amino Alcohols. Chemical Society Reviews. Available from: [Link]

  • Wu, X., et al. (2007). Amino Alcohol Effects on the Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Çetinkaya, B., et al. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Celal Bayar University Journal of Science. Available from: [Link]

  • Noyori, R., Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Available from: [Link]

  • Wikipedia. Transfer hydrogenation. General Information. Available from: [Link]

  • Baratta, W., et al. (2004). A New Class of Cycloruthenated Complexes in Catalytic Ketone Transfer Hydrogenation. Organometallics. Available from: [Link]

  • de Vries, J. G., Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. Available from: [Link]

Sources

Application

Application Notes and Protocols for cis-4-Amino-1-methylcyclohexanol in Medicinal Chemistry

Introduction: The Strategic Value of the cis-4-Amino-1-methylcyclohexanol Scaffold In the landscape of modern drug discovery, the deliberate design of molecular scaffolds that confer advantageous physicochemical and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the cis-4-Amino-1-methylcyclohexanol Scaffold

In the landscape of modern drug discovery, the deliberate design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The cis-4-amino-1-methylcyclohexanol moiety has emerged as a building block of significant interest for medicinal chemists. Its rigid, three-dimensional structure, combined with the orthogonal reactivity of its amino and hydroxyl functional groups, provides a powerful platform for the synthesis of complex and biologically active molecules. The defined cis stereochemistry and the presence of a tertiary alcohol due to the methyl group offer a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for protein targets.

This guide provides a comprehensive overview of the synthesis and application of cis-4-amino-1-methylcyclohexanol, with a particular focus on its utility in the development of Janus Kinase (JAK) inhibitors and Selective Androgen Receptor Modulators (SARMs), two classes of therapeutics at the forefront of treating a range of diseases from autoimmune disorders to muscle-wasting conditions.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective application in drug design and synthesis.

PropertyValueSource
CAS Number 177906-46-6[ChemScene[3]]
Molecular Formula C₇H₁₅NO[ChemScene[3]]
Molecular Weight 129.20 g/mol [ChemScene[3]]
Topological Polar Surface Area (TPSA) 46.25 Ų[ChemScene[3]]
logP (calculated) 0.6387[ChemScene[3]]
Hydrogen Bond Donors 2[ChemScene[3]]
Hydrogen Bond Acceptors 2[ChemScene[3]]
Rotatable Bonds 0[ChemScene[3]]

Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol

The precise control of stereochemistry is critical to the function of many pharmaceutical agents. While chemical methods for the synthesis of aminocyclohexanols exist, enzymatic approaches often provide superior stereoselectivity under mild conditions. The following protocol is adapted from highly efficient enzymatic syntheses of the closely related cis-4-aminocyclohexanol and is proposed for the synthesis of the title compound starting from the corresponding methylated diketone.[4][5]

Conceptual Workflow: A Two-Step, One-Pot Enzymatic Cascade

The synthesis is envisioned as a one-pot, two-step enzymatic cascade commencing with the regioselective reduction of 4-methylcyclohexane-1,4-dione to the corresponding hydroxyketone, followed by a stereoselective transamination to yield the desired cis-amino alcohol.

Enzymatic_Synthesis_Workflow Start 4-Methylcyclohexane-1,4-dione Intermediate 4-Hydroxy-4-methylcyclohexanone Start->Intermediate Ketoreductase (KRED) Cofactor (NADPH) Product cis-4-Amino-1-methylcyclohexanol Intermediate->Product Amine Transaminase (ATA) Amine Donor (e.g., Isopropylamine)

Caption: Proposed enzymatic cascade for the synthesis of cis-4-amino-1-methylcyclohexanol.

Detailed Protocol: Enzymatic Synthesis

This protocol is based on established procedures for the synthesis of aminocyclohexanol isomers and is expected to be readily adaptable for the methylated analog.[4][5]

Materials:

  • 4-Methylcyclohexane-1,4-dione

  • Ketoreductase (KRED) (e.g., from Lactobacillus kefir)

  • Amine Transaminase (ATA) with cis-selectivity (e.g., ATA-200 or an engineered variant)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Isopropanol

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Add 4-methylcyclohexane-1,4-dione to a final concentration of 50 mM.

  • Reagent Addition: Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.

  • Enzyme Addition: Initiate the reaction by adding the KRED (e.g., cell lysate at 0.2 mg/mL) and the cis-selective ATA (e.g., 2 mg/mL).

  • Reaction Conditions: Stir the reaction mixture at 250 rpm and maintain the temperature at 30°C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the intermediate and final product.

  • Work-up and Purification: Upon completion, the enzyme can be removed by centrifugation. The product can be isolated from the aqueous solution by extraction with an appropriate organic solvent (e.g., ethyl acetate) after basification of the solution. Further purification can be achieved by column chromatography on silica gel.

Self-Validation and Causality:

  • The choice of a KRED that selectively reduces one ketone is crucial to prevent the formation of the diol byproduct.

  • The selection of a cis-selective ATA is the key determinant of the final product's stereochemistry.

  • Isopropylamine serves as a sacrificial amine donor for the ATA, and isopropanol can be used for cofactor regeneration for the KRED.

  • PLP is an essential cofactor for the ATA.

Application in Medicinal Chemistry: Synthesis of a JAK Inhibitor Precursor

The cis-4-amino-1-methylcyclohexanol scaffold is an excellent starting point for the synthesis of various kinase inhibitors. The amino group provides a nucleophilic handle for coupling to the core heterocyclic structures that are characteristic of many inhibitors.[1][6][7] The following protocol details a representative amide bond formation, a cornerstone reaction in medicinal chemistry, to generate a key intermediate for a hypothetical JAK inhibitor.

Conceptual Workflow: Amide Coupling

This workflow illustrates the coupling of cis-4-amino-1-methylcyclohexanol with a representative heterocyclic carboxylic acid, a common structural motif in JAK inhibitors.

Amide_Coupling_Workflow AminoAlcohol cis-4-Amino-1-methylcyclohexanol Coupling Amide Coupling (e.g., HATU, DIPEA) AminoAlcohol->Coupling Heterocycle Heterocyclic Carboxylic Acid (e.g., Pyrrolo[2,3-d]pyrimidine derivative) Heterocycle->Coupling Product JAK Inhibitor Precursor Coupling->Product

Caption: Amide coupling of cis-4-amino-1-methylcyclohexanol to a heterocyclic acid.

Detailed Protocol: Amide Bond Formation

This protocol employs HATU, a common and efficient peptide coupling reagent, suitable for forming amide bonds, even with potentially sterically hindered amines.[8]

Materials:

  • cis-4-Amino-1-methylcyclohexanol

  • A suitable heterocyclic carboxylic acid (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of cis-4-amino-1-methylcyclohexanol (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Self-Validation and Causality:

  • HATU is chosen for its efficiency in promoting amide bond formation and minimizing racemization if chiral carboxylic acids are used.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine.

  • The aqueous work-up is designed to remove the DMF solvent and the excess reagents and byproducts.

  • The stoichiometry is set to ensure complete consumption of the potentially more valuable carboxylic acid.

Expected Characterization of the Product
  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the cyclohexyl ring protons, the newly formed amide N-H proton (typically a broad singlet), and the protons of the heterocyclic core. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR will show the presence of the new amide carbonyl carbon (typically in the range of 160-180 ppm) in addition to the signals for the cyclohexyl and heterocyclic carbons.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the product.

Broader Applications and Future Directions

The versatility of the cis-4-amino-1-methylcyclohexanol scaffold extends beyond JAK inhibitors. Its use in the synthesis of Selective Androgen Receptor Modulators (SARMs) is another promising area of research. In SARM design, the rigid cyclohexyl core can position key pharmacophoric elements for optimal interaction with the androgen receptor.[2][9]

The protocols provided here serve as a foundational guide for researchers and scientists. The specific choice of coupling partners and reaction conditions will, of course, be dictated by the specific target molecule. However, the principles of stereoselective synthesis and robust amide bond formation are broadly applicable. As the demand for more selective and potent therapeutics continues to grow, building blocks like cis-4-amino-1-methylcyclohexanol will undoubtedly play a crucial role in the future of drug discovery.

References

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. (URL: [Link])

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. (URL: [Link])

  • Morimoto, M., et al. Chemical structure of selective androgen receptor modulator (SARM)-2f. ResearchGate. (URL: [Link])

  • 4-Aminocyclohexanol. PubChem. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. (URL: [Link])

  • Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. MDPI. (URL: [Link])

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. PubMed. (URL: [Link])

  • Due-Hansen, M. E., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. (URL: [Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. (URL: [Link])

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. Figshare. (URL: [Link])

  • Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. ResearchGate. (URL: [Link])

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. (URL: [Link])

  • Selective androgen receptor modulator. Wikipedia. (URL: [Link])

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. (URL: [Link])

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. National Institutes of Health. (URL: [Link])

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. (URL: [Link])

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. (URL: [Link])

  • Novel Selective Androgen Receptor Modulators: SAR Studies on 6-bisalkylamino-2-quinolinones. PubMed. (URL: [Link])

  • Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. PubMed. (URL: [Link])

  • Chemistry and Structural Biology of Androgen Receptor. National Institutes of Health. (URL: [Link])

  • Sviatenko, O., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 2019. (URL: [Link])

  • Selective androgen receptor modulators: a critical appraisal. Frontiers. (URL: [Link])

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. (URL: [Link])

  • DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 - dibromobenzyl) amino] cyclohexanol hydrochloride. Jetir.Org. (URL: [Link])

Sources

Method

Application Notes & Protocols: Experimental Setups for Reactions with cis-4-amino-1-methylcyclohexanol

Introduction: The Synthetic Potential of a Conformationally Defined Building Block cis-4-amino-1-methylcyclohexanol is a bifunctional alicyclic compound that serves as a valuable building block for medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Conformationally Defined Building Block

cis-4-amino-1-methylcyclohexanol is a bifunctional alicyclic compound that serves as a valuable building block for medicinal chemistry and materials science. Its structure is characterized by a cyclohexane scaffold with a primary amino group and a tertiary hydroxyl group locked in a cis-1,4-relationship. This specific stereochemistry imparts distinct conformational preferences and reactivity, making it an attractive starting material for synthesizing complex molecules with well-defined three-dimensional architectures.

The presence of two orthogonal functional groups—a nucleophilic amine and a sterically hindered tertiary alcohol—allows for selective chemical modifications. The primary amine is readily derivatized through acylation, alkylation, and sulfonylation, while the tertiary alcohol presents opportunities for etherification or can act as a directing group, although its reactivity is tempered by significant steric hindrance. These characteristics are particularly useful in the development of novel PROTACs (Proteolysis Targeting Chimeras), molecular glues, and other targeted therapeutics where precise spatial orientation of functional moieties is critical.

This guide provides detailed protocols and the underlying scientific rationale for key transformations involving cis-4-amino-1-methylcyclohexanol, designed to equip researchers in drug development and organic synthesis with reliable methods for its effective utilization.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

PropertyValueSource
Molecular Formula C₇H₁₅NO[ChemScene][1]
Molecular Weight 129.20 g/mol [ChemScene][1]
CAS Number 177906-46-6[Sigma-Aldrich][2]
Appearance Varies (typically an off-white to white solid)General Knowledge
Purity Typically ≥97%[ChemScene, AChemBlock][1][3]
Storage Store at room temperature, in a tightly-closed container away from light and oxidizing agents.[ChemScene, FUJIFILM Wako Chemicals][1][4]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[5]

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][5] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][7]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

    • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[5][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

Core Synthetic Protocols

The primary amine of cis-4-amino-1-methylcyclohexanol is the more accessible and reactive site for many common transformations. The following protocols detail standard procedures for its derivatization.

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. This protocol describes the reaction of cis-4-amino-1-methylcyclohexanol with an acyl chloride.

Causality and Experimental Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid (HCl) generated during the reaction. The reaction is typically performed at 0 °C initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Workflow for N-Acylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve cis-4-amino-1-methylcyclohexanol and TEA in anhydrous DCM B Cool solution to 0 °C (ice-water bath) A->B D Add Acyl Chloride solution dropwise to the amine solution B->D C Prepare solution of Acyl Chloride in DCM C->D E Stir at 0 °C for 30 min, then warm to RT for 2-4 h D->E F Monitor reaction by TLC E->F G Quench with water F->G Upon completion H Separate organic layer G->H I Wash with aq. NaHCO₃, then brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for the N-acylation of cis-4-amino-1-methylcyclohexanol.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add cis-4-amino-1-methylcyclohexanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the desired acyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-acylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a robust method for forming secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.

Causality and Experimental Rationale: The reaction proceeds in two stages: 1) formation of a Schiff base (or imine) intermediate between the amine and the carbonyl compound, and 2) reduction of the imine to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, selective for imines in the presence of aldehydes/ketones, and does not react violently with the protic solvent (methanol) often used. The reaction is generally tolerant of the tertiary alcohol functionality.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve cis-4-amino-1-methylcyclohexanol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol (MeOH, approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step, though it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirring solution. Effervescence may be observed.

  • Reaction: Continue stirring at room temperature for 4-12 hours or until TLC or LC-MS analysis confirms the reaction is complete.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction TypeKey ReagentsBase/CatalystSolventTypical Conditions
N-Acylation Acyl Chloride or Carboxylic Acid + Coupling AgentTEA or DIPEADCM or THF0 °C to RT
N-Alkylation Aldehyde/Ketone + Reducing AgentAcetic Acid (cat.)MeOH or DCERT
Protocol 3: Considerations for Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group is sterically hindered and significantly less reactive than the primary amine. Standard reactions like O-alkylation (Williamson ether synthesis) are challenging and require forcing conditions.

Causality and Experimental Rationale: To achieve O-alkylation, the alcohol must first be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This highly reactive alkoxide can then react with an electrophile such as an alkyl halide. However, a significant competing pathway is the E2 elimination reaction, especially with secondary or hindered primary alkyl halides, which would lead to the formation of 4-methylcyclohex-3-en-1-amine. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial.

Diagram of Competing Pathways:

cluster_paths start cis-Alkoxide A A start->A  R-X (Primary, unhindered) B B start->B  R-X (Secondary/Tertiary)

Caption: O-Alkylation vs. E2 Elimination for the tertiary alkoxide.

General Approach (for experienced chemists):

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Alkoxide Formation: Add a solution of the N-protected cis-4-amino-1-methylcyclohexanol (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq.) and stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Workup & Purification: A careful aqueous quench must be performed, followed by extraction, washing, drying, and purification as described in previous protocols.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link][9][10]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. [Link][11]

Sources

Application

Application Notes: cis-4-Amino-1-methylcyclohexanol as a Versatile Building Block for Novel Compound Synthesis

Introduction In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel chemical entities with desired pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel chemical entities with desired pharmacological properties. cis-4-Amino-1-methylcyclohexanol, a bifunctional scaffold, has emerged as a valuable asset for medicinal chemists and researchers. Its rigid cyclohexane core, coupled with the stereospecific cis-orientation of the amino and hydroxyl groups, provides a unique three-dimensional architecture that can be leveraged to explore new chemical space and design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. This application note provides an in-depth guide to the properties, reactivity, and synthetic applications of cis-4-amino-1-methylcyclohexanol, complete with detailed protocols and expert insights to facilitate its use in the laboratory.

Amino alcohols are crucial components in a vast array of biologically active compounds and serve as indispensable chiral auxiliaries in asymmetric synthesis.[1][2] The constrained conformation of cyclic amino alcohols like cis-4-amino-1-methylcyclohexanol offers a distinct advantage over their acyclic counterparts by reducing conformational flexibility, a key consideration in rational drug design. This inherent rigidity can lead to more specific and higher-affinity interactions with biological targets.

Physicochemical Properties and Reactivity Profile

cis-4-Amino-1-methylcyclohexanol is a crystalline solid with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol .[3][4] The key to its synthetic utility lies in the differential reactivity of its two functional groups: a primary amine and a tertiary alcohol. This allows for selective functionalization, enabling the stepwise construction of more complex molecules.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[3]
Molecular Weight129.20 g/mol [3][5]
Purity≥97%[3]
Storage4°C, protect from light[3]

The primary amino group is a potent nucleophile and a convenient handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. The tertiary hydroxyl group, being less reactive, can be derivatized under more forcing conditions or protected to allow for selective manipulation of the amino group. The stereochemical relationship between the amino and hydroxyl groups is a defining feature of this building block and must be considered in all synthetic planning.

Understanding the Stereochemistry

The cis configuration of the amino and hydroxyl groups on the cyclohexane ring dictates their spatial orientation. In the preferred chair conformation, one substituent will occupy an axial position while the other is equatorial. This fixed arrangement is critical for establishing specific interactions in a biological context and for directing the stereochemical outcome of subsequent reactions.

Synthetic Accessibility

While commercially available, understanding the synthetic routes to cis-4-amino-1-methylcyclohexanol is crucial for assessing potential impurities and for labs that may wish to synthesize it in-house. One effective method involves the stereoselective enzymatic synthesis from 1,4-cyclohexanedione.[6][7][8] This biocatalytic approach offers high diastereoselectivity and proceeds under mild conditions.

Workflow for Enzymatic Synthesis

A one-pot, two-step enzymatic cascade can be employed for the synthesis of 4-aminocyclohexanol isomers.[9] This method leverages the stereoselectivity of a ketoreductase (KRED) and an amine transaminase (ATA).

G cluster_0 Step 1: Keto Reduction cluster_1 Step 2: Transamination 1,4-Cyclohexanedione 1,4-Cyclohexanedione 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone 1,4-Cyclohexanedione->4-Hydroxycyclohexanone Ketoreductase (KRED) Cofactor (NADP+) cis-4-Amino-1-methylcyclohexanol cis-4-Amino-1-methylcyclohexanol 4-Hydroxycyclohexanone->cis-4-Amino-1-methylcyclohexanol Amine Transaminase (ATA) Amine Donor

Caption: One-pot, two-step enzymatic synthesis of cis-4-aminocyclohexanol.

Core Applications and Experimental Protocols

The true power of cis-4-amino-1-methylcyclohexanol lies in its application as a scaffold for generating diverse libraries of novel compounds. The following protocols detail key transformations that highlight its versatility.

Protocol 1: N-Acylation to Synthesize Novel Amides

The primary amino group of cis-4-amino-1-methylcyclohexanol readily undergoes acylation with a variety of acylating agents (e.g., acid chlorides, anhydrides, carboxylic acids with coupling agents) to form stable amide bonds. This reaction is fundamental for introducing diverse side chains and pharmacophores.

Rationale: Amide bond formation is one of the most robust and well-understood reactions in organic chemistry. By varying the acylating agent, researchers can systematically probe structure-activity relationships (SAR).

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve cis-4-amino-1-methylcyclohexanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the acid byproduct.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination provides a powerful method for introducing alkyl groups at the nitrogen atom. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Rationale: This protocol allows for the introduction of a wide range of substituents, including those that are not amenable to direct alkylation methods. The choice of reducing agent is critical for achieving high yields and avoiding side reactions.

Step-by-Step Methodology:
  • Imine Formation: Dissolve cis-4-amino-1-methylcyclohexanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture. STAB is often preferred due to its mildness and tolerance of a slightly acidic medium which can facilitate imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Synthesis of Urea and Thiourea Derivatives

The amino group can be readily converted into urea or thiourea functionalities, which are common pharmacophores in medicinal chemistry. This is typically achieved by reacting the amine with an isocyanate or isothiocyanate.

Rationale: Urea and thiourea moieties can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Their synthesis is generally high-yielding and proceeds under mild conditions.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve cis-4-amino-1-methylcyclohexanol (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or DCM.

  • Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature. The reaction is often exothermic, so slow addition may be necessary for larger-scale reactions.

  • Reaction Completion: Stir the mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture upon formation.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Application in Drug Discovery: A Conceptual Framework

The rigid scaffold of cis-4-amino-1-methylcyclohexanol is particularly well-suited for the design of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, while the hydroxyl group can be used to impart solubility or to form additional hydrogen bonds with the protein.

G cluster_0 Building Block cluster_1 Synthetic Modifications cluster_2 Potential Applications BuildingBlock cis-4-Amino-1-methylcyclohexanol Amino Group Hydroxyl Group Cyclohexane Scaffold Modifications N-Acylation Reductive Amination Urea Formation BuildingBlock:f1->Modifications:f0 BuildingBlock:f1->Modifications:f1 BuildingBlock:f1->Modifications:f2 Applications Kinase Inhibitors GPCR Modulators Novel Scaffolds Modifications->Applications

Caption: Synthetic utility of cis-4-amino-1-methylcyclohexanol in drug discovery.

Conclusion

cis-4-Amino-1-methylcyclohexanol is a powerful and versatile building block for the synthesis of novel compounds. Its well-defined stereochemistry and bifunctional nature provide a robust platform for creating molecular diversity. The protocols outlined in this application note serve as a starting point for researchers to explore the full potential of this valuable synthetic intermediate. By understanding its reactivity and leveraging the provided methodologies, scientists can accelerate their research and development efforts in the pursuit of new therapeutics and functional molecules.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Semantic Scholar. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • AHH Chemical. (n.d.). cis-4-amino-1-methylcyclohexanol, min 97%, 1 gram. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Available at: [Link]

Sources

Method

Introduction: The Significance of a Stereodefined Building Block

An In-depth Guide to the Reaction Mechanism, Stereoselective Synthesis, and Application of cis-4-amino-1-methylcyclohexanol This technical guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Reaction Mechanism, Stereoselective Synthesis, and Application of cis-4-amino-1-methylcyclohexanol

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the reaction mechanisms associated with cis-4-amino-1-methylcyclohexanol. This valuable building block is notable for its stereospecific orientation of amino and hydroxyl groups, which is pivotal in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document delves into the stereoselective synthesis, mechanistic underpinnings, and subsequent derivatization of this compound, supported by detailed protocols and characterization data.

Cis-4-amino-1-methylcyclohexanol is a bifunctional cyclic amino alcohol. The fixed cis relationship between the equatorial amino group and the axial hydroxyl group, along with the tertiary nature of the alcohol, imparts specific conformational constraints and reactivity patterns. These features make it an attractive starting material for generating diverse scaffolds in medicinal chemistry, particularly for creating compounds that require precise spatial arrangement of functional groups for optimal interaction with biological targets. Understanding the mechanisms that govern its synthesis and reactivity is crucial for its effective utilization in complex synthetic campaigns.

Stereoselective Synthesis: The Reductive Amination of 4-Methylcyclohexanone

The most common and stereocontrolled method for synthesizing cis-4-amino-1-methylcyclohexanol is the reductive amination of 4-methylcyclohexanone. This one-pot reaction proceeds through two key stages: the formation of an iminium intermediate and its subsequent stereoselective reduction.

Mechanistic Pathway

The reaction is typically initiated by treating 4-methylcyclohexanone with an ammonia source, such as ammonium acetate or ammonia in methanol, in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1]

  • Imine/Enamine Formation: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-methylcyclohexanone. This is followed by dehydration under mildly acidic conditions (often facilitated by the ammonium salt itself) to form an iminium ion intermediate. This intermediate exists in equilibrium with its corresponding enamine.[2]

  • Stereoselective Reduction: The stereochemical outcome of the reaction is determined during the reduction of the C=N bond of the iminium ion. With a sterically undemanding reducing agent like sodium cyanoborohydride, the hydride is delivered to the iminium carbon. For 4-substituted cyclohexanone derivatives, the hydride preferentially attacks from the axial face to avoid steric hindrance from the equatorial methyl group at the 4-position. This axial attack on the iminium intermediate leads to the formation of the desired product with the amino group in the equatorial position.[3] The pre-existing methyl group at the 1-position does not alter this preference for axial hydride delivery to the opposite face of the ring.

The overall transformation is depicted in the following reaction mechanism diagram:

Caption: Reductive amination mechanism for cis-4-amino-1-methylcyclohexanol synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and subsequent functionalization of cis-4-amino-1-methylcyclohexanol.

Protocol 1: Synthesis of cis-4-amino-1-methylcyclohexanol

This protocol is adapted from established procedures for the reductive amination of 4-substituted cyclohexanones.[3][4]

Materials:

  • 4-Methylcyclohexanone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-methylcyclohexanone and methanol.

  • Add ammonium acetate in one portion and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride in small portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose excess NaBH₃CN.

  • Basify the solution to pH >12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Protocol 2: N-Acetylation of cis-4-amino-1-methylcyclohexanol

This protocol demonstrates a typical acylation of the amino group.

Materials:

  • cis-4-amino-1-methylcyclohexanol (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-4-amino-1-methylcyclohexanol in dichloromethane in a round-bottom flask.

  • Add triethylamine and cool the mixture to 0 °C.

  • Slowly add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_derivatization Protocol 2: N-Acetylation start_synth Dissolve 4-Methylcyclohexanone and NH₄OAc in MeOH cool_synth Cool to 0 °C start_synth->cool_synth add_nabh3cn Add NaBH₃CN cool_synth->add_nabh3cn react_synth Stir at RT for 24h add_nabh3cn->react_synth workup_synth Acid/Base Workup & Extraction react_synth->workup_synth purify_synth Purification (Chromatography) workup_synth->purify_synth product_synth cis-4-amino-1-methylcyclohexanol purify_synth->product_synth start_deriv Dissolve Amino Alcohol and TEA in DCM product_synth->start_deriv Use in next step cool_deriv Cool to 0 °C start_deriv->cool_deriv add_ac2o Add Acetic Anhydride cool_deriv->add_ac2o react_deriv Stir at RT for 4h add_ac2o->react_deriv workup_deriv Aqueous Workup react_deriv->workup_deriv product_deriv N-acetylated Product workup_deriv->product_deriv

Caption: Experimental workflow for synthesis and derivatization.

Structural Characterization

NMR spectroscopy is the primary tool for confirming the stereochemistry of the product. The distinction between the cis and trans isomers of 4-substituted cyclohexanols is well-established.[5]

  • ¹H NMR: In the cis isomer, the proton on the carbon bearing the amino group (C4-H) is axial. It will therefore exhibit large axial-axial couplings to the adjacent axial protons on C3 and C5. Conversely, in the trans isomer, the C4-H is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. Generally, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression.

Compound Key Reaction Parameters Expected Outcome
cis-4-amino-1-methylcyclohexanolStarting Material: 4-MethylcyclohexanoneReagents: NH₄OAc, NaBH₃CNSolvent: MethanolTemperature: 0 °C to RTPredominantly the cis isomer due to stereoselective axial hydride attack.
N-acetyl-cis-4-amino-1-methylcyclohexanolStarting Material: cis-4-amino-1-methylcyclohexanolReagents: Acetic anhydride, TEASolvent: DichloromethaneTemperature: 0 °C to RTSelective acylation of the more nucleophilic amino group over the sterically hindered tertiary hydroxyl group.

Conclusion

The stereoselective synthesis of cis-4-amino-1-methylcyclohexanol is reliably achieved through the reductive amination of 4-methylcyclohexanone. The mechanism proceeds via an iminium ion intermediate, with the stereochemistry being controlled by the preferential axial attack of a hydride reagent. This provides a robust method for accessing this valuable bifunctional building block. The distinct reactivity of the amino and hydroxyl groups allows for selective functionalization, making it a versatile tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and characterization guidelines provided herein serve as a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

  • Process for preparing 4-substituted cis-cyclohexylamines. WO1999047487A1.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • PubChem. trans-4-amino-1-methyl-cyclohexanol. [Link]

  • Method for producing 4-substituted cis-cyclohexylamine. JP2002506845A.
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

Sources

Application

The Untapped Potential of cis-4-amino-1-methylcyclohexanol in Advanced Materials: A Guide for Innovators

Welcome to a deep dive into the prospective applications of cis-4-amino-1-methylcyclohexanol in the realm of material science. While traditionally recognized as a valuable building block in medicinal chemistry and organi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a deep dive into the prospective applications of cis-4-amino-1-methylcyclohexanol in the realm of material science. While traditionally recognized as a valuable building block in medicinal chemistry and organic synthesis, the unique structural attributes of this bifunctional cycloaliphatic molecule present a compelling case for its exploration in the development of novel polymers and functional materials. This guide is crafted for researchers, scientists, and professionals in drug development who are keen to venture into new molecular architectures for advanced material applications. We will explore the untapped potential of this compound, drawing upon established principles of polymer chemistry and analogous systems to provide a technically sound and forward-thinking perspective.

I. Strategic Importance of cis-4-amino-1-methylcyclohexanol in Polymer Design

The molecular architecture of cis-4-amino-1-methylcyclohexanol, featuring a primary amine and a tertiary alcohol on a rigid cis-configured cyclohexane ring, offers a unique combination of functionalities. This positions it as a promising monomer for creating specialty polymers with tailored properties. The presence of both a nucleophilic amine and a hydroxyl group allows for its participation in various polymerization reactions, most notably in the synthesis of polyamides and polyesters, leading to the formation of complex structures like poly(ester-amide)s.

The incorporation of the cycloaliphatic ring into a polymer backbone is a well-established strategy to enhance several key material properties. Compared to their linear aliphatic or aromatic counterparts, polymers containing cycloaliphatic units often exhibit:

  • Improved Thermal Stability: The rigid ring structure can increase the glass transition temperature (Tg) of the resulting polymer.

  • Enhanced Solubility: The non-planar, bulky nature of the cyclohexane ring can disrupt chain packing, leading to better solubility in a wider range of organic solvents. This is a significant advantage for processability.

  • Modified Mechanical Properties: The introduction of the cyclic moiety can impact the tensile strength, modulus, and flexibility of the material.

While direct literature on the use of cis-4-amino-1-methylcyclohexanol in material science is scarce, the principles derived from studies on similar cycloaliphatic diamines and diols in polyamide and polyester synthesis provide a strong foundation for predicting its behavior and potential.

II. Potential Applications in Material Science

Based on its structure and the known effects of similar cycloaliphatic monomers, cis-4-amino-1-methylcyclohexanol is a prime candidate for application in the following areas:

  • High-Performance Polyamides and Poly(ester-amide)s: Its bifunctional nature allows it to act as a monomer in condensation polymerizations with dicarboxylic acids or their derivatives. The resulting polymers would possess a unique combination of properties imparted by the cycloaliphatic structure.

  • Epoxy Resin Curing Agents: The primary amine group can react with epoxy groups, making it a potential curing agent or modifier for epoxy resins. The hydroxyl group could further participate in secondary reactions or contribute to the adhesion and surface properties of the cured material.

  • Functional Coatings and Adhesives: Polymers derived from this amino alcohol could be formulated into coatings and adhesives with enhanced thermal resistance and specific adhesion characteristics due to the presence of polar amine and hydroxyl functionalities.

III. Protocols for Polymer Synthesis and Characterization

The following section provides detailed, albeit prospective, protocols for the synthesis and characterization of a novel poly(ester-amide) using cis-4-amino-1-methylcyclohexanol. These protocols are based on well-established methods for polyamide synthesis, such as the phosphorylation polycondensation technique, which is known for its effectiveness in producing high molecular weight polymers under relatively mild conditions.

A. Synthesis of a Novel Poly(ester-amide) via Phosphorylation Polycondensation

This protocol outlines the synthesis of a poly(ester-amide) from cis-4-amino-1-methylcyclohexanol and a dicarboxylic acid.

Diagram of the Proposed Polymerization Workflow:

G cluster_prep Monomer Preparation & Reaction Setup cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Characterization monomer1 cis-4-amino-1-methylcyclohexanol reactor Reaction Flask under N2 monomer1->reactor monomer2 Dicarboxylic Acid monomer2->reactor solvent NMP/LiCl solvent->reactor reagents Pyridine, Triphenyl Phosphite reagents->reactor heating Heat to 100-120°C reactor->heating stirring Mechanical Stirring (3-4 h) heating->stirring precipitation Precipitate in Methanol stirring->precipitation filtration Filter the Polymer precipitation->filtration washing Wash with Hot Methanol filtration->washing drying Dry under Vacuum washing->drying ftir FTIR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr gpc GPC (Molecular Weight) drying->gpc dsc DSC (Thermal Properties) drying->dsc

Caption: Workflow for the synthesis and characterization of a poly(ester-amide).

Materials:

  • cis-4-amino-1-methylcyclohexanol (≥97% purity)

  • Adipic acid (or other dicarboxylic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Methanol

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Protocol:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the dicarboxylic acid (e.g., adipic acid, 1 equivalent) and anhydrous LiCl (5% w/v of NMP) in anhydrous NMP.

  • Addition of Monomer and Reagents: To the stirred solution, add cis-4-amino-1-methylcyclohexanol (1 equivalent) and anhydrous pyridine (2 equivalents).

  • Initiation of Polymerization: Add triphenyl phosphite (2.2 equivalents) to the reaction mixture.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain it at this temperature with constant stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot methanol to remove unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

B. Characterization of the Synthesized Polymer

The structure and properties of the synthesized poly(ester-amide) should be thoroughly characterized using standard analytical techniques.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of amide and ester linkages.Appearance of characteristic C=O stretching bands for amide and ester groups, and N-H stretching for the amide.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Resonances corresponding to the protons and carbons of the cis-4-amino-1-methylcyclohexanol and dicarboxylic acid moieties in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).A chromatogram indicating the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A step change in the heat flow curve indicating the Tg, providing insight into the thermal properties of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A decomposition profile showing the temperature at which the polymer starts to degrade.

Diagram of the Proposed Chemical Reaction:

G cluster_reactants Reactants cluster_product Product cis-4-amino-1-methylcyclohexanol cis-4-amino-1-methylcyclohexanol (Monomer 1) Poly(ester-amide) Poly(ester-amide) cis-4-amino-1-methylcyclohexanol->Poly(ester-amide) Polycondensation Dicarboxylic Acid Dicarboxylic Acid (Monomer 2) Dicarboxylic Acid->Poly(ester-amide)

Caption: General reaction scheme for the synthesis of a poly(ester-amide).

IV. Conclusion and Future Outlook

While the direct application of cis-4-amino-1-methylcyclohexanol in material science is not yet widely documented, its unique bifunctional nature and the presence of a cycloaliphatic ring make it a highly promising candidate for the development of novel polymers with advanced properties. The protocols and characterization methods outlined in this guide provide a solid starting point for researchers to explore the potential of this intriguing molecule. Further research into the synthesis of a variety of polymers from cis-4-amino-1-methylcyclohexanol and a thorough investigation of their structure-property relationships will be crucial in unlocking its full potential in the field of material science.

V. References

  • Note: As direct applications of cis-4-amino-1-methylcyclohexanol in material science are not prevalent in the literature, the following references pertain to the synthesis and characterization of polyamides from structurally related cycloaliphatic monomers, which serve as a basis for the proposed protocols and applications.

  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 885-892.

  • De la Campa, J. G., de Abajo, J., & García, J. M. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)‐1, 3‐bis (4‐aminophenoxy) benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides by using the N-phosphonium salts of pyridines derived from triphenylphosphine and N-hydroxysuccinimide. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.

Method

Application Notes and Protocols for the Safe Handling of cis-4-amino-1-methylcyclohexanol

Introduction Cis-4-amino-1-methylcyclohexanol is a substituted cyclohexylamine derivative utilized as a building block in pharmaceutical and chemical synthesis.[1] Its bifunctional nature, containing both a hydroxyl and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-4-amino-1-methylcyclohexanol is a substituted cyclohexylamine derivative utilized as a building block in pharmaceutical and chemical synthesis.[1] Its bifunctional nature, containing both a hydroxyl and an amino group, makes it a versatile intermediate. However, like many small molecule amines, it requires careful handling to mitigate potential health and safety risks. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical structures.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicity data for cis-4-amino-1-methylcyclohexanol is not extensively documented, data from structurally related compounds such as aminocyclohexanols and methylcyclohexanols indicate that the primary hazards include skin and eye irritation, potential for sensitization, and harm if ingested or inhaled.[2][3]

1.1. GHS Classification and Hazard Statements

Based on analogous compounds, cis-4-amino-1-methylcyclohexanol should be treated as a hazardous substance. The GHS classification for a related compound, trans-4-aminocyclohexanol, includes acute oral toxicity (Category 4) and skin corrosion/irritation.[2] Therefore, it is prudent to assume the following hazards for the cis-isomer:

  • H302: Harmful if swallowed.[2]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][5]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[7]

1.2. Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular FormulaC7H15NO[1][8]
Molecular Weight129.20 g/mol [4][9]
AppearanceSolid[10]
PurityTypically ≥97%[8][9]
Storage TemperatureRoom temperature, protect from light[1][9]

1.3. Incompatible Materials

To prevent hazardous reactions, cis-4-amino-1-methylcyclohexanol should be stored and handled away from:

  • Strong oxidizing agents: Can lead to vigorous or explosive reactions.[11][12]

  • Acids and acid anhydrides: Exothermic neutralization reactions can occur.[3]

  • Sources of ignition: While not highly flammable, combustible solids can ignite at elevated temperatures.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of solid cis-4-amino-1-methylcyclohexanol and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10][12]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing or dust generation.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removal.[3]

  • Body Protection: A laboratory coat must be worn and kept buttoned. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.[3]

  • Respiratory Protection: If there is a potential for aerosolization or dust formation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[12]

Diagram: PPE Protocol for Handling cis-4-amino-1-methylcyclohexanol

PPE_Protocol cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols during handling and experimentation is paramount to ensuring safety.

3.1. General Handling Precautions

  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Ensure containers are tightly sealed when not in use.[2][13]

3.2. Protocol for Weighing and Preparing Solutions

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Place a disposable weigh boat on the analytical balance.

  • Aliquotting: Carefully transfer the required amount of solid cis-4-amino-1-methylcyclohexanol from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Slowly add the weighed solid to the solvent while stirring to facilitate dissolution.

  • Cleaning: Wipe down the spatula and the balance with a damp cloth. Dispose of the weigh boat and any contaminated cleaning materials in the appropriate solid waste container.

Storage and Transport

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

4.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][14]

  • Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air, as amines are known to be hygroscopic.[13]

  • Store in the original, clearly labeled container.[3]

4.2. Transport

For transport within the laboratory, place the primary container in a secondary, shatter-proof container to minimize the risk of spills in case of accidental dropping.

Spill and Exposure Procedures

Prompt and correct response to spills and exposures can significantly reduce the potential for harm.

5.1. Spill Response

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[15]

  • Neutralize (if applicable): For spills of amine solutions, neutralization with a weak acid may be appropriate, but this should only be done by trained personnel.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Diagram: Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate & Alert Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain End End LargeSpill->End Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][12]

Waste Disposal

All waste containing cis-4-amino-1-methylcyclohexanol must be treated as hazardous waste.

6.1. Waste Segregation and Collection

  • Solid Waste: Unused compound, contaminated PPE, and spill cleanup materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

6.2. Disposal Procedure

Disposal must be carried out in accordance with all local, state, and federal regulations.[2] This typically involves collection by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of cis-4-amino-1-methylcyclohexanol relies on a combination of understanding its potential hazards, utilizing appropriate engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies. By following the guidelines outlined in these application notes, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • trans-4-Aminocyclohexanol Safety Data Sheet. AK Scientific, Inc.

  • Safe Storage of Chemicals. Department of Biology, University of York.

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net.

  • Safe Disposal of 4-Aminocyclohexanol: A Procedural Guide. Benchchem.

  • cis-4-Amino-1-methylcyclohexanol 97%. AChemBlock.

  • cis-4-Methylcyclohexanol Safety Data Sheet. Santa Cruz Biotechnology.

  • cis-4-Amino-1-methylcyclohexanol. ChemScene.

  • cis-4-(Boc-aMino)-1-Methylcyclohexanol. ChemicalBook.

  • trans-4-Aminocyclohexanol Safety Data Sheet. Thermo Fisher Scientific.

  • cis-4-amino-1-methylcyclohexanol, min 97%, 1 gram. Parchem.

  • cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet. ChemicalBook.

  • 2-Methylcyclohexanol, cis + trans Safety Data Sheet. Thermo Fisher Scientific.

  • 4-Methylcyclohexanol, mixture of cis and trans Safety Data Sheet. Sigma-Aldrich.

  • cis-4-Amino-1-methylcyclohexanol. Ambeed.

  • Trans-4-amino-1-methyl-cyclohexanol. PubChem.

  • Safe Storage. University of California, Berkeley - Environment, Health & Safety.

  • trans-4-Aminocyclohexan-1-ol Safety Data Sheet. FUJIFILM Wako Chemicals.

  • 4-Methylcyclohexanol, mixture of cis and trans Safety Data Sheet. Fisher Scientific.

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.

  • Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. Google Patents.

  • 4-Aminocyclohexanol. PubChem.

  • cis-4-Amino-1-methylcyclohexanol. Sigma-Aldrich.

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-4-amino-1-methylcyclohexanol

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

cis-4-amino-1-methylcyclohexanol is a valuable building block in medicinal chemistry and materials science. Its stereospecific synthesis, however, presents several challenges, primarily centered around achieving high diastereoselectivity for the cis-isomer and maximizing overall yield. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, with a focus on the reductive amination of 4-methylcyclohexanone and related pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of cis-4-amino-1-methylcyclohexanol, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

A diminished yield can arise from multiple factors throughout the synthetic process, from incomplete reactions to losses during workup and purification.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Oxime Formation - Ensure the reaction of 4-methylcyclohexanone with hydroxylamine goes to completion by monitoring with Thin Layer Chromatography (TLC). - Adjust the pH of the reaction mixture; oxime formation is often favored under mildly acidic or basic conditions.The condensation reaction between a ketone and hydroxylamine to form an oxime is a reversible equilibrium. Driving the reaction to completion is crucial for maximizing the starting material for the subsequent reduction step.[1]
Inefficient Reduction of the Oxime - Catalytic Hydrogenation: Increase hydrogen pressure, catalyst loading (e.g., Raney Nickel, Rhodium), or reaction time.[1] - Chemical Reduction: Use a stronger reducing agent or increase the molar excess of the current reductant (e.g., NaBH₄ with a promoter, or dissolving metal reductions like sodium in alcohol).The C=N double bond of the oxime and the N-O bond both need to be reduced. The choice and optimization of the reducing agent and conditions are critical for achieving high conversion.[1]
Product Loss During Extraction - Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic phase.The amino alcohol product can have significant water solubility. Ensuring the amine is deprotonated (pH > pKa of the conjugate acid) will decrease its aqueous solubility and improve extraction efficiency.
Degradation During Purification - For distillation, use a vacuum to lower the boiling point and prevent thermal decomposition. - If using column chromatography, select a deactivated silica gel to minimize product adsorption and degradation.Amino alcohols can be sensitive to high temperatures and acidic conditions, which can be present on standard silica gel.

Issue 2: Poor cis Diastereoselectivity (High percentage of trans-isomer)

Controlling the stereochemical outcome of the reduction is the most critical aspect of this synthesis. The formation of the undesired trans-isomer is a common problem.

Potential Cause Troubleshooting Action Scientific Rationale
Sub-optimal Reducing Agent or Catalyst - For catalytic hydrogenation, the choice of catalyst and support can influence stereoselectivity. Experiment with different catalysts (e.g., Ru-based catalysts).[2] - For chemical reductions, sterically hindered reducing agents may favor the formation of one isomer over the other.The stereochemical outcome is determined by the direction of hydride (or hydrogen) attack on the oxime or an imine intermediate. The catalyst surface or the coordination of the reducing agent with the substrate directs this attack.[2]
Reaction Temperature - Perform the reduction at lower temperatures.Lower reaction temperatures can enhance the kinetic control of the reaction, often favoring the thermodynamically less stable product, which can be the cis-isomer in some cases.
Solvent Effects - Vary the solvent system. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the reducing agent.The solvent can affect the transition state energies of the pathways leading to the different diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of cis-4-amino-1-methylcyclohexanol?

A common and cost-effective starting material is 4-methylcyclohexanone.[1] This is typically converted to 4-methylcyclohexanone oxime, which is then reduced to the desired amino alcohol.[1]

Q2: How can I effectively separate the cis and trans isomers?

Separation can be challenging due to the similar physical properties of the diastereomers.

  • Fractional Crystallization: This can be an effective method on a larger scale. The isomers may have different solubilities in certain solvents, allowing for the selective crystallization of one isomer. Derivatization of the amino or hydroxyl group can sometimes facilitate easier crystallization and separation.

  • Column Chromatography: While difficult, separation on silica gel or a modified stationary phase is possible. Careful selection of the eluent system is critical.[3][4]

Q3: Are there enzymatic methods available for this synthesis?

Yes, enzymatic methods can offer high stereoselectivity. A chemoenzymatic approach might involve a keto reductase (KRED) and an amine transaminase (ATA) to convert a diketone precursor into the desired aminocyclohexanol with good to excellent diastereomeric ratios.[5][6][7] This approach can be highly selective for the cis isomer.[5][6]

Q4: What analytical techniques are best for determining the cis/trans ratio?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their different spatial orientations.[3][4]

  • Gas Chromatography (GC): Using a chiral column or after derivatization, GC can be used to separate and quantify the isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC with a suitable column can be employed for isomer quantification, often after derivatization.[8]

Experimental Workflow & Diagrams

Synthetic Pathway from 4-Methylcyclohexanone

The following diagram illustrates the common synthetic route from 4-methylcyclohexanone to cis-4-amino-1-methylcyclohexanol.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start 4-Methylcyclohexanone Intermediate 4-Methylcyclohexanone Oxime Start->Intermediate Condensation Reagent1 Hydroxylamine (NH2OH) Reagent1->Intermediate Product_Mix Mixture of cis/trans Isomers Intermediate->Product_Mix Reduction Reagent2 Reducing Agent (e.g., Catalytic Hydrogenation, NaBH4) Reagent2->Product_Mix Final_Product cis-4-amino-1-methylcyclohexanol Product_Mix->Final_Product Separation (e.g., Crystallization, Chromatography) Byproduct trans-isomer Product_Mix->Byproduct

Caption: Synthetic workflow from 4-methylcyclohexanone.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting low yield or poor selectivity.

Troubleshooting_Flow Start Low Yield or Poor Selectivity? Check_Start Analyze Starting Material Purity Start->Check_Start Check_Step1 Verify Completion of Oxime Formation (TLC, NMR) Check_Start->Check_Step1 Purity OK Check_Step1->Start Incomplete -> Re-run Step 1 Check_Step2 Analyze cis/trans Ratio Post-Reduction (GC, NMR) Check_Step1->Check_Step2 Reaction Complete Check_Workup Evaluate Extraction & Purification Efficiency Check_Step2->Check_Workup Ratio OK, Low Yield Optimize_Reduction Optimize Reduction Conditions (Catalyst, Temp, Solvent) Check_Step2->Optimize_Reduction Poor Ratio Optimize_Purification Refine Separation Method Check_Workup->Optimize_Purification Losses Identified Success Improved Yield/Selectivity Optimize_Reduction->Success Optimize_Purification->Success

Caption: A decision-making flow for troubleshooting.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]5][6]

  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Available at: [Link]2]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]6]

  • Semantic Scholar. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]7]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]8]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]3]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]4]

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of cis-4-amino-1-methylcyclohexanol

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their work. The synthesis, while conceptually straightforward via reductive amination of 4-methylcyclohexanone, is often complicated by the formation of several key side products. This document provides in-depth, cause-and-effect troubleshooting for these common issues, grounded in established chemical principles, to help you optimize your reaction outcomes and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a significant amount of the trans isomer. How can I improve the stereoselectivity for cis-4-amino-1-methylcyclohexanol?

Root Cause Analysis: The stereochemical outcome of the reductive amination of 4-methylcyclohexanone is determined during the hydride reduction of the intermediate 4-methylcyclohexaniminium ion. The cyclohexyl ring of this intermediate exists in a dynamic equilibrium of chair conformations. The approach of the hydride reducing agent can occur from either an axial or an equatorial face.

  • Equatorial Attack: Leads to the formation of the cis product (axial amino group). This pathway is often sterically favored for smaller, unhindered reducing agents.

  • Axial Attack: Leads to the formation of the trans product (equatorial amino group). This pathway can be favored by bulkier reducing agents that preferentially attack from the less hindered equatorial direction.

The final cis:trans ratio is a delicate balance of steric hindrance, the nature of the reducing agent, temperature, and solvent effects.[1][2]

Troubleshooting & Mitigation Strategies:

  • Choice of Reducing Agent: This is the most critical factor. For favoring the cis isomer, less sterically demanding reducing agents are often preferred.

    • Recommended: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni) can provide good cis selectivity.[3][4] Catalytic hydrogenation often favors the delivery of hydrogen from the less hindered face of the imine adsorbed on the catalyst surface, leading to the cis product.

    • Avoid: Highly hindered hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are explicitly designed for stereoselective axial attack and would likely favor the trans product.

  • Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) can enhance stereoselectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable product or kinetically favored product depending on the specific pathway.

  • pH Management: The reaction should be maintained in a weakly acidic range (pH 4-6) to facilitate the formation of the iminium ion, which is more reactive towards reduction than the neutral imine.[5] This ensures the reduction step is efficient and minimizes side reactions.

FAQ 2: I'm observing 4-methylcyclohexanol in my crude product. What's causing this and how can I prevent it?

Root Cause Analysis: The presence of 4-methylcyclohexanol indicates a premature or competing reduction of the starting material, 4-methylcyclohexanone, before it can successfully form the imine intermediate. This occurs when the chosen reducing agent is not selective and is capable of reducing both the ketone carbonyl group and the iminium ion.[3]

Troubleshooting & Mitigation Strategies:

  • Utilize a Selective Reducing Agent: The key is to use a reagent that preferentially reduces the protonated iminium ion over the ketone.

    • Gold Standard: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing iminium ions in the presence of ketones.[5][6]

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also highly selective for iminium ions at a controlled pH of ~6-7. However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ the preferred reagent in many modern laboratories.[5]

  • Employ a One-Pot, In-Situ Protocol: Ensure that the ketone, amine source (e.g., ammonium acetate), and the selective reducing agent are all present in the reaction vessel. This allows the iminium ion to be formed and immediately trapped and reduced, minimizing the time the reducing agent is exposed to the unreacted ketone.[7]

FAQ 3: My mass spec shows a peak corresponding to a di(1-methylcyclohexyl)amine derivative. How do I suppress this over-alkylation?

Root Cause Analysis: This high molecular weight impurity is a secondary amine, formed when the desired primary amine product (cis-4-amino-1-methylcyclohexanol) acts as a nucleophile and reacts with another molecule of the 4-methylcyclohexanone starting material. This subsequent reductive amination leads to the over-alkylated side product. This is a common issue in reductive aminations, as the product amine can be as or more reactive than the starting amine source.[4][8]

Troubleshooting & Mitigation Strategies:

  • Stoichiometric Control: The most effective strategy is to use a large excess of the ammonia source relative to the ketone.

    • Recommendation: Use a 5- to 10-fold molar excess of an ammonia surrogate like ammonium acetate (NH₄OAc). This large excess statistically favors the reaction of the ketone with ammonia over the reaction with the much lower concentration of the primary amine product.

  • Slow Addition: If practical, slowly adding the reducing agent to the mixture of the ketone and the excess amine source can help maintain a low concentration of the primary amine product at any given time, further disfavoring the secondary reaction.

Visual Reaction Pathway and Side Products

The following diagram illustrates the desired synthetic route to cis-4-amino-1-methylcyclohexanol and the key diversion points that lead to common impurities.

reaction_pathway ketone 4-Methylcyclohexanone iminium Iminium Ion Intermediate ketone->iminium + Amine Source - H₂O (pH 4-6) alcohol_product Side Product: 4-Methylcyclohexanol ketone->alcohol_product Non-selective Reduction amine Amine Source (e.g., NH₃, NH₄OAc) amine->iminium cis_product Desired Product: cis-4-Amino-1-methylcyclohexanol iminium->cis_product Reduction (e.g., NaBH(OAc)₃) Equatorial Attack trans_product Side Product: trans-Isomer iminium->trans_product Reduction Axial Attack secondary_amine Side Product: Secondary Amine (Over-alkylation) cis_product->secondary_amine + Ketone + Reduction

Caption: Reaction scheme for cis-4-amino-1-methylcyclohexanol synthesis.

Summary of Troubleshooting Strategies
Observed Side Product Primary Cause Recommended Solution Key Parameter
trans-4-amino-1-methylcyclohexanolNon-optimal stereocontrol during hydride reduction.Use a less hindered reducing agent (e.g., NaBH₄) or catalytic hydrogenation. Control temperature.Reducing Agent Choice
4-MethylcyclohexanolReduction of starting ketone by a non-selective reducing agent.Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.Reducing Agent Selectivity
Di(1-methylcyclohexyl)amineOver-alkylation of the primary amine product.Use a large molar excess (5-10x) of the ammonia source (e.g., NH₄OAc).Stoichiometry
Unreacted KetoneIncomplete reaction or inefficient imine formation/reduction.Ensure pH is weakly acidic (4-6). Increase reaction time or temperature moderately.Reaction Conditions
Experimental Protocols
Protocol 1: Recommended Synthesis via Selective Reductive Amination

This protocol is optimized to favor the formation of the cis isomer while minimizing alcohol and secondary amine byproducts.

Materials:

  • 4-Methylcyclohexanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 equiv).

  • Add anhydrous DCM or DCE as the solvent (approx. 0.1 M concentration of the ketone).

  • Add ammonium acetate (5.0 equiv) to the solution and stir vigorously for 20-30 minutes to facilitate imine/iminium formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring suspension over 15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of cis-4-amino-1-methylcyclohexanol

This procedure uses acid-base extraction to remove neutral impurities followed by column chromatography.

Workup - Acid-Base Extraction:

  • Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or DCM.

  • Extract the organic solution with 1 M hydrochloric acid (HCl) (3x). The amine products will move into the aqueous layer as their hydrochloride salts, while the neutral side product (4-methylcyclohexanol) and any unreacted ketone will remain in the organic layer.

  • Discard the organic layer.

  • Cool the combined acidic aqueous layers in an ice bath and basify by the slow addition of 3 M sodium hydroxide (NaOH) until the pH is >12.

  • Extract the now basic aqueous layer with DCM or ethyl acetate (3-4x) to recover the free amine products.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield a purified mixture of amine isomers.

Purification - Column Chromatography:

  • Prepare a silica gel column.

  • The eluent system must be optimized, but a good starting point is a gradient of Dichloromethane (DCM) -> 95:5 DCM:Methanol -> 90:10 DCM:Methanol with 1% triethylamine (TEA) added to the mobile phase to prevent the amine from streaking on the acidic silica.

  • Carefully load the purified amine mixture onto the column and elute, collecting fractions and analyzing by TLC to isolate the desired cis isomer.

Troubleshooting Workflow

troubleshooting_workflow decision Major Side Product? process_trans Modify Reaction: - Change Reducing Agent - Lower Temperature decision->process_trans trans-Isomer process_alcohol Modify Reaction: - Use NaBH(OAc)₃ - Ensure pH 4-6 decision->process_alcohol Alcohol Byproduct process_secondary Modify Reaction: - Increase NH₄OAc excess - Slow Reagent Addition decision->process_secondary Secondary Amine purification Proceed to Purification: 1. Acid-Base Extraction 2. Column Chromatography decision->purification Minor Impurities/ Mixture process process start Start: Analyze Crude Product (GC-MS, NMR) start->decision end_node Pure cis-Product process_trans->start Rerun Reaction process_alcohol->start Rerun Reaction process_secondary->start Rerun Reaction purification->end_node

Caption: Decision tree for troubleshooting and purification.

References
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link][9]

  • Vallejos, G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link][1][2]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • Organic Chemistry Portal. Reductive Amination. Organic-Chemistry.org. [Link][7]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link][5]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link][3]

  • Gunanathan, C., & Shvo, Y. (2004). Reductive amination of ketones with ammonia and hydrogen using a ruthenium catalyst. Angewandte Chemie International Edition. [Link][4]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for cis-4-Amino-1-methylcyclohexanol

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its stereoselective synthesis. The information provided is based on established principles of organic synthesis and catalytic hydrogenation, tailored to address the specific challenges posed by the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cis-4-amino-1-methylcyclohexanol, providing potential causes and actionable solutions.

Question 1: My reaction is resulting in a low yield of the desired cis-4-amino-1-methylcyclohexanol. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of cis-4-amino-1-methylcyclohexanol can stem from several factors, primarily related to the efficiency of the reduction and potential side reactions. A common route to this compound is the catalytic hydrogenation of 4-oximino-1-methylcyclohexanol.

  • Cause 1: Incomplete Reaction: The hydrogenation of the oxime to the amine may be stalling. This could be due to insufficient catalyst activity, inadequate hydrogen pressure, or a non-optimal reaction time.

    • Solution:

      • Catalyst Activity: Ensure you are using a high-quality, active catalyst such as Raney Nickel. The activity of Raney Nickel can diminish over time, so using a fresh batch is recommended.[1][2]

      • Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your reactor. Higher pressure can enhance the rate of hydrogenation.

      • Reaction Time: Extend the reaction time and monitor the progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.

  • Cause 2: Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or from the reaction vessel itself. Sulfur-containing compounds are notorious poisons for nickel-based catalysts.[1]

    • Solution:

      • Purify Starting Materials: Ensure your 4-oximino-1-methylcyclohexanol and solvent (e.g., ethanol or methanol) are of high purity. Recrystallization of the starting material or distillation of the solvent may be necessary.

      • Thoroughly Clean Reactor: Ensure the reaction vessel is scrupulously clean and free of any residual contaminants from previous reactions.

  • Cause 3: Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of the corresponding secondary amine through the reaction of the primary amine product with the starting oxime or an intermediate imine.

    • Solution:

      • Control Stoichiometry: Ensure the molar ratio of reactants is appropriate.

      • Optimize Temperature: Lowering the reaction temperature can sometimes suppress the rate of side reactions relative to the desired hydrogenation.

Question 2: The stereoselectivity of my reaction is poor, yielding a mixture of cis and trans isomers. How can I favor the formation of the cis isomer?

Answer:

Achieving high cis-selectivity is a common challenge in the reduction of substituted cyclohexanones and their derivatives. The stereochemical outcome is influenced by the steric environment of the molecule and the reaction conditions.

  • Cause 1: Steric Hindrance and Reagent Approach: The 1-methyl group introduces significant steric bulk. The approach of the reducing agent to the imine intermediate will determine the stereochemistry of the final amine. Attack from the axial face will lead to the cis product, while equatorial attack will yield the trans isomer.

    • Solution:

      • Choice of Catalyst: The choice of catalyst can influence the stereochemical outcome. While Raney Nickel is commonly used, exploring other hydrogenation catalysts like rhodium or ruthenium on a carbon support might offer different selectivities.[3] Some studies on related compounds have shown that ruthenium catalysts can favor the formation of cis isomers.

      • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state and thus the stereoselectivity. Experiment with a range of protic and aprotic solvents to find the optimal medium.

  • Cause 2: Isomerization: Under certain conditions (e.g., prolonged reaction times at elevated temperatures or in the presence of acidic or basic impurities), the product could potentially isomerize to the thermodynamically more stable trans isomer.

    • Solution:

      • Minimize Reaction Time: Once the reaction has reached completion, work it up promptly to isolate the product and prevent potential isomerization.

      • Control pH: Ensure the reaction medium is neutral, unless acidic or basic conditions are specifically required for the chosen catalyst.

Question 3: I am observing the formation of an unexpected byproduct. How can I identify and eliminate it?

Answer:

Byproduct formation is a common issue. Identifying the byproduct is the first step to mitigating its formation.

  • Identification: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the byproduct. Common byproducts in this reaction could include the partially reduced hydroxylamine, the corresponding secondary amine, or products of over-reduction.

  • Elimination Strategies:

    • If the byproduct is the hydroxylamine: This indicates incomplete reduction. Increase the catalyst loading, hydrogen pressure, or reaction time.

    • If the byproduct is a secondary amine: This suggests a subsequent reaction between the product and starting material or an intermediate. Consider adding the reducing agent slowly to keep the concentration of the intermediate low.

    • If over-reduction is observed (e.g., loss of the hydroxyl group): This is less common under typical hydrogenation conditions for this substrate but can occur with very active catalysts or harsh conditions. Reduce the temperature or use a less reactive catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing cis-4-amino-1-methylcyclohexanol?

A common and effective method involves a two-step process starting from 4-methylcyclohexanone. First, the ketone is converted to the corresponding oxime, 4-oximino-1-methylcyclohexanol, by reaction with hydroxylamine. The oxime is then subjected to catalytic hydrogenation, typically using Raney Nickel, to yield the desired aminocyclohexanol. The stereoselectivity of the reduction is a critical aspect of this synthesis.

Q2: Why is Raney Nickel a commonly used catalyst for this type of reduction?

Raney Nickel is a versatile and cost-effective catalyst for the hydrogenation of various functional groups, including oximes.[1] It is known for its high activity and its ability to be used under relatively mild conditions of temperature and pressure. It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst that is saturated with hydrogen.[2]

Q3: How does the 1-methyl group influence the stereochemical outcome of the reaction?

The tertiary methyl group at the C1 position exerts significant steric influence on the cyclohexane ring. It will preferentially occupy an equatorial position to minimize steric strain. This, in turn, can influence the facial selectivity of the reduction of the C4-imine intermediate. The catalyst surface and the substrate will interact in a way that minimizes steric hindrance, and this often dictates which face of the imine is more accessible for hydrogen addition.

Q4: What are the key reaction parameters to control for optimizing the synthesis?

The key parameters to control are:

  • Temperature: Affects reaction rate and can influence selectivity.

  • Hydrogen Pressure: A key driving force for the hydrogenation.

  • Catalyst Loading: The amount of catalyst will impact the reaction rate.

  • Solvent: The choice of solvent can affect solubility, catalyst activity, and stereoselectivity.

  • Reaction Time: Must be sufficient for complete conversion but not so long as to promote side reactions or isomerization.

Q5: How can I purify the final product and separate the cis and trans isomers?

If the reaction does not produce a single isomer, the cis and trans isomers of 4-amino-1-methylcyclohexanol can be challenging to separate due to their similar physical properties.

  • Column Chromatography: This is a standard method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of polar and non-polar solvents) is crucial.

  • Fractional Crystallization: It may be possible to selectively crystallize one isomer from a suitable solvent system by carefully controlling the temperature. This often involves converting the amines to salts (e.g., hydrochlorides), which may have different crystallization properties.

Optimized Reaction Parameters

The following table provides a summary of typical reaction conditions for the catalytic hydrogenation of 4-oximino-1-methylcyclohexanol. These are starting points for optimization in your specific laboratory setting.

ParameterRecommended RangeRationale
Catalyst Raney Nickel (slurry)Effective for oxime reduction, cost-effective.
Catalyst Loading 5-15 wt% (relative to oxime)Higher loading increases reaction rate but also cost.
Solvent Ethanol or MethanolGood solubility for the substrate and product.
Hydrogen Pressure 50-200 psi (3.4-13.6 atm)Higher pressure generally favors faster reduction.
Temperature 25-60 °CBalances reaction rate with selectivity; higher temperatures may decrease cis-selectivity.
Reaction Time 4-24 hoursMonitor by TLC or GC for completion.

Experimental Protocol: Synthesis of cis-4-Amino-1-methylcyclohexanol

This protocol describes a representative procedure for the synthesis of cis-4-amino-1-methylcyclohexanol via the catalytic hydrogenation of 4-oximino-1-methylcyclohexanol.

Step 1: Preparation of 4-oximino-1-methylcyclohexanol

  • To a solution of 4-methylcyclohexanone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. Purify by recrystallization if necessary.

Step 2: Catalytic Hydrogenation to cis-4-Amino-1-methylcyclohexanol

  • In a high-pressure hydrogenation vessel, dissolve 4-oximino-1-methylcyclohexanol (1 eq.) in ethanol.

  • Carefully add a slurry of Raney Nickel (10 wt%) in ethanol.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 100 psi.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC or NMR to determine the cis:trans ratio.

  • Purify the crude product by column chromatography on silica gel to isolate the cis isomer.

Reaction Pathway and Stereochemistry

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products 4-methylcyclohexanone 4-Methylcyclohexanone oxime 4-Oximino-1-methylcyclohexanol 4-methylcyclohexanone->oxime H2NOH·HCl, NaOAc cis_product cis-4-Amino-1-methylcyclohexanol oxime->cis_product H2, Raney Ni (Axial Attack) trans_product trans-4-Amino-1-methylcyclohexanol oxime->trans_product H2, Raney Ni (Equatorial Attack)

Caption: Synthetic pathway to cis-4-amino-1-methylcyclohexanol.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. Available from: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available from: [Link]

  • Martinez, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 148-161. Available from: [Link]

  • Shah, K. H., et al. (1948). Raney Nickel Reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 145-153. Available from: [Link]

  • Freidlin, L. Kh., et al. (1976). Hydrogenation of p-aminophenol over platinum group metals. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 952–958.
  • Sun Pharmaceutical Industries Ltd. (2007). Process for the preparation of Glimepiride. U.S.
  • Merck Patent GmbH. (2004). Process for the preparation of trans-4-aminocyclohexanol.
  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Available from: [Link]

  • Smith, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Explained. (2021). Raney Nickel Reduction Mechanism. YouTube. Available from: [Link]

  • Gedeon Richter Plc. (2024). Process to produce (1r,4r)-4-substituted cyclohexane-1-amines.
  • Silva, A. R., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1278. Available from: [Link]

  • PubChem. (n.d.). Process for the preparation of trans-4-aminocyclohexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Rahman, M. M., et al. (2016). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE. Available from: [Link]

  • iChemical. (n.d.). Cyclohexanol, 4-amino-1-methyl-, cis- (9CI). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of cis-4-Amino-1-methylcyclohexanol

Introduction Cis-4-amino-1-methylcyclohexanol is a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. Its rigid cyclohexane core, substituted with amino and hydroxyl groups in a specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-4-amino-1-methylcyclohexanol is a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. Its rigid cyclohexane core, substituted with amino and hydroxyl groups in a specific spatial orientation, makes it a crucial component for constructing complex molecular architectures. However, synthetic routes often yield a mixture of diastereomers, primarily the desired cis-isomer and the undesired trans-isomer, along with other process-related impurities. The subtle differences in the physicochemical properties of these isomers present significant purification challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming these challenges. We will explore the root causes of common purification issues and offer field-proven troubleshooting strategies, detailed experimental protocols, and expert insights to enable the isolation of high-purity cis-4-amino-1-methylcyclohexanol.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude cis-4-amino-1-methylcyclohexanol?

The primary impurity is typically the trans-4-amino-1-methylcyclohexanol diastereomer. Other potential impurities depend on the synthetic route and may include unreacted starting materials, such as 4-methylcyclohexanone, and by-products from side reactions, like diols or diamines.[1][2]

Q2: Why is the separation of cis and trans diastereomers so challenging?

The cis and trans isomers of 4-amino-1-methylcyclohexanol are diastereomers with the same molecular weight and functional groups. Their polarity and volatility are very similar, which leads to co-elution in standard chromatographic systems and makes separation by distillation or simple recrystallization difficult. Effective separation requires exploiting the subtle differences in their three-dimensional structures.

Q3: What are the primary laboratory-scale methods for purifying cis-4-amino-1-methylcyclohexanol?

The most effective methods are:

  • Silica Gel Column Chromatography: This is the most common technique, leveraging minor differences in how the isomers' functional groups interact with the silica surface.[3][4][5]

  • Chemical Derivatization: Converting the amino or hydroxyl group into a bulkier functional group (e.g., a Boc-carbamate) can exaggerate the structural differences between the isomers, simplifying their separation by chromatography or crystallization.[6]

  • Selective Crystallization: In some cases, fractional crystallization can be employed, sometimes after converting the amines to salts or by using specific solvent systems that preferentially crystallize one isomer.[7][8]

Q4: How can I accurately determine the cis:trans ratio and confirm the stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[9] The key is to analyze the proton-proton coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups. The cis isomer typically shows different splitting patterns and chemical shifts compared to the trans isomer due to the distinct axial and equatorial positions of the substituents in the chair conformation.[3][9] For unambiguous assignment, 2D NMR experiments like NOESY can be used to identify through-space correlations between protons.[3][5] Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after derivatization, can also be used for accurate quantification of the isomer ratio.[6]

Part 2: Troubleshooting Guide: From Crude Mixture to Pure Isomer

Navigating the purification of cis-4-amino-1-methylcyclohexanol requires a systematic approach. The following workflow and troubleshooting points address the most common challenges encountered in the lab.

G cluster_0 Purification & Analysis Workflow Crude Crude Product (cis/trans mixture + impurities) Analyze_Crude Analyze cis:trans Ratio (¹H NMR, GC) Crude->Analyze_Crude Chromatography Silica Gel Column Chromatography Analyze_Crude->Chromatography Analyze_Fractions Analyze Fractions (TLC, GC) Chromatography->Analyze_Fractions Combine Combine Pure cis Fractions Analyze_Fractions->Combine Troubleshoot Poor Separation? (See Troubleshooting Guide) Analyze_Fractions->Troubleshoot Co-elution Final_Purity Final Purity & Identity Check (NMR, LC-MS) Combine->Final_Purity Pure_Product Pure cis-Isomer Final_Purity->Pure_Product Troubleshoot->Chromatography Optimize Conditions

Figure 1: General workflow for the purification and analysis of cis-4-amino-1-methylcyclohexanol.
Issue 1: Ineffective Separation of Diastereomers by Column Chromatography
  • Probable Cause: The selected mobile phase (eluent) does not provide sufficient selectivity to resolve the cis and trans isomers on the silica gel stationary phase. The inherent basicity of the amino group can also cause significant peak tailing on the acidic silica surface, further degrading resolution.

  • Expert Recommendation & Solution:

    • Incorporate an Amine Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.5-1% v/v). This deactivates the acidic silanol groups on the silica surface, preventing strong, non-specific binding of the amine and resulting in sharper, more symmetrical peaks.

    • Optimize Solvent Polarity: The polarity of the eluent is critical. A common starting point is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane. Systematically screen different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal balance that maximizes the difference in retention factor (ΔR_f) between the two isomers.

Stationary Phase Recommended Mobile Phase Systems (v/v/v) Comments
Silica Gel (230-400 mesh)Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1)A robust system for many amino alcohols. Adjust the methanol content to control elution speed.
Silica Gel (230-400 mesh)Ethyl Acetate / Hexane / Triethylamine (e.g., Gradient from 50:49:1 to 75:24:1)Good for less polar impurities. The gradient helps elute the product after removing non-polar components.
Alumina (Neutral, Brockmann I)Dichloromethane / Methanol (e.g., 95:5)Alumina can sometimes offer different selectivity than silica and is less acidic, reducing tailing without an amine additive.

Table 1: Recommended starting solvent systems for the column chromatography purification of 4-amino-1-methylcyclohexanol isomers.

Issue 2: Analytical Methods (GC/HPLC) Fail to Resolve Isomers for Purity Assessment
  • Probable Cause: The underivatized cis and trans isomers have nearly identical properties that result in co-elution on standard achiral GC or HPLC columns.[6] Their high polarity and hydrogen-bonding capability can also lead to poor peak shape and low volatility for GC analysis.

  • Expert Recommendation & Solution: Employ chemical derivatization to alter the physicochemical properties of the isomers before analysis. By converting the polar primary amine into a larger, less polar group, the subtle stereochemical differences are amplified, enabling baseline separation. A highly effective method is the protection of the amine with a tert-butoxycarbonyl (Boc) group.[6] The resulting Boc-protected isomers exhibit improved volatility for GC and different retention characteristics for HPLC.

G cluster_0 Derivatization for Improved Separation Mix cis-Isomer trans-Isomer Co-eluting Mixture Reaction React with (Boc)₂O Mix->Reaction Increases steric bulk & reduces polarity Separated Boc-cis-Isomer Boc-trans-Isomer Baseline Separated Reaction->Separated

Figure 2: Conceptual diagram showing how derivatization enhances the separability of diastereomers.
Issue 3: Ambiguous Stereochemical Assignment from ¹H NMR
  • Probable Cause: In a standard 1D ¹H NMR spectrum, proton signals can be broad or overlapping, making it difficult to extract the coupling constants needed to assign the stereochemistry.

  • Expert Recommendation & Solution: The stereochemistry is definitively assigned by analyzing the coupling constants of the proton at the C4 position (the carbon bearing the amino group).[9]

    • In the cis-isomer , the C4-proton is in an axial position. It will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This often results in a complex multiplet, sometimes described as a triplet of triplets.

    • In the trans-isomer , the C4-proton is in an equatorial position. It will only have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a much narrower multiplet or a broad singlet. If signals are still ambiguous, perform a 2D NOESY experiment. For the cis-isomer, a nuclear Overhauser effect (NOE) should be observed between the axial C4-proton and the other axial protons on the same face of the ring (e.g., at C2 and C6).[3][5]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline. The solvent system should be optimized by TLC first.

  • Preparation: Prepare the chosen eluent (e.g., 90:9:1 Dichloromethane/Methanol/NH₄OH). Prepare a "slurry" of silica gel in the eluent. Pour the slurry into a glass column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a volatile solvent (like methanol), adding the silica, and evaporating the solvent to dryness. Carefully add the concentrated solution or the dry-loaded silica to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.

  • Monitoring: Spot every few fractions onto a TLC plate and develop it in the chromatography eluent. Visualize the spots using a suitable stain (e.g., ninhydrin for the free amine or potassium permanganate).

  • Pooling and Evaporation: Combine the fractions that contain only the pure desired isomer (typically the less polar trans-isomer elutes first, followed by the more polar cis-isomer). Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Derivatization with (Boc)₂O for Analytical Separation
  • Reaction Setup: Dissolve the aminocyclohexanol isomer mixture (e.g., 50 mg, 0.39 mmol) in a suitable solvent like dichloromethane or tetrahydrofuran (5 mL) in a small flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents, ~93 mg, 0.43 mmol) and a base such as triethylamine (1.2 equivalents, 60 µL, 0.47 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC (the product will be less polar than the starting material).

  • Workup: Wash the reaction mixture with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Analysis: Filter and evaporate the solvent. The resulting crude Boc-protected product can be directly analyzed by GC, GC-MS, or HPLC to determine the precise isomer ratio.

References

  • BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. BenchChem Technical Guides.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11, 5794 – 5799. [Link]

  • Vallejo, F. A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2015(2), M854. [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem Technical Guides.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Sorbtech.
  • MDPI. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Lehmann, B. (2004). Process for the preparation of trans-4-aminocyclohexanol.
  • Semantic Scholar. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Lehmann, B., et al. (1997). Production of trans-4-amino-cyclohexanol from paracetamol.

Sources

Troubleshooting

Technical Support Center: Purification of cis-4-amino-1-methylcyclohexanol

Welcome to the technical support guide for the purification of cis-4-amino-1-methylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical gu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-4-amino-1-methylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on isolating this valuable compound in high purity. Here, you will find answers to common questions, troubleshooting for experimental challenges, and detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying cis-4-amino-1-methylcyclohexanol.

Q1: What are the most likely impurities in my crude sample of cis-4-amino-1-methylcyclohexanol?

A: The impurity profile depends heavily on the synthetic route. However, you can generally expect to encounter one or more of the following:

  • Stereoisomers: The most common impurity is the corresponding trans-4-amino-1-methylcyclohexanol isomer. Syntheses are often not perfectly stereoselective, leading to mixtures.[1][2][3][4]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-methylcyclohexanone.

  • Reaction By-products: Side reactions can generate related species. For instance, if the synthesis involves the reduction of a ketone and a nitrile, or a diketone, by-products like the corresponding diol (1-methylcyclohexane-1,4-diol) or diamine (1-methylcyclohexane-1,4-diamine) can form.[2][3]

  • Solvent Residues: Residual solvents from the reaction and initial work-up are common.

  • Degradation Products: Minor oxidation of the amine or alcohol can occur, especially during prolonged storage or heating.

Q2: I have a crude mixture. What is the most effective first step for purification?

A: For bulk purification and removal of non-basic impurities, acid-base extraction is the most robust and efficient initial step.[5][6] This technique leverages the basicity of the amino group to selectively move your target compound from an organic solvent into an aqueous phase, leaving neutral impurities (like ketone by-products or unreacted starting materials) behind.[7][8][9]

Q3: How can I effectively separate the cis and trans stereoisomers?

A: Separating stereoisomers requires a technique that can differentiate based on their subtle differences in physical properties. The two most effective methods are:

  • Flash Column Chromatography: This is a high-resolution technique that separates compounds based on their differential adsorption to a stationary phase. For amino compounds, using a mobile phase treated with a small amount of a base (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM) is crucial to prevent peak tailing.[][11]

  • Fractional Recrystallization: This classic method can be highly effective if a solvent system is found in which the two isomers have significantly different solubilities. This often requires screening several solvents or solvent mixtures. For related aminocyclohexanols, solvents like ethylene glycol dimethyl ether have been used.[4][12]

Q4: How do I confirm the purity and stereochemical identity of my final product?

A: A combination of analytical techniques is essential for confirming purity and structure:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the correct cis stereochemistry and identifying impurities. The coupling constants and chemical shifts of the protons on the cyclohexane ring are diagnostic for the cis versus trans configuration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve impurities and provide a quantitative measure of purity (e.g., >99%).[13][14] The mass spectrum confirms the molecular weight of your compound. For better separation of isomers, derivatization may be required.[1]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC is excellent for assessing purity. Chiral HPLC columns can be used to resolve enantiomers if you are working with a racemic mixture.[15]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting point.

Section 2: Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield after Acid-Base Extraction 1. Incomplete extraction from the organic layer. 2. The pH of the aqueous layer was not made sufficiently basic during the back-extraction. 3. Emulsion formation during extraction.1. Perform multiple extractions (3-4 times) with the aqueous acid. 2. Ensure the pH is >12 (use pH paper or a meter) after adding base (e.g., NaOH) to fully deprotonate the ammonium salt. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.
Streaking/Tailing on TLC or Column Chromatography The basic amine group is interacting strongly with the acidic silica gel stationary phase.Add a small amount of a competitive base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol. This will neutralize the acidic sites on the silica and result in sharp, well-defined spots/peaks.
Compound is an Oil and Will Not Crystallize 1. Presence of impurities (especially residual solvent or the other stereoisomer) is depressing the freezing point. 2. The compound may be hygroscopic and has absorbed water.1. Further purify the material using column chromatography to remove impurities. 2. Ensure the material is completely dry by using a high-vacuum line or an Abderhalden pistol. Try seeding the oil with a previously obtained crystal. If it remains an oil, re-evaluate purity.
NMR Spectrum Shows Both cis and trans Isomers After Purification The chosen purification method (e.g., a single recrystallization or a poorly optimized chromatography) was insufficient to fully separate the stereoisomers.1. Re-run Column Chromatography: Use a shallower solvent gradient and/or a longer column to improve resolution. 2. Perform Fractional Recrystallization: Attempt recrystallization from a different solvent system. It may require multiple recrystallization steps to achieve high isomeric purity.

Section 3: Detailed Purification Protocols

Workflow Decision Guide

This diagram helps you choose the appropriate purification strategy based on your sample's characteristics.

G start Crude cis-4-amino-1-methylcyclohexanol Sample check_impurities Main Impurities Known? start->check_impurities acid_base Protocol 1: Acid-Base Extraction check_impurities->acid_base  Yes, neutral/  acidic by-products check_impurities->acid_base No, or unsure check_isomers Need to separate stereoisomers? check_impurities->check_isomers  Yes, primarily  trans-isomer check_purity1 Purity >95%? Isomers separated? acid_base->check_purity1 chromatography Protocol 2: Column Chromatography check_isomers->chromatography Yes, need highest purity & resolution recrystallize Protocol 3: Recrystallization check_isomers->recrystallize Yes, for large scale or as alternative check_purity1->check_isomers No, isomers still present final_product Pure Product check_purity1->final_product Yes check_purity2 Purity & Isomeric Ratio Acceptable by NMR/GC? chromatography->check_purity2 recrystallize->check_purity2 check_purity2->final_product Yes check_purity2->chromatography No, re-purify

Caption: Decision tree for selecting a purification method.

Protocol 1: Bulk Purification via Acid-Base Extraction

This method is ideal for removing neutral and acidic impurities from the crude product.

Rationale: This technique exploits the basicity of the amine functional group. In an acidic aqueous solution, the amine is protonated to form a water-soluble ammonium salt, while neutral organic impurities remain in the organic solvent.[6][8] Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble amine, which can be recovered.[9]

G cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) extract 2. Add 1M HCl (aq) and shake. Separate layers. dissolve->extract wash 4. Wash organic layer with brine. extract->wash combine_aq 3. Collect aqueous layer. Repeat extraction 2x. extract->combine_aq Aqueous layer (contains R-NH₃⁺Cl⁻) dry_org 5. Dry organic layer (Na₂SO₄), filter, evaporate. wash->dry_org impurities Result: Neutral/Acidic Impurities dry_org->impurities basify 6. Cool aqueous layer (ice bath). Add 5M NaOH until pH > 12. combine_aq->basify extract_back 7. Extract with fresh EtOAc (3x). basify->extract_back basify->extract_back Product precipitates/ partitions into organic phase dry_product 8. Combine organic extracts, dry (Na₂SO₄), filter, evaporate. extract_back->dry_product product Result: Purified Amine dry_product->product

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cis-4-amino-1-methylcyclohexanol in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of 1M HCl, combining all aqueous extracts in the Erlenmeyer flask. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The product may precipitate as a white solid or oil.

  • Back-Extraction: Return the basic aqueous mixture to the separatory funnel. Extract the mixture three times with fresh portions of the original organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[5]

Protocol 2: High-Purity Separation via Column Chromatography

This method is used to separate challenging mixtures, particularly the cis and trans stereoisomers.

Rationale: Chromatography separates molecules based on their differential partitioning between a mobile phase (solvent) and a stationary phase (in this case, silica gel).[11] The addition of a base like triethylamine to the eluent is critical; it deactivates acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of the basic amine product.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99% Dichloromethane / 1% Triethylamine).

  • Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[11] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product (pre-purified by acid-base extraction for best results) in a minimum amount of the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:4:1 DCM/Methanol/Triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 90:9:1 DCM/Methanol/Triethylamine) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure desired isomer (typically the more polar spot on TLC will be the cis-isomer due to the orientation of the dipoles) and remove the solvent via rotary evaporation.

Protocol 3: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a solid product, especially for separating isomers on a larger scale.

Rationale: Recrystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain soluble at cold temperatures. Finding the right solvent where the solubilities of the cis and trans isomers are sufficiently different is key.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of small amounts of your product in various solvents (e.g., acetone, ethyl acetate, isopropanol, toluene, or mixtures thereof) to find one that dissolves the compound when hot but gives poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: References

  • Kelly, S. E. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. Retrieved from [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Retrieved from

  • National Institutes of Health. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). cis-4-amino-1-methylcyclohexanol, min 97%, 1 gram. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[16]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Retrieved from [Link]

  • National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification. Retrieved from

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • YouTube. (2012). 6. Acid-Base Extractions.mov. Retrieved from [Link]

  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Retrieved from

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). methylcyclohexanol 1404 | niosh. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. Retrieved from

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Retrieved from

Sources

Optimization

Technical Support Center: Scaling Up cis-4-Amino-1-Methylcyclohexanol Reactions

Welcome to the technical support center for the synthesis and scale-up of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will delve into the causality behind experimental choices, provide robust troubleshooting guides, and offer detailed protocols to ensure the successful and scalable production of the target cis-isomer.

Section 1: Synthesis Strategy Overview

The primary challenge in synthesizing cis-4-amino-1-methylcyclohexanol lies in controlling the stereochemistry at the C-4 position relative to the C-1 methyl and hydroxyl groups. The trans-isomer is often the thermodynamically more stable product, necessitating kinetically controlled reaction conditions to favor the desired cis-configuration. Two principal routes are commonly employed: stereoselective chemical reduction and enzymatic synthesis.

Chemical Synthesis Pathway

A prevalent chemical route involves the stereoselective reduction of a 4-substituted-1-methylcyclohexanone precursor, typically an oxime. This multi-step process offers a traditional and scalable approach where stereocontrol is exerted in the final reduction step.

Enzymatic Synthesis Pathway

For applications demanding very high stereopurity, a one-pot enzymatic cascade presents a powerful alternative. This method uses a combination of keto reductases (KREDs) and amine transaminases (ATAs) to achieve excellent diastereomeric purity, often starting from simple, achiral precursors like 1,4-cyclohexanedione.[1][2][3]

Synthesis_Pathways cluster_chem Chemical Synthesis Route cluster_enz Enzymatic Synthesis Route start_chem 4-Methylcyclohexanone oxime 4-Methylcyclohexanone Oxime start_chem->oxime Oximation (NH2OH·HCl) product_chem cis-4-Amino-1- methylcyclohexanol oxime->product_chem Stereoselective Reduction start_enz 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone start_enz->hydroxyketone Regioselective Keto Reductase (KRED) product_enz cis-4-Aminocyclohexanol hydroxyketone->product_enz Stereoselective Amine Transaminase (ATA)

Caption: High-level overview of common chemical and enzymatic synthesis pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is achieving a high cis:trans isomer ratio so challenging?

The cyclohexane ring prefers a chair conformation where bulky substituents occupy the equatorial position to minimize steric strain. In 4-amino-1-methylcyclohexanol, the trans-isomer allows both the hydroxyl and amino groups to be in equatorial positions, making it the thermodynamically more stable product.[4] Achieving the cis-isomer requires a kinetically controlled reduction where the reducing agent attacks the precursor from the sterically less hindered face, a process highly sensitive to the choice of reagents and reaction conditions.

Q2: What are the primary safety concerns when working with this synthesis at scale?

Key safety considerations include:

  • Reagents: Many reducing agents, such as lithium aluminum hydride or sodium borohydride, are water-reactive and can generate flammable hydrogen gas.[5] Catalytic hydrogenation involves flammable solvents and pressurized hydrogen gas.

  • Solvents: Use of flammable solvents like THF or ethanol requires proper grounding and ventilation to prevent ignition sources.[6]

  • Product Handling: The final product, like many amines, can be corrosive and irritating.[7][8] Always consult the Safety Data Sheet (SDS), wear appropriate personal protective equipment (PPE), and handle in a well-ventilated area.[7][8]

Q3: Which analytical method is best for determining the cis:trans isomer ratio?

The choice depends on available equipment and required precision.

  • Gas Chromatography (GC): Often provides excellent separation of diastereomers, especially after derivatization (e.g., as carbamates), and is highly quantitative.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be effective, particularly using specialized columns like HILIC or chiral columns, for separating the polar isomers.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts and coupling constants of the protons at C-1 and C-4 are distinct for each isomer, allowing for clear identification and quantification without derivatization.[12][13]

Section 3: Troubleshooting Guide

This guide is structured by common problems encountered during synthesis and scale-up.

Problem 1: Low Overall Yield

Q: My reaction is complete, but the isolated yield is significantly lower than expected. What are the likely causes?

A: Low isolated yield despite good conversion can often be traced to the work-up and purification stages, especially given the high water solubility of the product.

  • Causality: 4-aminocyclohexanol derivatives are highly polar due to the amine and hydroxyl groups, leading to high solubility in aqueous media.[4] During an aqueous workup, a significant portion of the product can be lost to the aqueous layer if extraction is not performed efficiently.

  • Troubleshooting Steps:

    • Optimize Extraction: Instead of standard liquid-liquid extraction with solvents like dichloromethane or ethyl acetate, consider a continuous extraction process. Alternatively, use a salting-out approach by saturating the aqueous layer with NaCl or K₂CO₃ to decrease the product's solubility.

    • pH Adjustment: Ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH before extraction. This deprotonates the ammonium salt to the free amine, which is more soluble in organic solvents.

    • Solvent Selection: Use a more polar solvent for extraction, such as a 9:1 mixture of chloroform/isopropanol, which can be more effective for extracting poly-functionalized polar molecules.

    • Product Isolation: Consider isolating the product as a hydrochloride salt. After workup, the product can be precipitated from an organic solution (e.g., isopropanol or acetone) by adding concentrated HCl, which often yields a crystalline, easy-to-filter solid.[9][14]

Problem 2: Poor Stereoselectivity (Low cis:trans Ratio)

Q: My final product has a high percentage of the undesired trans-isomer. How can I improve the cis-selectivity?

A: This is the most critical challenge and is almost always determined by the conditions of the reduction step. The choice of reducing agent is paramount.

  • Causality: The stereochemical outcome of the reduction of a cyclohexanone derivative depends on the trajectory of the hydride attack. For a bulky precursor like an oxime, attack from the axial face is often favored, leading to an equatorial amino group (the trans product). To favor the cis product (axial amino group), the reducing agent must be directed to the equatorial face.

  • Troubleshooting Workflow:

Troubleshooting_Stereoselectivity cluster_methods cluster_solutions start Low cis:trans Ratio Detected q1 What reduction method was used? start->q1 catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C, Rh/C) q1->catalytic Catalytic hydride Hydride Reduction (e.g., NaBH₄, LiAlH₄) q1->hydride Hydride dissolving Dissolving Metal (e.g., Na in alcohol) q1->dissolving Dissolving Metal sol_cat Action: Change catalyst or solvent. Rationale: Rhodium catalysts (e.g., Rh/C) in polar solvents often favor cis-isomers more than Palladium. catalytic->sol_cat sol_hydride Action: Use a bulkier reducing agent. Rationale: Bulky reagents like L-Selectride® favor equatorial attack, yielding the cis-product. hydride->sol_hydride sol_dissolving Action: Lower the reaction temperature. Rationale: Lower temperatures enhance kinetic control, favoring the less stable cis-isomer. dissolving->sol_dissolving

Caption: Decision workflow for troubleshooting poor cis-stereoselectivity.

  • Detailed Recommendations:

Reducing Agent / MethodTypical SelectivityMechanism & RationaleKey Considerations
Catalytic Hydrogenation Variable; often favors transThe substrate adsorbs onto the catalyst surface from the less hindered face, leading to hydrogen addition from that face.Selectivity is highly dependent on the catalyst (Rh vs. Pd), support, solvent, and pH.[15]
Sodium Borohydride (NaBH₄) Low cis-selectivityA small, unhindered hydride source that typically favors axial attack, leading to the more stable trans product.[4]Safe and easy to handle, but generally not suitable for high cis selectivity in this system.
Sodium in Alcohol Good cis-selectivityThe reduction of oximes with sodium in alcohols like propanol or butanol is a classic method that often provides good yields of the cis-amino alcohol.[13][16]Requires careful control of the addition of sodium. Can be difficult to scale due to safety concerns.
Bulky Hydride Reagents Excellent cis-selectivityReagents like Lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding. They preferentially attack from the less hindered equatorial direction to avoid steric clash, leading to the cis product.More expensive and requires anhydrous conditions. Highly effective for stereocontrol.
Problem 3: Scale-Up Complications (Exotherms, Inefficient Mixing)

Q: I successfully made the material on a 5g scale, but when I tried a 200g scale, the reaction overheated and the selectivity dropped. What went wrong?

A: This is a classic scale-up challenge related to changes in the surface-area-to-volume ratio.

  • Causality: As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. A reaction that was easily controlled at a small scale can generate heat faster than it can be removed in a large reactor, leading to a dangerous temperature spike (exotherm). Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired trans-isomer.

  • Troubleshooting Steps:

    • Control Reagent Addition: Do not add reagents all at once. Use a programmable syringe pump or an addition funnel to add the reducing agent slowly and controllably, allowing the cooling system to keep up.

    • Improve Heat Transfer: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the coolant flow rate is sufficient. For very large scales, internal cooling coils may be necessary.

    • Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple, not the bath temperature. This gives you a true reading of the reaction conditions.

    • Agitation Rate: Ensure the stirring is vigorous enough to provide good mixing and prevent localized hot spots, but not so fast that it introduces excessive shear or gas entrapment. The stirrer design (e.g., anchor vs. turbine) becomes critical at scale.

    • Perform Calorimetry Studies: Before scaling up, a reaction calorimetry study (e.g., using an RC1 calorimeter) can predict the heat flow and help you design an adequate cooling protocol to manage the exotherm safely.

Section 4: Protocols & Analytical Methods

Detailed Protocol: Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol via Oxime Reduction

This protocol is adapted for a laboratory scale and emphasizes cis-selectivity.

Step 1: Oximation of 4-Methylcyclohexanone [17]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylcyclohexanone (11.2 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and ethanol (100 mL).

  • Add sodium acetate trihydrate (16.4 g, 0.12 mol) to the mixture.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

  • Collect the precipitated solid (4-methylcyclohexanone oxime) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Dissolving Metal Reduction for cis-Selectivity [16]

  • Set up a 1 L three-neck flask with a mechanical stirrer, reflux condenser, and an inlet for solids addition under a nitrogen atmosphere.

  • Add the dried 4-methylcyclohexanone oxime (12.7 g, 0.1 mol) and n-propanol (400 mL) to the flask.

  • Heat the mixture to reflux.

  • Once refluxing, carefully add small pieces of metallic sodium (23 g, 1.0 mol) at a rate that maintains a steady reflux. CAUTION: Sodium is highly reactive with water and alcohols. This step is exothermic and generates hydrogen gas.

  • After all the sodium has been added, continue refluxing until the metal is completely dissolved (approx. 2-3 hours).

  • Cool the reaction to room temperature and then further in an ice bath.

  • Very slowly and carefully quench the reaction by adding 100 mL of water, followed by acidification with concentrated HCl to pH ~1.

  • Remove the n-propanol under reduced pressure.

  • Make the remaining aqueous solution strongly basic (pH > 12) with 50% NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the aqueous layer with chloroform or a 9:1 mixture of dichloromethane/isopropanol (4 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a mixture of isomers, enriched in the cis form. Further purification can be achieved by crystallization of the hydrochloride salt.

Analytical Method: Isomer Ratio Determination by ¹H NMR
  • Sample Preparation: Dissolve ~15-20 mg of the final product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum (a minimum of 400 MHz is recommended).

  • Analysis: The key diagnostic signals are the protons on the carbon bearing the amino group (H-4).

    • cis-isomer: The H-4 proton is equatorial and will appear as a broad multiplet or a triplet of triplets with several small coupling constants.

    • trans-isomer: The H-4 proton is axial and will appear as a well-defined triplet of triplets with large axial-axial coupling constants (typically J ≈ 10-12 Hz).

  • Quantification: Integrate the distinct signals corresponding to the H-4 proton of the cis and trans isomers. The ratio of the integrals directly corresponds to the isomer ratio in the sample.[12]

Analytical TechniqueProsCons
¹H NMR Fast, non-destructive, provides structural confirmation, good for quantification.[12]Requires access to an NMR spectrometer; sensitivity might be an issue for very minor isomers.
GC-MS High resolution, highly sensitive, can identify and quantify trace impurities.[9]May require derivatization; thermal decomposition of the analyte is possible.
HPLC Good for non-volatile compounds; preparative scale-up is possible.Finding a column and mobile phase for good baseline separation can be challenging.[10][11]

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Vallejos, G. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. Available at: [Link]

  • Mamko, O. P., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. Available at: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. Available at: [Link]

  • Wang, J., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of multiple-substituted cyclohexanes. Available at: [Link]

  • Steiner, D., et al. (2007). Scale-Up of the Preparation of (1R,2R,4S)-1-Methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol. ACS Publications. Available at: [Link]

  • Chemistry Notes. (2021). Determination of configuration of cis and trans isomers. Available at: [Link]

  • White, J. M., et al. (2021). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Open Research. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2021). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Institutes of Health. Available at: [Link]

  • UNI ScholarWorks. (n.d.). Investigation of the cis-trans Isomers of Tetrachlorodiaquorhodate (III) Anion. Available at: [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]

  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • ResearchGate. (2025). Highly chemoselective synthesis of 1,2,3,4,5-pentasubstituted cyclohexanols under solvent-free condition. Available at: [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Wikipedia. (n.d.). Alcohol (chemistry). Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Studylib. (n.d.). Cyclohexanone Oxime Synthesis Lab Notes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of cis-4-Amino-1-methylcyclohexanol

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key building block in medicinal chemistry, achieving high stereoselectivity and purity for the cis-isomer is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of cis-4-amino-1-methylcyclohexanol. Each problem is followed by a diagnosis of probable causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer:

Low overall yield is a frequent challenge that can often be traced to one of several factors:

  • Incomplete Reaction: The primary cause is often insufficient reaction time or inadequate temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to ensure the consumption of the starting material, typically a ketone precursor like 4-(methylamino)cyclohexanone or a protected variant.

  • Side Product Formation: The formation of by-products can significantly consume your starting material or intermediate. A common side reaction, especially when using strong reducing agents, is the over-reduction of an intermediate ketone to form a diol.[1] In enzymatic syntheses, cross-reactivities can also lead to undesired products like diamines.[2]

  • Product Degradation: The stability of the reactants and product under the chosen reaction conditions (e.g., pH, temperature) should be considered. Amines can be sensitive to oxidative degradation.

  • Purification Losses: The separation of cis and trans isomers can be difficult, often leading to significant loss of material during column chromatography or crystallization.[3] The choice of solvent system for extraction and chromatography is critical.

Solution Pathway:

  • Reaction Monitoring: Implement rigorous in-process controls (IPCs) to track the disappearance of starting material and the appearance of the product.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. For reductions, using a slight excess of the reducing agent may be necessary, but a large excess can promote side reactions.

  • Optimize Conditions: If the reaction is stalling, consider a modest increase in temperature or an extension of the reaction time. For enzymatic reactions, ensure the pH, temperature, and co-factor concentrations are optimal.[1]

  • Purification Strategy: Develop an effective purification strategy before starting the reaction. This may involve derivatizing the crude product (e.g., with a Boc group) to improve its chromatographic properties and facilitate isomer separation.[4]

Question 2: I'm getting a poor diastereomeric ratio with a high proportion of the trans-isomer. How can I improve the cis-selectivity?

Answer:

Achieving high cis-selectivity is the central challenge of this synthesis. The formation of the undesired trans-isomer is typically governed by the choice of reducing agent and the steric environment of the ketone intermediate.

  • Mechanism of Reduction: The reduction of a 4-substituted cyclohexanone can proceed via two pathways: axial attack or equatorial attack of the hydride.

    • Axial Attack: A hydride approaching from the axial face leads to the formation of an equatorial hydroxyl group, resulting in the desired cis-product (relative to the 1-methyl group). This is generally favored by sterically small reducing agents (e.g., NaBH₄).

    • Equatorial Attack: A hydride approaching from the more sterically hindered equatorial face leads to an axial hydroxyl group, resulting in the trans-product. This pathway is favored by bulky reducing agents (e.g., L-Selectride®).

  • Isomerization: Under certain conditions (e.g., acidic or basic), it's possible for the product to isomerize to the thermodynamically more stable isomer. While enzymatic methods can be used to selectively deaminate the cis-isomer to favor the trans-isomer, chemical isomerization of the final product is generally difficult.[5]

  • Enzymatic Selectivity: In biocatalytic routes, the inherent stereopreference of the chosen enzyme is the determining factor. Many wild-type amine transaminases (ATAs) exhibit a strong preference for producing the cis-isomer when aminating 4-hydroxycyclohexanone.[1][2] If your enzyme is producing the trans-isomer, it may have the complementary stereopreference.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for poor cis:trans selectivity.

Question 3: My final product analysis (GC/MS, NMR) shows persistent impurities. What are they and how can I remove them?

Answer:

Identifying and eliminating impurities is crucial for obtaining a high-quality final product. Common impurities include:

  • Unreacted Starting Material: The most common impurity. Improve by extending reaction time or slightly increasing the amount of the excess reagent.

  • Trans-isomer: As discussed above, this is the most common stereoisomeric impurity. Separation can be achieved via:

    • Column Chromatography: Often challenging for the free amines. Derivatization to Boc-protected amines can significantly improve separation on silica gel.[4]

    • Recrystallization: If a suitable solvent system can be found, fractional crystallization of the free amine or a salt thereof (e.g., hydrochloride salt) can be effective.[6]

  • Diol or Diamine By-products: In syntheses starting from a diketone, incomplete regioselectivity of the catalysts can lead to the formation of 1,4-cyclohexanediol or 1,4-cyclohexanediamine.[1] Using highly selective enzymes or protecting one of the functional groups can prevent this.

  • Solvent Adducts: Ensure all solvents are thoroughly removed under vacuum. Residual high-boiling solvents like DMSO or DMF can be difficult to remove and may require azeotropic distillation or lyophilization.

Analytical Strategy:

A robust analytical method is key to identifying these impurities. The separation of cis and trans isomers is often not trivial. A recommended approach is the derivatization of the amine with a reagent like di-tert-butyl dicarbonate ((Boc)₂O) followed by GC analysis, which can achieve baseline separation.[4]

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to cis-4-amino-1-methylcyclohexanol?

Answer:

The most common strategies begin with a 4-substituted cyclohexanone derivative. Key routes include:

  • Reductive Amination of 4-Oxo-1-methylcyclohexanecarboxylate: This involves the reaction of a methyl-substituted keto-ester with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.

  • Reduction of 4-(Methylamino)cyclohexanone: This is a direct approach where the ketone precursor is reduced. The stereochemical outcome is highly dependent on the choice of reducing agent.

  • Enzymatic Synthesis from 1,4-Cyclohexanedione: This modern approach uses a chemoenzymatic cascade. It can proceed via two pathways: (A) selective reduction of the diketone to 4-hydroxycyclohexanone followed by stereoselective amination, or (B) selective amination to 4-aminocyclohexanone followed by reduction.[1][7] This method offers excellent control over stereoselectivity by choosing the appropriate enzymes.[2]

Question 2: Why is separating the cis and trans isomers so challenging, and what is the best method?

Answer:

The cis and trans isomers of 4-amino-1-methylcyclohexanol are diastereomers with very similar physical properties (polarity, boiling point), making them difficult to separate.

  • Polarity: Both isomers contain polar amino and hydroxyl groups, leading to strong interactions with stationary phases like silica gel and resulting in poor peak shape and separation during chromatography.

  • Volatility: Their low volatility makes GC analysis of the free amines challenging.[4]

Recommended Method:

The most reliable method for both analysis and purification is derivatization followed by chromatography . Protecting the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, significantly reduces its polarity and hydrogen-bonding capability. This leads to much better behavior on silica gel and allows for efficient separation of the cis and trans isomers using standard column chromatography.[4] For analytical purposes, this derivatization also enables baseline separation by GC.[4]

Question 3: What are the key parameters to consider for scaling up this synthesis?

Answer:

Scaling up any synthesis introduces new challenges. For this molecule, pay close attention to:

  • Thermal Management: Reductions with metal hydrides are often highly exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature and prevent runaway reactions.

  • Reagent Addition: Control the rate of addition of the reducing agent to manage the exotherm.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially in larger reactors, as poor mixing can lead to localized hot spots and increased side product formation.

  • Work-up and Extraction: Phase separations can be more complex at a larger scale. Be prepared for potential emulsion formation during aqueous work-up.

  • Crystallization/Purification: A purification strategy that relies on chromatography may not be economically viable on a large scale. Developing a robust crystallization method for the final product or an intermediate is highly desirable for industrial production.[6]

Experimental Protocol & Data Summary

Representative Protocol: Synthesis via Reduction of N-Boc-4-amino-1-methylcyclohexanone

This protocol outlines a common laboratory-scale procedure focusing on stereocontrol.

Step 1: Protection of the Amine

  • Dissolve 4-amino-1-methylcyclohexanone hydrochloride in a suitable solvent (e.g., 1,4-dioxane/water).

  • Add a base (e.g., NaOH or NaHCO₃) to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected ketone.

Step 2: Stereoselective Reduction

  • Dissolve the N-Boc-4-amino-1-methylcyclohexanone in an anhydrous solvent (e.g., methanol or ethanol) and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C. The use of a small, non-bulky hydride favors axial attack, leading to the cis-product.

  • Stir the reaction at 0 °C for several hours until the ketone is fully consumed (monitor by TLC/LC-MS).

  • Quench the reaction carefully by the slow addition of water or dilute acid.

  • Extract the product, dry the organic layer, and concentrate under reduced pressure.

Step 3: Deprotection and Isolation

  • Dissolve the crude N-Boc protected amino alcohol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature.

  • Monitor the reaction for the removal of the Boc group.

  • Concentrate the reaction mixture. If an HCl salt is formed, it may be purified by recrystallization. Otherwise, neutralize the solution and extract the free amine.

Table 1: Influence of Reaction Conditions on Stereoselectivity
Starting MaterialReactionCatalyst/ReagentTypical cis:trans RatioReference
p-AcetamidophenolCatalytic HydrogenationRhodium on CarbonMixture, requires separation[6]
1,4-CyclohexanedioneEnzymatic CascadeKRED + ATA-3FCR-4M>99% cis[1][2]
β-EnaminoketoneChemical ReductionSodium in THF/i-PrOH89:11 cis:trans[3][8]
4-AcetamidophenolCatalytic HydrogenationRaney Nickel~4:1 trans:cis[9]

Note: Ratios can be highly dependent on specific reaction conditions such as temperature, solvent, and substrate concentration.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]

  • Cabrera-Verdugo, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Cabrera-Verdugo, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • cis-4-Amino-1-methylcyclohexanol. Synthonix. Available at: [Link]

  • Pálvölgyi, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link]

  • Cabrera-Verdugo, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. Available at: [Link]

  • cis-4-amino-1-methylcyclohexanol, min 97%, 1 gram. Oakwood Chemical. Available at: [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
  • Preparation method of cis-4-methylcyclohexylamine. Google Patents.

Sources

Optimization

Technical Support Center: Refining Analytical Techniques for cis-4-amino-1-methylcyclohexanol Detection

Welcome to the technical support center dedicated to the robust and reproducible analysis of cis-4-amino-1-methylcyclohexanol. As a polar amino alcohol with a key stereoisomer, this compound presents unique challenges fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reproducible analysis of cis-4-amino-1-methylcyclohexanol. As a polar amino alcohol with a key stereoisomer, this compound presents unique challenges for chromatographers. This guide, structured in a question-and-answer format, is designed by application scientists to provide both foundational knowledge and in-depth troubleshooting strategies to researchers, analytical chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to develop and troubleshoot your own methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing an analytical method for cis-4-amino-1-methylcyclohexanol.

Q1: What are the primary recommended analytical techniques for cis-4-amino-1-methylcyclohexanol analysis?

A1: The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). The choice depends on sample complexity, required sensitivity, and available instrumentation.

  • GC-MS is highly sensitive and provides excellent separation, but it requires a chemical derivatization step to make the polar, non-volatile amino alcohol suitable for gas-phase analysis. This involves converting the polar -NH2 and -OH groups into less polar, more volatile moieties.

  • HPLC/LC-MS can analyze the compound directly in its native form, avoiding the derivatization step. However, retaining such a polar molecule on traditional reversed-phase (like C18) columns is a significant challenge.[1][2] Specialized chromatographic modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are typically required for success.[3]

Q2: Is derivatization always necessary for analyzing this compound?

A2: Derivatization is mandatory for GC-based analysis but optional for HPLC.

  • For GC: The amino and hydroxyl groups make cis-4-amino-1-methylcyclohexanol highly polar and prone to strong hydrogen bonding. This results in very low volatility and poor chromatographic behavior (e.g., severe peak tailing) on standard GC columns. Derivatization masks these active hydrogens, increasing volatility and improving peak shape dramatically.

  • For HPLC: Derivatization is generally not required if using an appropriate column and mobile phase, such as in a HILIC setup.[3] However, in some cases, derivatization can be used to improve detection sensitivity, for instance, by introducing a chromophore for UV detection or a more easily ionizable group for mass spectrometry.[4]

Q3: How can I effectively separate the cis and trans isomers of 4-amino-1-methylcyclohexanol?

A3: Separating these stereoisomers is critical and often challenging. The approach differs between GC and HPLC.

  • Using GC-MS: The most effective method is to use a chiral GC column.[5] These columns have a stationary phase designed to interact differently with stereoisomers, allowing for their separation. The choice of derivatizing agent can also influence the separation efficiency.

  • Using HPLC: Isomer separation can be achieved on achiral columns by carefully optimizing the method. HILIC or mixed-mode chromatography can sometimes provide separation based on the different spatial arrangements of the isomers. For very difficult separations, chiral HPLC columns or the use of chiral additives in the mobile phase, such as cyclodextrins, can be employed to create transient diastereomeric complexes that can be separated.[6]

Q4: What are the most critical steps in sample preparation?

A4: The most critical steps are ensuring the sample is clean and compatible with the analytical system.

  • Matrix Cleanup: If your analyte is in a complex matrix (e.g., biological fluids, reaction mixtures), a cleanup step like Solid-Phase Extraction (SPE) is crucial. Using an appropriate SPE cartridge can remove interferences that might otherwise suppress the signal or damage the column.[7]

  • Solvent Matching (for HPLC): For HPLC analysis, especially HILIC, the sample solvent must be compatible with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., high water content in HILIC) can cause severe peak distortion and poor retention.[3] Ideally, the sample should be dissolved in the initial mobile phase.

  • Derivatization Control (for GC): If using GC, the derivatization reaction must be consistent and complete. This involves precise control over reagent amounts, reaction time, and temperature. It is advisable to run a known standard alongside the samples to verify the reaction's efficiency.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during method development and execution.

GC-MS Troubleshooting

Q: Why am I seeing poor peak shape (tailing) for my derivatized analyte?

A: Peak tailing in GC typically points to unwanted interactions between the analyte and the system, even after derivatization.

  • Causality: The primary cause is often "active sites" within the GC system. These are locations, such as the injection port liner or the front end of the column, that may have exposed silanol groups (-Si-OH) or metal contaminants. These sites can interact with any residual polarity on your derivatized molecule, causing delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass wool liner. Replace the liner and septum frequently, as septum particles can create new active sites.[8]

    • Column Maintenance: If the column is old, active sites may have formed at the inlet. A simple fix is to trim the first 10-15 cm from the front of the column.[8]

    • Check for Incomplete Derivatization: Incomplete derivatization will leave highly polar, underivatized analyte that interacts strongly with the system. Re-optimize your derivatization procedure (time, temperature, reagent concentration).

Q: My signal intensity is low and inconsistent. How can I improve it?

A: Low and variable signals are often related to the injection or derivatization steps.

  • Causality: Inconsistent derivatization yields will lead directly to fluctuating peak areas. Additionally, high injection port temperatures can sometimes cause thermal degradation of certain amine derivatives.[9] Sample loss can also occur due to poor septum seals.

  • Solutions:

    • Optimize Injection Temperature: Test a range of inlet temperatures. Start about 20-30°C below the boiling point of your least volatile analyte derivative and increase incrementally. A temperature that is too high can degrade the sample, while one that is too low can cause broad peaks.

    • Validate Derivatization: Ensure your reaction goes to completion. Use a slight excess of the derivatization reagent and ensure your sample is completely dry before adding the reagent, as moisture can quench the reaction.

    • Check for Leaks: A poor septum seal can cause sample to leak out during injection, leading to poor reproducibility. Establish a routine for changing the septum after a set number of injections (e.g., 20-50).[9]

HPLC Troubleshooting

Q: My analyte is not retained on a standard C18 column. What are my options?

A: This is the expected behavior for a small, polar molecule like cis-4-amino-1-methylcyclohexanol on a non-polar reversed-phase column.

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Your analyte is highly polar (hydrophilic) and has minimal hydrophobic character, so it prefers to stay in the highly aqueous mobile phase and elutes very early, often in the void volume.

  • Solutions:

    • Switch to HILIC: This is the most common and effective solution. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic solvent (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This mode is specifically designed for retaining and separating very polar compounds.[3]

    • Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns that contain polar groups near the silica surface or at the end of the alkyl chains.[2] This design makes them more stable in 100% aqueous mobile phases and can provide alternative selectivity for polar analytes.[10]

    • Avoid Ion-Pairing: While ion-pairing agents can increase retention for charged analytes, they are often not robust, can cause ion suppression in MS detectors, and require long equilibration times. Modern column chemistries like HILIC are a superior alternative.[3]

Q: I am using a HILIC column, but my peaks are broad or split. Why?

A: Peak shape problems in HILILC are almost always related to the sample solvent or column equilibration.

  • Causality: The retention mechanism in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. If the sample is dissolved in a solvent with a higher water content than the mobile phase, the analyte will prematurely partition into the sample solvent plug instead of the stationary phase, leading to band broadening and distorted peaks.[7]

  • Solutions:

    • Match Sample Solvent to Mobile Phase: The ideal sample solvent is the initial mobile phase itself. If solubility is an issue, use a solvent with as high an organic content as possible.

    • Ensure Proper Equilibration: HILIC columns require much longer equilibration times than reversed-phase columns. When changing mobile phase composition, equilibrate the column with at least 20-30 column volumes of the new mobile phase before injecting.

    • Check for Salt/Buffer Mismatches: Ensure the ionic strength of your sample diluent is not drastically different from your mobile phase.

Section 3: Visualizations & Data Tables
Diagrams and Workflows

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; Sample [label="1. Receive Sample\n(e.g., in reaction mixture)"]; Cleanup [label="2. Matrix Cleanup\n(SPE or LLE)"]; Deriv [label="3. Derivatization\n(Required for GC-MS)"]; Recon [label="4. Reconstitution\n(In compatible solvent)"]; Sample -> Cleanup; Cleanup -> Deriv; Deriv -> Recon; }

subgraph "cluster_Analysis" { label="Instrumental Analysis"; style="rounded"; bgcolor="#E6F4EA"; Inject [label="5. Injection & Separation\n(GC or HPLC)"]; Detect [label="6. Detection\n(Mass Spectrometry)"]; Inject -> Detect; }

subgraph "cluster_Data" { label="Data Processing"; style="rounded"; bgcolor="#FEF7E0"; Process [label="7. Data Processing\n(Integration, Calibration)"]; Report [label="8. Final Report\n(Quantification, Isomer Ratio)"]; Process -> Report; }

Recon -> Inject [lhead=cluster_Analysis, ltail=cluster_Prep]; Detect -> Process [lhead=cluster_Data, ltail=cluster_Analysis]; } .dot Caption: General experimental workflow for the analysis of cis-4-amino-1-methylcyclohexanol.

dot digraph "Troubleshooting_Peak_Tailing" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Problem:\nPoor Peak Shape (Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

Q1 [label="Is the analysis\nGC or HPLC?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// GC Path GC_Path [label="GC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_Check1 [label="Check for active sites.\nReplace inlet liner.", fillcolor="#E8F0FE", fontcolor="#202124"]; GC_Check2 [label="Trim front of column\n(10-15 cm).", fillcolor="#E8F0FE", fontcolor="#202124"]; GC_Check3 [label="Verify complete\nderivatization reaction.", fillcolor="#E8F0FE", fontcolor="#202124"];

// HPLC Path HPLC_Path [label="HPLC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Check1 [label="Using HILIC?\nCheck sample solvent.", fillcolor="#E6F4EA", fontcolor="#202124"]; HPLC_Check2 [label="Using RPLC?\nAmine interacting with silanols.", fillcolor="#E6F4EA", fontcolor="#202124"]; HPLC_Sol1 [label="Dissolve sample in\ninitial mobile phase.", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Sol2 [label="Use end-capped column or\nadd competing base to mobile phase.", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Q1; Q1 -> GC_Path [label="GC"]; Q1 -> HPLC_Path [label="HPLC"];

GC_Path -> GC_Check1 -> GC_Check2 -> GC_Check3; HPLC_Path -> HPLC_Check1; HPLC_Check1 -> HPLC_Sol1; HPLC_Path -> HPLC_Check2; HPLC_Check2 -> HPLC_Sol2; } .dot Caption: Decision tree for troubleshooting poor chromatographic peak shape.

Data Tables

Table 1: Comparison of Primary Analytical Techniques

FeatureGC-MSHPLC (HILIC) / LC-MS
Derivatization MandatoryNot required
Sample Throughput Lower (due to derivatization step)Higher
Robustness Can be very robust once optimizedHILIC can be sensitive to matrix and solvent effects
Isomer Separation Excellent with a chiral column[5]Method development may be more complex
Primary Advantage High chromatographic efficiency and sensitivity.Simpler sample preparation, direct analysis.
Primary Challenge Extra sample prep step, potential for incomplete derivatization.Column equilibration times, sensitivity to sample solvent.[3]

Table 2: Recommended Starting Conditions for GC-MS (Post-Derivatization)

ParameterRecommended SettingRationale
Derivatizing Agent Trifluoroacetic Anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Forms stable, volatile derivatives suitable for GC analysis.
Column 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm, 0.25µmGeneral purpose, robust column providing good separation for a wide range of derivatives.
Inlet Temperature 250 °CBalances efficient volatilization with minimizing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis.
Oven Program Start at 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)A starting point to be optimized based on derivative volatility and isomer separation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minStandard carrier gas providing good efficiency.
MS Ionization Electron Ionization (EI) @ 70 eVStandard ionization mode for creating reproducible fragmentation patterns.

Table 3: Recommended Starting Conditions for HPLC-HILIC

ParameterRecommended SettingRationale
Column Amide or bare silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Provides polar surface for retaining the analyte in HILIC mode.[3]
Mobile Phase A Acetonitrile with 0.1% Formic AcidThe weak solvent in the organic-rich mobile phase.
Mobile Phase B Water with 0.1% Formic AcidThe strong, eluting solvent. Formic acid aids in peak shape and MS ionization.
Gradient Program 95% A -> 60% A over 5 min, hold 1 min, return to 95% A and re-equilibrateStarts with high organic to retain the polar analyte, then increases water content to elute it.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Sample Diluent 90% Acetonitrile / 10% WaterCrucial to match the initial mobile phase to prevent peak distortion.[7]
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The amine group is basic and will readily accept a proton to form [M+H]+.
Section 4: Detailed Experimental Protocols
Protocol 1: GC-MS Analysis with Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Pipette 100 µL of sample (or standard) into a 2 mL autosampler vial.

    • If the sample is aqueous, evaporate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical that no moisture remains.

  • Derivatization:

    • Add 100 µL of Ethyl Acetate to the dried residue to re-dissolve it.

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial immediately, vortex for 10 seconds, and heat at 70°C for 30 minutes.

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 200 µL of Ethyl Acetate. The sample is now ready for GC-MS injection.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system using the parameters outlined in Table 2 .

Protocol 2: HPLC-HILIC Method for Underivatized Analyte

This protocol requires a well-equilibrated HILIC column for reproducible results.

  • Sample Preparation:

    • Dilute the sample in the sample diluent (90% Acetonitrile / 10% Water with 0.1% Formic Acid) to an appropriate concentration. For example, dilute 10 µL of sample with 90 µL of diluent.

    • Vortex and centrifuge if any precipitate is present.

  • System Equilibration:

    • Before starting the analysis, flush the HPLC system and equilibrate the HILIC column with the initial mobile phase conditions (95% A, 5% B) for at least 30 column volumes. This is critical for reproducible retention times.

  • HPLC-MS Analysis:

    • Inject 2-5 µL of the prepared sample.

    • Run the analysis using the HPLC and MS parameters outlined in Table 3 . Ensure the system is fully re-equilibrated between injections.

References
  • National Institutes of Health.

  • Restek Corporation.

  • Waters Corporation.

  • Phenomenex.

  • LCGC International.

  • Jones Chromatography.

  • SelectScience.

  • Sigma-Aldrich.

  • Bryan Research & Engineering, LLC.

  • Wiley Online Library.

  • Axion Labs.

  • SIELC Technologies.

  • University of Greifswald Publication Server.

  • Ambeed.

  • ResearchGate.

  • Semantic Scholar.

  • The Royal Society of Chemistry.

  • Google Patents.

  • Sigma-Aldrich.

  • Mapping Ignorance.

  • BenchChem.

  • AChemBlock.

  • Fisher Scientific.

  • PubMed Central.

Sources

Troubleshooting

troubleshooting guide for experiments involving cis-4-amino-1-methylcyclohexanol

Technical Support Center: Cis-4-amino-1-methylcyclohexanol Welcome to the technical support center for experiments involving cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cis-4-amino-1-methylcyclohexanol

Welcome to the technical support center for experiments involving cis-4-amino-1-methylcyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-backed solutions to common challenges encountered when handling, reacting, and characterizing this unique bifunctional building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of cis-4-amino-1-methylcyclohexanol that I should be aware of?

A1: Cis-4-amino-1-methylcyclohexanol possesses a cyclohexane ring with three substituents: a tertiary alcohol at C1, an amine at C4, and a methyl group also at C1. The "cis" designation indicates that the C1-hydroxyl and C4-amino groups are on the same side of the cyclohexane ring. In its most stable chair conformation, the bulky substituents will preferentially occupy equatorial positions to minimize steric strain. However, due to the 1,4-cis relationship, one of these functional groups (amino or hydroxyl) must be in an axial position while the other is equatorial. This has significant implications for its reactivity and spectroscopic properties.

Q2: How should I properly store and handle this reagent?

A2: Like many amines, cis-4-amino-1-methylcyclohexanol can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at 4°C, protected from light[1]. Amines can slowly react with atmospheric CO₂ to form carbamates. Ensure containers are tightly sealed. When handling, use an inert atmosphere glovebox or perform transfers quickly to minimize exposure.

Q3: What are the primary safety concerns associated with this compound?

A3: While specific toxicity data for this exact molecule is limited, related aminocyclohexanols are classified as causing severe skin burns and eye damage[2][3]. It is prudent to treat cis-4-amino-1-methylcyclohexanol as a corrosive and irritant. Always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the material in a well-ventilated fume hood.

Section 2: Troubleshooting Reaction-Related Issues

Q4: My reaction involving the amine group (e.g., an amidation or alkylation) is showing low yield or multiple products. What's going wrong?

A4: This is a common issue stemming from several potential causes. The presence of the tertiary alcohol can complicate reactions at the amine site.

  • Cause 1: Steric Hindrance: The cyclohexane ring is sterically demanding. The approach of bulky electrophiles to the nitrogen atom can be hindered, slowing down the desired reaction.

  • Troubleshooting 1:

    • Switch to a less hindered electrophile if your overall synthetic plan allows.

    • Increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor carefully for decomposition.

    • Use a more potent activating agent for coupling reactions (e.g., HATU instead of DCC for amide bond formation).

  • Cause 2: Competing Side Reactions: Under acidic conditions, the tertiary alcohol is susceptible to elimination (dehydration) to form an alkene. If your reaction generates acid as a byproduct (e.g., alkylation with an alkyl halide), this can be a major issue.

  • Troubleshooting 2:

    • Add a non-nucleophilic base to the reaction mixture, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge any acid that is formed.

    • Avoid strongly acidic catalysts or reagents. If an acid is required, consider using a milder Lewis acid that is less likely to promote dehydration.

  • Cause 3: Reagent Stoichiometry & Purity: Ensure your starting material is pure and dry. Water can hydrolyze activating agents or alter reaction pathways. Also, verify the stoichiometry of your reagents.

  • Troubleshooting 3:

    • Dry the reagent under vacuum before use, especially if it has been stored for a long time.

    • Confirm the purity of the starting material by NMR or GC-MS. The presence of the trans-isomer could lead to complex product mixtures.

Below is a troubleshooting workflow for low reaction yields.

G start Low Reaction Yield check_purity Is starting material pure & dry? start->check_purity check_side_products Are side products observed (TLC/LCMS)? check_purity->check_side_products Yes impure Purify/dry starting material. Confirm cis-isomer purity. check_purity->impure No acid_side_product Dehydration or over-alkylation likely. Add non-nucleophilic base (e.g., DIPEA). Re-evaluate catalyst choice. check_side_products->acid_side_product Yes no_side_product Reaction is stalled. Increase temperature. Use more active coupling agents. Increase reaction time. check_side_products->no_side_product No check_conditions Were reaction conditions appropriate? check_conditions->no_side_product No, re-run with optimized conditions correct_conditions Re-evaluate fundamental reactivity. Consider alternative synthetic route. check_conditions->correct_conditions Yes no_side_product->check_conditions

Caption: Troubleshooting flowchart for low reaction yield.

Section 3: Purification Challenges

Q5: I am having difficulty purifying my product. On a silica gel column, the compound streaks badly or doesn't elute.

A5: This is the most common problem when purifying amines via standard silica gel chromatography. The underlying issue is the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor peak shape and sometimes irreversible binding.[4]

  • Solution 1: Modify the Mobile Phase.

    • Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is sufficient. The modifier competes with your compound for the acidic sites on the silica, leading to much sharper peaks.[5]

    • Protocol: Prepare your eluent (e.g., 95:5 DCM/MeOH) and add 1% triethylamine by volume. Use this modified eluent to equilibrate the column and run the separation.

  • Solution 2: Use a Deactivated or Functionalized Stationary Phase.

    • Amine-functionalized silica is commercially available and is an excellent option for purifying basic compounds.[4] It eliminates the need for mobile phase modifiers.

    • Alternatively, you can use a less acidic stationary phase like alumina (basic or neutral grade).

  • Solution 3: Acid-Base Extraction.

    • If your product is stable to acid and base, a liquid-liquid extraction can be a powerful purification step.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, while non-basic impurities remain in the organic layer.[6]

      • Separate the layers.

      • Basify the aqueous layer to a pH > 10 with a base like NaOH or Na₂CO₃. This deprotonates the amine (R-NH₂).

      • Extract the aqueous layer again with an organic solvent. Your purified amine product will now be in the organic layer.

      • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Solution 4: Chemical Derivatization/Precipitation.

    • A recently developed method involves using trichloroacetic acid (TCA) to precipitate amines from a solution containing impurities. The resulting amine-TCA salt can be isolated by filtration. Gentle heating of the salt regenerates the pure amine by liberating CO₂ and chloroform.[7]

Section 4: Analytical & Spectroscopic Characterization

Q6: How can I definitively confirm the "cis" stereochemistry of my compound using NMR spectroscopy?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes.[8][9] The key is to analyze the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) of the hydrogens attached to the cyclohexane ring.

The Underlying Principle (The Karplus Relationship): The magnitude of the coupling constant between two vicinal protons depends on the dihedral angle between them.

  • Axial-Axial (J_ax,ax): Large coupling (~180° angle), typically 8-13 Hz.[8]

  • Axial-Equatorial (J_ax,eq): Small coupling (~60° angle), typically 2-5 Hz.[8]

  • Equatorial-Equatorial (J_eq,eq): Small coupling (~60° angle), typically 2-5 Hz.[8]

Analytical Workflow:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the proton at C4 (the carbon bearing the amino group). This proton (H4) is your diagnostic signal. It will be adjacent to four other protons (two at C3 and two at C5).

  • Analyze the multiplicity and measure the coupling constants for H4.

    • Expected for cis-isomer: In the most stable chair conformation, the C4-amino group will be axial, meaning the H4 proton is equatorial . This H4 proton will have only small couplings to its four neighbors (two axial, two equatorial). You should observe a complex multiplet with no large couplings, or a narrow multiplet.

    • Expected for trans-isomer: The C4-amino group will be equatorial, meaning the H4 proton is axial . This H4 proton will have two large axial-axial couplings to the axial protons on C3 and C5, and two small axial-equatorial couplings. This will result in a broad multiplet, often described as a "triplet of triplets" or "quartet" with a large width at half-maximum, where the dominant couplings are in the 8-13 Hz range.

Isomer ConfigurationH4 PositionExpected H4 Signal AppearanceDominant Coupling Constants (Hz)
cis -4-amino-1-methylcyclohexanolEquatorialNarrow multiplet, often poorly resolvedSmall (2-5 Hz)
trans -4-amino-1-methylcyclohexanolAxialBroad multiplet, often resolvedLarge (8-13 Hz)

¹³C NMR as a Confirmation Tool: The γ-gauche effect in ¹³C NMR can also provide evidence. An axial substituent will shield the γ-carbons (C3 and C5), causing their signals to shift upfield (to a lower ppm value) compared to the equivalent carbons in the trans isomer where the substituent is equatorial.[8]

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis (Confirmation) acquire_HNMR Acquire High-Resolution ¹H NMR Spectrum locate_H4 Identify H4 Proton Signal (Proton on C-NH2 carbon) acquire_HNMR->locate_H4 analyze_H4 Analyze Multiplicity & J-Couplings of H4 locate_H4->analyze_H4 is_cis Conclusion: Cis Isomer (Narrow multiplet, small J-values) analyze_H4->is_cis Small J-couplings (2-5 Hz) is_trans Conclusion: Trans Isomer (Broad multiplet, large J_ax,ax) analyze_H4->is_trans Large J-couplings (8-13 Hz) acquire_CNMR Acquire ¹³C NMR Spectrum compare_shifts Compare C3/C5 chemical shifts to known trans-isomer data (γ-gauche effect) acquire_CNMR->compare_shifts compare_shifts->is_cis C3/C5 are shielded (upfield shift)

Sources

Reference Data & Comparative Studies

Validation

Validating the Role of cis-4-amino-1-methylcyclohexanol in Asymmetric Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods for the synthesis of chiral molecules is paramount. Chir...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods for the synthesis of chiral molecules is paramount. Chiral amino alcohols, in particular, have emerged as a versatile class of compounds, serving as key building blocks and potent ligands in asymmetric catalysis. This guide provides an in-depth technical analysis of cis-4-amino-1-methylcyclohexanol, a bifunctional chiral molecule, and validates its potential role in a key reaction mechanism through a comparative approach with established alternatives. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying principles that govern experimental outcomes, thereby empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of cis-4-amino-1-methylcyclohexanol: A Synthesis Perspective

The utility of any chiral building block is intrinsically linked to its accessibility. cis-4-amino-1-methylcyclohexanol, while not as extensively documented as its unmethylated counterpart, can be synthesized through stereoselective methods. Drawing from the well-established enzymatic synthesis of cis-4-aminocyclohexanol, a plausible and green route to the methylated analog involves a chemoenzymatic cascade.[1]

This approach utilizes a keto reductase (KRED) for the stereoselective reduction of a diketone precursor, followed by a reductive amination step catalyzed by an amine transaminase (ATA). The inherent stereoselectivity of these enzymes allows for precise control over the cis configuration of the final product. The introduction of the methyl group at the 1-position can be envisioned through the use of a methylated diketone precursor. This enzymatic approach offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[1]

Proposed Application: A Chiral Ligand in Asymmetric Transfer Hydrogenation

A promising application for cis-4-amino-1-methylcyclohexanol is as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[2][3] This reaction is a cornerstone of modern asymmetric synthesis, providing a safe and efficient route to chiral secondary alcohols, which are prevalent motifs in pharmaceuticals.[4] In this context, the amino alcohol can form a coordination complex with a transition metal, typically ruthenium, to create a chiral catalyst that facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[2][3]

The Noyori-Type Mechanism: A Symphony of Coordination and Hydrogen Transfer

The mechanism of ruthenium-catalyzed ATH with chiral amino alcohol ligands is widely accepted to proceed via the Noyori outer-sphere mechanism.[2][5] This elegant catalytic cycle involves the concerted transfer of a hydride from the metal center and a proton from the amine of the ligand to the carbonyl group of the ketone within a six-membered transition state.

Noyori-Type ATH Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru(II)-H(cis-ligand)]+ Transition_State Six-membered Transition State Ru_cat->Transition_State Coordination H_acceptor Hydrogen Acceptor (e.g., Acetone) Ru_cat->H_acceptor Ketone Prochiral Ketone (R1COR2) Ketone->Transition_State Product_complex [Ru(II)(cis-ligand)(Product)] Transition_State->Product_complex Hydride & Proton Transfer Product_complex->Ru_cat Product Release & Regeneration Product Chiral Alcohol Product_complex->Product H_donor Hydrogen Donor (e.g., iPrOH) H_donor->Ru_cat Regeneration Experimental_Workflow start Start catalyst_prep Catalyst Preparation ([Ru] + Ligand + Base in iPrOH) start->catalyst_prep reaction ATH Reaction (Add Acetophenone, Heat) catalyst_prep->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis end End analysis->end

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of cis-4-Amino-1-methylcyclohexanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for the synthesis, stereochemical verification, and comparative evaluation of derivatives based...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the synthesis, stereochemical verification, and comparative evaluation of derivatives based on the cis-4-amino-1-methylcyclohexanol scaffold. Moving beyond a simple recitation of facts, we will explore the causal reasoning behind experimental design, establish self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Value of the Aminocyclohexanol Scaffold

Chiral amino alcohols are foundational building blocks in medicinal chemistry, appearing in pharmaceuticals for a wide range of diseases.[1] The rigid, yet conformationally complex, cyclohexane ring of 4-amino-1-methylcyclohexanol offers a three-dimensional scaffold to present pharmacophoric features—the amino and hydroxyl groups—in a precise spatial arrangement. The stereochemistry of these substituents is not a trivial detail; it is a critical determinant of biological activity, profoundly influencing how a molecule interacts with its protein target. This guide focuses specifically on the cis isomers, providing a comparative methodology for researchers looking to explore this chemical space.

The Keystone of Activity: Understanding Stereochemistry and Conformation

The designation "cis" indicates that the amino and hydroxyl groups reside on the same face of the cyclohexane ring. In the thermodynamically stable chair conformation, this forces one substituent into an axial position and the other into an equatorial position. The addition of a methyl group at the C1 position (geminal to the hydroxyl group) introduces a further conformational constraint, influencing the equilibrium between the two possible chair flips. Understanding this conformational preference is paramount, as the spatial orientation of the functional groups dictates the potential for intramolecular interactions and, more importantly, the geometry of binding to a biological target.

Modern Synthetic Approaches: Precision through Chemoenzymatic Synthesis

While classical chemical reductions can produce aminocyclohexanols, they often yield mixtures of stereoisomers, necessitating challenging purification steps.[1][2] A more elegant and highly stereoselective modern approach is the one-pot chemoenzymatic cascade, which leverages the inherent specificity of enzymes to build the desired isomer from a simple, symmetric precursor.[1][3][4]

The primary advantage of this enzymatic strategy is its exceptional regio- and stereoselectivity, which minimizes the formation of unwanted by-products (like diols or diamines) and obviates the need for intermediate isolation, thereby improving process efficiency.[1][2]

Logical Workflow for Chemoenzymatic Synthesis

G start 1,4-Cyclohexanedione (Bio-based Precursor) inter 4-Hydroxycyclohexanone start->inter prod_cis cis-4-Aminocyclohexanol inter->prod_cis cis-selective Amine Transaminase (ATA) prod_trans trans-4-Aminocyclohexanol inter->prod_trans trans-selective Amine Transaminase (ATA)

Caption: One-pot, two-step enzymatic cascade for synthesizing cis- or trans-4-aminocyclohexanol.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established chemoenzymatic methods.[1][4]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0) containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) as a recycling co-substrate for the reductase.[4]

  • Step 1 - Reduction: Initiate the reaction by adding a regioselective Keto Reductase (KRED) chosen for its high activity on the diketone and low activity on the hydroxyketone intermediate. Maintain the reaction at 30°C with stirring, monitoring the conversion of the diketone to 4-hydroxycyclohexanone via GC or HPLC.

  • Step 2 - Transamination: Once the reduction is complete, introduce a cis-selective Amine Transaminase (ATA) directly into the same reaction vessel along with an amine donor (e.g., isopropylamine).

  • Monitoring and Analysis: Continue the reaction at 30°C.[4] Monitor the formation of the final product and determine the diastereomeric ratio (cis:trans) using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

  • Workup and Isolation: Upon completion, isolate the product using standard extraction and crystallization techniques, often as a hydrochloride salt to improve crystallinity and handling.[5]

Unambiguous Stereochemical Confirmation: A Spectroscopic Approach

The definitive assignment of stereochemistry is crucial and relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The different spatial relationships between protons in the fixed chair conformation of cis and trans isomers give rise to unique and predictable spectroscopic fingerprints.

Key Differentiators in ¹H NMR Spectroscopy

The most powerful diagnostic signals are from the protons on the carbons bearing the amino and hydroxyl groups (H-C1 and H-C4). Their coupling constants (J-values) with adjacent protons reveal their axial or equatorial orientation.

Parameter cis-Isomer (Axial/Equatorial) trans-Isomer (Diequatorial) Rationale
H-C1/H-C4 Chemical Shift The axial proton is typically shielded (upfield shift) compared to the equatorial proton.Protons are in a similar equatorial environment.Anisotropic effects from the C-C single bonds in the ring shield axial protons.
H-C1/H-C4 Coupling Constants (J) Exhibits both large (J_ax-ax, ~10-13 Hz) and small (J_ax-eq, ~2-5 Hz) couplings.Exhibits primarily large (J_eq-ax, ~10-13 Hz) and small (J_eq-eq, ~2-5 Hz) couplings. The key is that H1 and H4 are both equatorial.The dihedral angle between adjacent axial-axial protons is ~180°, resulting in a large coupling constant. The angle between axial-equatorial or equatorial-equatorial protons is ~60°, giving smaller couplings.

This data is generalized; specific values depend on the full substitution of the molecule.

Workflow for Stereochemical Validation

G start Synthesized Aminocyclohexanol Derivative nmr_1h Acquire 1D ¹H NMR Spectrum start->nmr_1h analysis Analyze Chemical Shifts & Coupling Constants (J-values) nmr_1h->analysis decision Are J-values conclusive? analysis->decision noesy Acquire 2D NOESY Spectrum decision->noesy No / Ambiguous assign_cis Assign cis-Stereochemistry decision->assign_cis Yes (e.g., H1 shows ax/eq couplings) noesy_analysis Analyze Cross-Peaks (Spatial Proximity) noesy->noesy_analysis noesy_analysis->assign_cis NOE between axial H1 and axial H3/H5 assign_trans Assign trans-Stereochemistry noesy_analysis->assign_trans NOE between equatorial H1 and H2/H6

Caption: Decision workflow for the definitive stereochemical assignment using NMR techniques.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Carefully analyze the multiplicity and coupling constants of the signals corresponding to the methine protons at C1 and C4.

  • 2D NOESY (If Necessary): For unambiguous confirmation, perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[6][7] This technique detects protons that are close in space. In the cis isomer, a cross-peak between the axial protons at C1, C3, and C5 should be observable, providing definitive proof of their 1,3-diaxial relationship.

Framework for Comparative Performance of Derivatives

A systematic comparative study requires analyzing how structural modifications affect biological activity and physicochemical properties. This is the core of Structure-Activity Relationship (SAR) analysis.[8] We propose a framework for comparing a hypothetical series of N- and O-substituted derivatives of cis-4-amino-1-methylcyclohexanol.

The goal is to understand how changes in electronics, sterics, and lipophilicity at these two positions modulate the desired biological outcome.[8]

Comparative Data Table: A Hypothetical SAR Study
Derivative ID Structure (R¹, R²) Modification Type Predicted Target Class Hypothetical Potency (IC₅₀) Calculated LogP Rationale / Notes
Base-01 R¹=H, R²=HParent Scaffold->100 µM1.2Baseline compound.
AC-01 R¹=COCH₃, R²=HN-AcetylationKinase, GPCR5 µM1.0Neutral amide may act as H-bond acceptor. Reduces basicity of the amine.
ME-01 R¹=CH₃, R²=HN-MethylationIon Channel, Transporter15 µM1.6Increases basicity slightly, adds minor steric bulk.
BZ-01 R¹=COPh, R²=HN-BenzoylationProtease, Kinase0.5 µM2.8Adds significant bulk and lipophilicity; potential for π-stacking interactions.
OM-01 R¹=H, R²=CH₃O-MethylationGPCR, Ion Channel25 µM1.7Removes H-bond donating ability of the hydroxyl group.
OB-01 R¹=H, R²=BnO-BenzylationKinase2 µM3.5Adds significant lipophilic bulk near the C1 position, exploring a different pocket.

Note: Potency and cLogP values are illustrative to demonstrate the comparative framework.

Standardized Protocol for Biological Evaluation: A Competitive Binding Assay

To compare the performance of newly synthesized derivatives, a robust and reproducible biological assay is essential. A competitive radioligand binding assay is a gold-standard method for determining the affinity of a compound for a specific receptor.

  • Materials: Receptor-expressing cell membranes, radioligand (e.g., ³H-labeled standard), unlabeled competitor (synthesized derivatives), scintillation cocktail, filter mats, buffer solutions.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (derivative).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the derivative required to inhibit 50% of the specific binding of the radioligand. This value is a direct measure of the compound's binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive, logic-driven approach to the comparative study of cis-4-amino-1-methylcyclohexanol derivatives. By combining highly selective enzymatic synthesis with unambiguous NMR-based stereochemical validation, researchers can confidently generate and characterize novel compounds. The true value of this scaffold lies in systematic derivatization, and the provided SAR framework and biological evaluation protocol offer a clear path to understanding how structural modifications translate into functional activity.

Future work in this area should focus on expanding the diversity of substituents at the amino and hydroxyl positions and exploring alternative derivatization of the cyclohexane ring itself to probe new regions of chemical and biological space.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available from: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

  • Barba, V., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available from: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available from: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. Available from: [Link]

  • Barba, V., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available from: [Link]

  • Mendoza, O.J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available from: [Link]

  • Synthonix. cis-4-Amino-1-methylcyclohexanol. Synthonix Product Page. Available from: [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2018). DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 -dibromobenzyl) amino] cyclohexanol hydrochloride. JETIR. Available from: [Link]

  • National Center for Biotechnology Information. 4-Aminocyclohexanol. PubChem Compound Summary. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Drug Design Org Educational Resources. Available from: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

Sources

Validation

A Head-to-Head Battle of Synthesis: Ensuring Reproducibility in the Preparation of a Key Pharmaceutical Building Block, cis-4-amino-1-methylcyclohexanol

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is the bedrock of reliable and scalable pharmaceutical development. In this guide, we delve into the critical fa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is the bedrock of reliable and scalable pharmaceutical development. In this guide, we delve into the critical factors governing the reproducible synthesis of cis-4-amino-1-methylcyclohexanol, a valuable building block in medicinal chemistry, particularly for the synthesis of Janus kinase (JAK) inhibitors. We will compare a modern enzymatic approach with a traditional chemical reduction method, providing detailed protocols, quantitative data, and an analysis of the variables that can make or break experimental consistency.

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. The cis-stereoisomer of 4-amino-1-methylcyclohexanol, for instance, is a key component in the synthesis of a new generation of JAK inhibitors, which are instrumental in treating autoimmune diseases like rheumatoid arthritis.[1][2] Achieving a consistent and high-purity supply of this specific isomer is a significant challenge in process development. This guide will illuminate the path to reproducible outcomes by dissecting two distinct synthetic strategies.

The Rise of Biocatalysis: A One-Pot Enzymatic Cascade

Modern synthetic chemistry has increasingly turned to enzymes to achieve high stereoselectivity under mild and environmentally friendly conditions. A powerful one-pot enzymatic cascade has been developed for the synthesis of aminocyclohexanols, a method readily adaptable for our target molecule.[3][4][5] This approach leverages the exquisite selectivity of a keto reductase (KRED) and an amine transaminase (ATA) to transform a simple starting material into the desired chiral amino alcohol.

Conceptual Workflow of the Enzymatic Cascade

The enzymatic synthesis begins with the selective reduction of a prochiral ketone by a KRED to generate a chiral hydroxyketone intermediate. This intermediate is then stereoselectively aminated by an ATA to yield the final cis-amino alcohol product. The entire process can be carried out in a single reaction vessel, minimizing intermediate handling and potential for loss of material.

Enzymatic Cascade Workflow Start 4-Methylcyclohexane-1,4-dione Intermediate (R)-4-Hydroxy-4-methylcyclohexan-1-one Start->Intermediate Keto Reductase (KRED) NADPH Product cis-4-Amino-1-methylcyclohexanol Intermediate->Product Amine Transaminase (ATA) Amine Donor

Caption: One-pot enzymatic synthesis of cis-4-amino-1-methylcyclohexanol.

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established procedures for the synthesis of related aminocyclohexanols.[6]

Materials:

  • 4-Methylcyclohexane-1,4-dione

  • Keto reductase (e.g., from Lactobacillus kefir)

  • Amine transaminase (e.g., ATA-200 from Codexis)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Magnesium chloride (MgCl₂)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Add 4-methylcyclohexane-1,4-dione to a final concentration of 50 mM.

  • Add NADP⁺ (1 mM), isopropylamine (500 mM), PLP (1 mM), MgCl₂ (1 mM), and DMSO (2% v/v).

  • Initiate the reaction by adding the KRED cell lysate and the ATA enzyme.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor its progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

The Traditional Workhorse: Chemical Reduction of a β-Enaminoketone

For decades, classical chemical reductions have been the mainstay of organic synthesis. A common route to cyclic amino alcohols involves the reduction of a corresponding β-enaminoketone.[7] This method, while often robust, can present challenges in achieving high stereoselectivity and may require more stringent reaction conditions and purification steps.

Conceptual Workflow of the Chemical Reduction

This pathway involves the initial formation of a β-enaminoketone from a 1,3-dione, followed by a reduction step, typically using a metal hydride or dissolving metal conditions, to yield the amino alcohol. The stereochemical outcome is highly dependent on the reducing agent and the substrate's conformation.

Chemical Reduction Workflow Start 1-Methylcyclohexane-1,3-dione Intermediate β-Enaminoketone Start->Intermediate Amine Source (e.g., Benzylamine) Product cis/trans-4-Amino-1-methylcyclohexanol Intermediate->Product Reducing Agent (e.g., NaBH4)

Caption: Chemical synthesis of 4-amino-1-methylcyclohexanol via β-enaminoketone reduction.

Detailed Experimental Protocol: Chemical Reduction

This generalized protocol is based on the reduction of related β-enaminoketones.[7]

Materials:

  • 1-Methylcyclohexane-1,3-dione

  • Benzylamine

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

Procedure:

  • Formation of the β-Enaminoketone: Reflux a solution of 1-methylcyclohexane-1,3-dione and benzylamine in toluene with a Dean-Stark trap to remove water. After completion, remove the toluene under reduced pressure.

  • Reduction: Dissolve the crude β-enaminoketone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise while maintaining the temperature.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the product with diethyl ether.

  • Purification: The combined organic layers are dried and concentrated. The resulting mixture of cis and trans isomers requires careful separation by column chromatography.

Performance Comparison and Reproducibility Analysis

The choice of synthetic route has profound implications for yield, purity, and, most importantly, the reproducibility of the experiment.

ParameterEnzymatic CascadeChemical Reduction
Stereoselectivity Excellent (>99:1 cis selectivity achievable with appropriate enzyme selection)[6]Variable (often yields a mixture of cis and trans isomers requiring separation)[7]
Reaction Conditions Mild (aqueous buffer, near-neutral pH, ambient temperature)[6]Can require harsh reagents, anhydrous conditions, and temperature control.
Yield High conversion rates often observed (>95%)[6]Yields can be moderate and are dependent on the efficiency of both the enaminone formation and the reduction step.
Byproducts Minimal, primarily the trans-isomer and potentially some diol.[3]Can generate a variety of byproducts from incomplete reactions or side reactions.
Reproducibility Highly dependent on enzyme quality, activity, and precise control of reaction parameters (pH, temperature, substrate/enzyme ratio). Batch-to-batch variation in enzyme preparations can be a factor.Sensitive to reagent purity, moisture content, reaction temperature, and the rate of reagent addition. These factors can significantly impact the diastereomeric ratio and yield.
Factors Critically Impacting Reproducibility:

Enzymatic Synthesis:

  • Enzyme Activity and Stability: The catalytic activity of KREDs and ATAs can vary between batches and decrease over time. Proper storage and handling are crucial. The use of lyophilized enzymes or whole-cell catalysts can offer better stability.

  • pH and Temperature Control: Enzymes have optimal pH and temperature ranges for activity and stability. Deviations can lead to reduced conversion rates and altered stereoselectivity.

  • Cofactor Regeneration: The enzymatic cascade relies on cofactors like NADPH. An efficient cofactor regeneration system is essential for driving the reaction to completion and ensuring consistent results.

  • Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. Careful control of substrate feeding and in-situ product removal can mitigate these effects.

Chemical Synthesis:

  • Reagent Purity and Stoichiometry: The purity of the starting materials and the precise stoichiometry of the reagents, especially the reducing agent, are critical. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature at which the reduction is carried out can significantly influence the stereochemical outcome. Inconsistent temperature control can lead to variable cis:trans ratios.

  • Solvent Effects: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction rate and selectivity.

  • Work-up and Purification: The separation of the cis and trans isomers by chromatography can be challenging and is a major source of variability in the final product's purity and yield. The efficiency of the extraction and drying steps is also important.

Conclusion: A Verdict on Reproducibility

For the synthesis of cis-4-amino-1-methylcyclohexanol, the enzymatic cascade offers a superior pathway in terms of stereoselectivity and milder reaction conditions. The high fidelity of the enzymes, when properly sourced and handled, can lead to highly reproducible outcomes with excellent diastereomeric purity, often exceeding 99:1 in favor of the desired cis-isomer.[6] This significantly simplifies downstream processing and ensures a consistent supply of the key building block.

The chemical reduction method, while a valid approach, presents greater challenges to reproducibility. The inherent difficulty in controlling the stereochemical outcome of the reduction and the necessity for meticulous purification of the isomeric mixture make it a less reliable method for producing high-purity cis-4-amino-1-methylcyclohexanol on a consistent basis.

For researchers and drug development professionals, investing in the development and optimization of an enzymatic process for the synthesis of this and other chiral building blocks is a strategic move. The upfront effort in enzyme screening and process parameter optimization is often rewarded with a more robust, scalable, and reproducible manufacturing process, ultimately accelerating the path to clinical development and commercialization.

References

  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (2021). Drug Metabolism and Pharmacokinetics, 43, 100439.
  • Tateishi, Y., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439.
  • Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry. (2025). Benchchem.
  • Srishylam, V., et al. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.).
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2025).
  • Tofacitinib synthesis. (n.d.).
  • Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Str
  • trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273. (n.d.). PubChem.
  • 4-Aminocyclohexanol | C6H13NO | CID 81293. (n.d.). PubChem.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI.
  • A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry. (2025). Benchchem.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.).
  • cis-4-Amino-1-methylcyclohexanol. (n.d.).
  • cis-4-Amino-1-methylcyclohexanol | 177906-46-6. (n.d.). Sigma-Aldrich.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar. (n.d.).
  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019).
  • A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. (2025).
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Publishing.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.).
  • The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. (n.d.).
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2025).
  • cis-4-Amino-1-methylcyclohexanol 97% | CAS: 177906-46-6 | AChemBlock. (n.d.).
  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. (n.d.). ScienceOpen.
  • 177906-46-6 | cis-4-Amino-1-methylcyclohexanol | Aliph
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Strategies for Accessing cis-1-Amino-2-Indanol. (n.d.). MDPI.

Sources

Comparative

Unambiguous Stereochemical Assignment: A Comparative Guide to Confirming the Structure of cis-4-amino-1-methylcyclohexanol via X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates biological activity, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates biological activity, and even subtle variations in stereochemistry can lead to vastly different pharmacological outcomes. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of cis-4-amino-1-methylcyclohexanol, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The synthesis of substituted cyclohexanes often yields a mixture of stereoisomers, necessitating robust analytical methods to confirm the desired configuration.[1][2] In the case of 4-amino-1-methylcyclohexanol, the cis and trans isomers possess distinct physical and biological properties. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational modeling provide valuable insights into molecular structure, X-ray crystallography stands alone in its ability to provide direct, unambiguous evidence of atomic connectivity and stereochemistry.[3][4][5]

This guide will delve into the experimental workflow of X-ray crystallography, from the critical step of crystal growth to the final structural refinement. We will explore the causality behind key experimental choices and compare the conclusiveness of crystallographic data with that obtained from NMR spectroscopy and computational modeling.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is an essential tool for the structural elucidation of small organic molecules, offering atomic-level resolution of the molecular and crystal structure.[4][5] Its power lies in its ability to directly map the electron density of a crystalline sample, revealing the precise spatial coordinates of each atom. This allows for the unequivocal determination of bond lengths, bond angles, and, most critically, the absolute stereochemistry of chiral centers.

While techniques like NMR are indispensable for characterizing bulk samples and dynamic processes in solution, their interpretation can be complex for stereoisomers, often relying on the analysis of coupling constants and nuclear Overhauser effects (NOEs) which can sometimes be ambiguous. Computational methods, though powerful for predicting stable conformations, are theoretical and require experimental validation.[6][7] X-ray crystallography, in contrast, provides a direct "snapshot" of the molecule in the solid state, leaving no room for doubt regarding its stereochemical identity.

A Step-by-Step Guide to Crystallographic Analysis

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality data.

Part 1: The Art and Science of Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[3][4] This process requires inducing the slow, ordered arrangement of molecules from a supersaturated solution. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.[8][9]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. For cis-4-amino-1-methylcyclohexanol, a range of polar and non-polar solvents should be screened. A good starting point would be solvents like methanol, ethanol, or a mixture of solvents such as dichloromethane/hexane.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely sealed to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single, well-defined crystals. The rate of evaporation can be controlled by adjusting the size of the pinhole or by placing the vial in a larger, sealed container with a small amount of the same solvent.[8]

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.[5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of cis-4-amino- 1-methylcyclohexanol crystallization Slow Evaporation / Vapor Diffusion synthesis->crystallization Purified Compound diffraction Data Collection on Single Crystal Diffractometer crystallization->diffraction High-Quality Crystal solution Structure Solution (e.g., Direct Methods) diffraction->solution Diffraction Data refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Part 2: Data Collection and Structure Determination

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is then rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.

Experimental Protocol: X-ray Diffraction and Analysis

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer then collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final atomic coordinates are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Other Techniques

To provide a comprehensive understanding of the strengths of X-ray crystallography, it is essential to compare it with other common analytical methods used for structural elucidation.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination.[4]Requires high-quality single crystals, which can be challenging to grow.[3] Provides information on the solid-state conformation only.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity through bonds (COSY), and spatial proximity (NOESY).Provides data on the molecule in solution, allowing for the study of dynamic processes. Does not require crystallization.Interpretation can be complex for stereoisomers.[10] Determination of stereochemistry can be ambiguous and often relies on inference.
Computational Modeling Theoretical prediction of stable conformations, relative energies of isomers, and spectroscopic properties.[6]Can provide insights into structures that are difficult to crystallize or analyze by NMR.[7]Theoretical in nature and requires experimental validation. The accuracy is dependent on the level of theory and basis set used.[11]

Interpreting the Crystallographic Data for cis-4-amino-1-methylcyclohexanol

A successful crystallographic analysis of cis-4-amino-1-methylcyclohexanol would be expected to reveal the following key structural features:

  • Chair Conformation: The cyclohexane ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings.[12]

  • Axial and Equatorial Substituents: In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. The crystallographic data would definitively show the positions of the methyl, amino, and hydroxyl groups as either axial or equatorial. For cis-4-amino-1-methylcyclohexanol, the lowest energy conformation would be expected to have the bulky methyl group in an equatorial position to minimize steric strain.[11] The relative positions of the amino and hydroxyl groups would then be unequivocally determined.

  • Intermolecular Interactions: The crystal packing would likely be stabilized by hydrogen bonding between the amino and hydroxyl groups of adjacent molecules.

logical_relationship cluster_techniques Analytical Techniques cluster_outcomes Structural Information XRD X-ray Crystallography Structure Definitive 3D Structure XRD->Structure Provides Direct Evidence NMR NMR Spectroscopy Conformation Solution-Phase Conformation NMR->Conformation Provides Indirect Evidence Comp Computational Modeling Prediction Theoretical Conformation Comp->Prediction Provides Theoretical Model Structure->NMR Validates Structure->Comp Validates

Conclusion

For the unambiguous confirmation of the structure of cis-4-amino-1-methylcyclohexanol, single-crystal X-ray crystallography is the gold standard. While NMR spectroscopy and computational modeling are powerful and complementary techniques that provide valuable information about the molecule's behavior in solution and its theoretical conformations, only X-ray crystallography can provide direct and unequivocal evidence of the precise three-dimensional arrangement of atoms in the solid state. For researchers in drug development and medicinal chemistry, where absolute stereochemical assignment is paramount, the investment in obtaining a crystal structure is a critical step in ensuring the safety and efficacy of a therapeutic candidate.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(2), 39-47. Retrieved from [Link]

  • Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1675-1693. Retrieved from [Link]

  • Kadrowski, B. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. Retrieved from [Link]

  • Gandomkar, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6133-6139. Retrieved from [Link]

  • (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

  • Gandomkar, S., et al. (2019). (PDF) One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Gandomkar, S. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem. Retrieved from [Link]

  • Righi, G., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 15(12), 9208–9218. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Cis-4-Amino-1-Methylcyclohexanol Quantification

Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharmaceutical development, the reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Cis-4-amino-1-methylcyclohexanol is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement is crucial for ensuring process control, quality, and safety of the final drug product. When analytical methods are transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is essential. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of cis-4-amino-1-methylcyclohexanol, and details the process for their cross-validation.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate analytical method for this analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate the comparison. The principles outlined here are grounded in established regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidances on analytical method validation.[1][2][3]

Method Selection: Rationale and Considerations

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity, throughput). Cis-4-amino-1-methylcyclohexanol is a small, polar molecule with both an amino and a hydroxyl group, and it lacks a strong chromophore, which presents challenges for direct UV detection in HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds.[4] However, the high polarity and hydrogen-bonding capacity of cis-4-amino-1-methylcyclohexanol make it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6][7] Silylation or acylation are common derivatization approaches for amines and alcohols.[4][5] We will explore a silylation approach in this guide.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a cornerstone in pharmaceutical analysis due to its high sensitivity and selectivity. It is particularly advantageous for polar and non-volatile compounds that are not amenable to GC analysis without derivatization.[8][9] By using a suitable chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, direct analysis of cis-4-amino-1-methylcyclohexanol is possible, eliminating the need for a derivatization step.

Experimental Protocols

Protocol 1: GC-MS with Silylation Derivatization

1. Rationale: Silylation is a robust and widely used derivatization technique that replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5] This derivatization significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.[7]

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the cis-4-amino-1-methylcyclohexanol reference standard and dissolve in 10 mL of pyridine to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards and quality control (QC) samples by diluting the stock solution with pyridine.

  • To 100 µL of each standard, QC, and sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vials tightly and heat at 70°C for 30 minutes.

  • Allow the vials to cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the di-TMS derivative of cis-4-amino-1-methylcyclohexanol.

Protocol 2: LC-MS/MS with HILIC Chromatography

1. Rationale: HILIC is an excellent chromatographic mode for retaining and separating highly polar compounds that show little to no retention in reversed-phase chromatography.[8] This allows for the direct analysis of cis-4-amino-1-methylcyclohexanol without the need for derivatization, simplifying sample preparation and reducing potential variability.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cis-4-amino-1-methylcyclohexanol reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards and QC samples by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • For analysis, further dilute all solutions 1:10 with acetonitrile to ensure compatibility with the HILIC mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize and monitor at least two transitions for cis-4-amino-1-methylcyclohexanol.

Cross-Validation Study Design

The cross-validation study will be conducted in accordance with ICH Q2(R1) guidelines, comparing the performance of the established GC-MS method (Method A) with the new LC-MS/MS method (Method B).[1] The study will involve analyzing the same set of samples, including validation standards and spiked matrix samples, with both methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion Prep Prepare Identical Sample Sets (Calibration Standards, QCs) MethodA Analyze with Method A (GC-MS) Prep->MethodA MethodB Analyze with Method B (LC-MS/MS) Prep->MethodB DataComp Compare Results for Key Parameters: - Accuracy - Precision - Linearity - Selectivity - LOQ MethodA->DataComp MethodB->DataComp AcceptCrit Evaluate Against Pre-defined Acceptance Criteria (ICH Q2) DataComp->AcceptCrit Conclusion Determine Method Equivalency or Bias AcceptCrit->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Data Comparison and Performance Evaluation

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Linearity and Range

ParameterGC-MS (Method A)LC-MS/MS (Method B)Acceptance Criteria
Range (µg/mL) 1 - 1000.1 - 100Appropriate for intended use
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.995
Regression Equation y = 1.2x + 0.05y = 1.05x + 0.01-

Table 2: Accuracy and Precision

QC Level (µg/mL)MethodMean Measured Conc. (µg/mL)Accuracy (% Recovery)Precision (% RSD)Acceptance Criteria
Low (3) GC-MS2.9197.0%4.5%Accuracy: 85-115%
LC-MS/MS3.06102.0%2.8%Precision: ≤ 15% RSD
Mid (50) GC-MS51.5103.0%3.2%Accuracy: 85-115%
LC-MS/MS49.799.4%1.9%Precision: ≤ 15% RSD
High (80) GC-MS78.898.5%3.8%Accuracy: 85-115%
LC-MS/MS80.9101.1%2.1%Precision: ≤ 15% RSD

Table 3: Selectivity and Limit of Quantification (LOQ)

ParameterGC-MS (Method A)LC-MS/MS (Method B)Acceptance Criteria
Selectivity No interference at the retention time of the analyteNo interference at the retention time and MRM transition of the analyteNo significant interfering peaks at the analyte's retention time
LOQ (µg/mL) 1.00.1Signal-to-Noise ≥ 10

Interpretation and Discussion

The cross-validation data reveals the distinct performance characteristics of each method.

  • Linearity: Both methods demonstrate excellent linearity over their respective ranges, as indicated by the correlation coefficients well above the acceptance criterion of 0.995.

  • Accuracy and Precision: The LC-MS/MS method shows slightly better accuracy and significantly better precision (lower %RSD) across all QC levels. This is likely due to the elimination of the derivatization step, which can be a source of variability. The GC-MS method, however, still performs well within the acceptable limits.

  • Selectivity: The LC-MS/MS method offers superior selectivity due to the nature of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition. While the GC-MS method in SIM mode is also selective, it can be more susceptible to isobaric interferences.

  • Sensitivity: The LC-MS/MS method is demonstrably more sensitive, with a Limit of Quantification (LOQ) ten times lower than the GC-MS method. This could be critical for applications requiring trace-level analysis, such as impurity testing or pharmacokinetic studies.

PerformanceLogic cluster_attributes Method Attributes cluster_performance Performance Parameters Deriv Derivatization Step Precision Precision Deriv->Precision Increases Variability Direct Direct Injection Direct->Precision Improves Throughput Throughput Direct->Throughput Increases SIM SIM Detection (GC-MS) Selectivity Selectivity SIM->Selectivity Good MRM MRM Detection (LC-MS/MS) Sensitivity Sensitivity (LOQ) MRM->Sensitivity Excellent MRM->Selectivity Excellent

Caption: Relationship between method attributes and performance parameters.

Conclusion and Recommendations

Both the GC-MS with silylation and the direct HILIC-LC-MS/MS methods are suitable for the quantification of cis-4-amino-1-methylcyclohexanol, as demonstrated by the validation data meeting pre-defined acceptance criteria based on ICH guidelines. The cross-validation study confirms that while both methods are reliable, the LC-MS/MS method offers superior performance in terms of sensitivity, precision, and selectivity.

Recommendations:

  • For routine quality control applications where high sensitivity is not the primary concern and a robust method is required, the GC-MS method is a viable and cost-effective option.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or in bioanalytical studies, the LC-MS/MS method is the superior choice. Its higher throughput, due to the elimination of the derivatization step, also makes it more suitable for laboratories with a high sample load.

Ultimately, the choice of method should be based on a risk assessment considering the specific analytical requirements, available instrumentation, and desired performance characteristics. This cross-validation guide provides the necessary framework and data to make an informed decision.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Wollseifen, H. R., & Wunderlich, D. (n.d.). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Scholars@UK. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Grieb, S. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Molecules, 25(1), 154. [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]

  • Semantic Scholar. (n.d.). Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation. [Link]

  • Paizs, B., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-11. [Link]

  • Future Science. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. [Link]

  • OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Fanali, S., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-295. [Link]

Sources

Validation

performance comparison of catalysts derived from cis-4-amino-1-methylcyclohexanol

An In-Depth Performance Analysis of Catalysts Derived from cis-4-Amino-1-methylcyclohexanol In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical and fine chemical sectors, the develop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Catalysts Derived from cis-4-Amino-1-methylcyclohexanol

In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical and fine chemical sectors, the development of effective chiral catalysts is of paramount importance. Among the diverse architectures of chiral ligands, those derived from amino alcohols have proven to be exceptionally versatile. This guide offers a detailed comparative analysis of catalysts originating from cis-4-amino-1-methylcyclohexanol, evaluating their performance against other established catalytic systems. The insights provided herein are substantiated by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Strategic Advantage of the cis-4-Amino-1-methylcyclohexanol Scaffold

cis-4-Amino-1-methylcyclohexanol serves as a valuable chiral building block for the synthesis of bidentate ligands. Its rigid cyclohexyl framework reduces conformational flexibility, which is often a desirable trait in a chiral ligand as it can lead to a more ordered and predictable transition state in a catalytic reaction. The cis relationship between the amino and hydroxyl groups allows for the formation of a stable five-membered chelate ring with a metal center, a common feature in many successful catalysts for asymmetric transformations. The presence of a tertiary alcohol and a primary amine provides distinct points for further functionalization, enabling the fine-tuning of the steric and electronic properties of the resulting catalyst.

Comparative Performance in Asymmetric Synthesis

A critical benchmark for any new chiral catalyst is its performance in well-established asymmetric reactions. While a broad spectrum of applications exists, this guide will focus on reactions where amino alcohol-based catalysts have historically excelled.

Asymmetric Cascade Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral primary amino alcohols have been successfully employed as organocatalysts in domino Michael-aldol reactions. For instance, readily available chiral primary 1,2-amino alcohols have been shown to catalyze the formation of functionalized cyclohexanones with high diastereoselectivity (>97:3 d.r.) and enantioselectivity (up to 93% ee)[1]. This highlights the potential of catalysts derived from amino alcohol scaffolds in complex, multi-step transformations.

Experimental Protocol: Representative Organocatalytic Michael-Aldol Reaction

Materials:

  • α,β-Unsaturated aldehyde

  • Ketone

  • Chiral primary amino alcohol catalyst (e.g., derived from cis-4-amino-1-methylcyclohexanol)

  • Acid co-catalyst (e.g., trifluoroacetic acid)

  • Solvent (e.g., DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde and the ketone in the solvent, add the chiral amino alcohol catalyst and the acid co-catalyst at room temperature under an inert atmosphere.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).

G cluster_workflow Experimental Workflow A Reactant Mixing (Aldehyde, Ketone, Catalyst, Co-catalyst) B Reaction Monitoring (TLC/HPLC) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Analysis (Chiral HPLC/SFC) D->E G Reactants Ketone + Aldehyde Intermediate Chiral Enamine or Iminium Ion Reactants->Intermediate:f0 Condensation Catalyst Chiral Amino Alcohol Catalyst->Intermediate:f0 Product Chiral Aldol Product Intermediate:f0->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Caption: A simplified mechanistic pathway for an amino alcohol-catalyzed aldol reaction.

The catalyst, in conjunction with a co-catalyst, activates the substrates and orchestrates their approach in a stereodefined manner. The specific geometry of the catalyst's chiral pocket dictates which face of the prochiral substrate is accessible for reaction, thereby determining the absolute configuration of the product.

Future Outlook and Broader Applications

The development of catalysts from cis-4-amino-1-methylcyclohexanol and related structures is an active area of research. Their application is not limited to the reactions discussed but extends to other important transformations such as asymmetric reductions of ketones and imines, and various cycloaddition reactions.[2] The modular synthesis of these ligands makes them attractive candidates for high-throughput screening in the discovery of new catalytic activities.

Conclusion

Catalysts derived from cis-4-amino-1-methylcyclohexanol offer a compelling platform for asymmetric synthesis. Their rigid framework and tunable functionalities provide a strong foundation for achieving high levels of stereocontrol. When compared to other amino alcohol-based catalysts, they present a unique set of structural features that can be exploited for a variety of asymmetric transformations. For scientists engaged in the synthesis of chiral molecules, the exploration of this class of catalysts is a promising avenue for developing efficient and highly selective synthetic routes.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11. Available at: [Link]

  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Arróniz, C., et al. (2011). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. Organic & Biomolecular Chemistry, 9(14), 5079-85. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Arróniz, C., et al. (2011). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Asymmetric Organocatalytic Synthesis of Azabicyclo[2.1.1]hexanes. PMC. Available at: [Link]

  • Gomm, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

  • Gomm, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at: [Link]

  • YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CIS-4-AMINO-1-METHYLCYCLOHEXANOL
Reactant of Route 2
CIS-4-AMINO-1-METHYLCYCLOHEXANOL
© Copyright 2026 BenchChem. All Rights Reserved.